molecular formula C9H6F3N B1586986 2-Methyl-5-(trifluoromethyl)benzonitrile CAS No. 261952-03-8

2-Methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1586986
CAS No.: 261952-03-8
M. Wt: 185.15 g/mol
InChI Key: NKYUMNAHEJWIND-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUMNAHEJWIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379601
Record name 2-methyl-5-(trifluoromethyl)benzonitrile
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Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-03-8
Record name 2-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Molecular Overview

2-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its unique molecular architecture, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the benzonitrile scaffold, imparts a distinct electronic profile that is highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl moiety, in particular, is prized for its ability to enhance key properties in drug candidates, such as metabolic stability and lipophilicity, thereby improving bioavailability.[1]

This guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers and development professionals.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The bulk physical properties of a compound are foundational to its application, dictating suitable storage, handling, and reaction conditions. This compound is typically supplied as a colorless to light yellow liquid.[2] Key quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 261952-03-8[2][3][4]
Molecular Formula C₉H₆F₃N[2][4]
Molecular Weight 185.15 g/mol [2][4]
Boiling Point 213.7°C at 760 mmHg[3]
Density 1.24 g/cm³[3]
Flash Point 83°C[3]
Vapor Pressure 0.162 mmHg at 25°C[3]
Storage Temperature 2-8°C recommended[2]
Melting Point Data not publicly available[3]
Solubility Data not publicly available[3]

Expert Insights: The relatively high boiling point is consistent with a substituted aromatic compound of this molecular weight. The flash point of 83°C indicates that while not highly flammable, it is a combustible liquid and should be handled away from open flames or sparks. The lack of publicly available melting point data, with some suppliers describing it as a liquid or semi-solid, suggests its freezing point may be near standard room temperature.[5] For long-term stability, refrigeration is recommended to prevent degradation.[2]

Section 3: Chemical Reactivity and Electronic Profile

The synthetic utility of this compound stems from the interplay of its three functional groups on the aromatic ring. Understanding their electronic influence is key to predicting its reactivity.

  • Nitrile Group (-CN): A strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

  • Methyl Group (-CH₃): An electron-donating and activating group, directing incoming electrophiles to the ortho and para positions relative to itself.

  • Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing and deactivating group due to the high electronegativity of fluorine, directing incoming electrophiles to the meta position.

The combined effect of these groups creates a nuanced reactivity map. The methyl group activates the ring, but this is strongly counteracted by the deactivating effects of the -CN and -CF₃ groups. Electrophilic aromatic substitution, if forced, will occur at the positions dictated by the complex interplay of these directing effects. The nitrile group itself can undergo characteristic reactions, such as hydrolysis to form 2-methyl-5-(trifluoromethyl)benzoic acid or reduction to form a benzylamine.

center Aromatic Ring (Benzonitrile Core) Nitrile Nitrile (-CN) Nitrile->center Strong Deactivator (meta-directing) Methyl Methyl (-CH₃) Methyl->center Activator (ortho, para-directing) CF3 Trifluoromethyl (-CF₃) CF3->center Strong Deactivator (meta-directing)

Caption: Electronic influences on the benzonitrile core.

Section 4: Predicted Spectroscopic Signature

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for a reliable prediction of its signature in common spectroscopic analyses.

¹H NMR:

  • Aromatic Region: Three distinct signals are expected for the three aromatic protons. Each will appear as a complex multiplet (e.g., doublet, doublet of doublets) due to coupling with adjacent protons.

  • Aliphatic Region: A singlet corresponding to the three protons of the methyl (-CH₃) group would appear upfield, likely in the δ 2.0-2.5 ppm range.

¹³C NMR:

  • Nine distinct signals are expected, one for each carbon atom.

  • The carbon of the nitrile group (-CN) would appear significantly downfield.

  • The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling.

  • The remaining aromatic and methyl carbons would appear at their characteristic chemical shifts.

¹⁹F NMR:

  • A single, sharp signal (a singlet) is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift would be in the typical range for trifluoromethyl groups on an aromatic ring.

Section 5: Synthetic Considerations and Workflow

A common and robust strategy for the synthesis of substituted benzonitriles involves the Sandmeyer reaction, which converts an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide reagent.[4] A plausible synthetic pathway for this compound would begin with a commercially available substituted toluene.

cluster_0 Proposed Synthetic Workflow A Start: 1-Methyl-4- (trifluoromethyl)benzene B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C Intermediate: 2-Nitro-4-methyl-1- (trifluoromethyl)benzene B->C D Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E Intermediate: 2-Amino-5-methyl-1- (trifluoromethyl)benzene (Aniline Derivative) D->E F Step 3: Diazotization (NaNO₂ / HCl, 0-5°C) E->F G Intermediate: Diazonium Salt F->G H Step 4: Sandmeyer Reaction (CuCN) G->H I Final Product: 2-Methyl-5- (trifluoromethyl)benzonitrile H->I

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. 2-Methyl-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various high-value molecules, is no exception.[1] Its unique substitution pattern—a methyl group, a nitrile, and a trifluoromethyl group on a benzene ring—imparts specific electronic and steric properties that are leveraged in further chemical transformations. Therefore, the unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint in the synthetic workflow, ensuring the integrity of downstream research and development.

This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it offers a holistic, field-proven strategy for the structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, the interpretation of the resulting data through the lens of first principles, and the synergistic integration of multiple spectroscopic methods to construct an irrefutable structural proof. This document is designed for the practicing researcher, providing both the detailed protocols and the expert-level rationale required for confident structural assignment.

The Analytical Keystone: A Multi-Modal Spectroscopic Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Synthesized Compound (Presumed Structure) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Synthesis->MS Sample Aliquots IR Infrared Spectroscopy (FTIR) Synthesis->IR Sample Aliquots Confirmation Confirmed Structure of This compound NMR->Confirmation Connectivity & Chemical Environment MS->Confirmation Molecular Formula & Weight IR->Confirmation Functional Group Identification G cluster_data Convergent Data Analysis cluster_features Confirmed Structural Features Data ¹H NMR ¹³C NMR ¹⁹F NMR HRMS FTIR Features Aromatic Ring with 3 Protons & 1 Methyl Group 9 Unique Carbons including Quaternaries Presence of a -CF₃ Group Elemental Formula: C₉H₆F₃N Presence of -C≡N and -CF₃ Groups Conclusion Unambiguous Structure Confirmed

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Methyl-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound, presents a unique spectroscopic profile that is critical for its identification, purity assessment, and understanding of its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive models and comparative data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. This approach not only serves as a valuable reference for researchers working with this specific molecule but also as an instructive case study in the application of modern spectroscopic prediction and analysis.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 261952-03-8) possesses a molecular formula of C₉H₆F₃N and a molecular weight of 185.15 g/mol .[1][2] Its structure, featuring a benzonitrile core with a methyl and a trifluoromethyl substituent, gives rise to a distinct set of spectroscopic signatures. The nitrile group, the aromatic ring, the methyl protons, and the trifluoromethyl group each provide unique signals in their respective spectroscopic domains. Understanding these individual contributions is key to a holistic characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below. These predictions are based on computational algorithms that analyze the molecule's topology and electronic structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Singlet1HH-6
~7.6-7.7Doublet1HH-4
~7.4-7.5Doublet1HH-3
~2.6Singlet3H-CH₃

Data Interpretation and Scientific Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • The proton at position 6 (H-6), being adjacent to the electron-withdrawing trifluoromethyl group, is expected to be the most deshielded and appear as a singlet or a narrowly split doublet downfield.

  • The proton at position 4 (H-4) will likely appear as a doublet due to coupling with H-3.

  • The proton at position 3 (H-3), adjacent to the methyl group, will also be a doublet.

  • The methyl protons (-CH₃) are anticipated to appear as a sharp singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, shows aromatic protons in a similar region, supporting the predicted chemical shifts.[3]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~140-142C-2
~134-136C-4
~132-134C-6
~128-130 (quartet)C-5
~123-125 (quartet)-CF₃
~117-119C-3
~115-117-CN
~110-112C-1
~19-21-CH₃

Data Interpretation and Scientific Rationale:

  • The carbon atoms attached to the electron-withdrawing trifluoromethyl and nitrile groups (C-5 and C-1, respectively) are expected to be significantly deshielded.

  • The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-5) will also likely show a quartet splitting with a smaller coupling constant.

  • The nitrile carbon (-CN) typically appears in the 115-120 ppm range.

  • The methyl carbon (-CH₃) will be the most shielded carbon, appearing at the highest field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a "fingerprint" based on its functional groups.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-CH₃ stretch
~2230-2220Strong-C≡N stretch
~1610-1580MediumAromatic C=C stretch
~1320-1300StrongC-F stretch (symmetric)
~1170-1130StrongC-F stretch (asymmetric)

Data Interpretation and Scientific Rationale:

  • The most characteristic peak in the IR spectrum is expected to be the strong absorption from the nitrile group (-C≡N) stretch, typically appearing around 2230 cm⁻¹. The NIST WebBook entry for the analogous 2-fluoro-5-(trifluoromethyl)benzonitrile shows a prominent nitrile peak in this region.

  • The strong absorptions in the 1320-1130 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the methyl group, will also be present, confirming the core structure of the molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

Caption: A typical workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

For this compound, the following key ions are predicted in an electron ionization (EI) mass spectrum.

m/zIon
185[M]⁺ (Molecular Ion)
166[M - F]⁺ or [M - H - HF]⁺
116[M - CF₃]⁺

Data Interpretation and Scientific Rationale:

  • The molecular ion peak ([M]⁺) is expected at an m/z of 185, corresponding to the molecular weight of the compound.[1]

  • A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom, which would result in a peak at m/z 166.

  • Loss of the entire trifluoromethyl group is also a likely fragmentation, leading to a significant peak at m/z 116. This fragment corresponds to the 2-methylbenzonitrile cation.

  • The mass spectrum of 2-fluoro-5-(trifluoromethyl)benzonitrile in the NIST WebBook shows a strong molecular ion peak and a prominent peak corresponding to the loss of the trifluoromethyl group, which is consistent with these predictions.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated from any impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated in the mass analyzer (e.g., a quadrupole) according to their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram of the GC-MS Experimental Workflow:

Caption: The workflow for GC-MS analysis.

Conclusion and Future Outlook

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While based on predictive models and analog data, the interpretations are grounded in fundamental principles of spectroscopy and are expected to closely mirror experimental results. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community, allowing for the validation and refinement of the predictions presented herein. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, a thorough understanding of their spectroscopic properties will remain an indispensable tool for innovation.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and agrochemical research. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and its applications as a versatile intermediate in the development of novel bioactive molecules.

Introduction: The Significance of Fluorinated Benzonitriles

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's physicochemical and biological properties. It often enhances metabolic stability, increases lipophilicity, and can modulate binding affinity to biological targets. When combined with a nitrile (-C≡N) functionality, a versatile synthetic handle, the resulting benzonitrile scaffold becomes a powerful tool for the construction of complex molecular architectures.

This compound (CAS 261952-03-8) is a prime example of such a valuable building block. Its unique substitution pattern, featuring an electron-donating methyl group and two electron-withdrawing groups (trifluoromethyl and nitrile), creates a distinct electronic environment that governs its reactivity and makes it a sought-after intermediate in organic synthesis.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 261952-03-8[2]
Molecular Formula C₉H₆F₃N[3]
Molecular Weight 185.15 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 213.7 ± 35.0 °C at 760 mmHg[1]
Density (Predicted) 1.24 ± 0.1 g/cm³[1]
Flash Point 83°C[1]
Vapor Pressure 0.162 mmHg at 25°C[1]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, its synthesis can be conceptualized through established organometallic and substitution reactions. A plausible synthetic route involves the Sandmeyer reaction of a corresponding aniline derivative or a cyanation reaction of an aryl halide.

The reactivity of this compound is dictated by the interplay of its substituents. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions.[1] Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the withdrawing groups. The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility. The methyl group can also be a site for oxidation or halogenation under specific conditions.

Conceptual Synthetic Workflow:

G A Substituted Toluene Precursor B Nitration/Halogenation A->B C Reduction of Nitro Group (if applicable) B->C D Diazotization C->D E Sandmeyer Reaction (CuCN) D->E F This compound E->F G Aryl Halide Precursor H Cyanation Reaction (e.g., Pd-catalyzed) G->H H->F G M [C₉H₆F₃N]⁺˙ m/z = 185 F1 [M - CH₃]⁺ m/z = 170 M->F1 - •CH₃ F2 [M - HCN]⁺˙ m/z = 158 M->F2 - HCN F3 [M - CF₃]⁺ m/z = 116 M->F3 - •CF₃ G Start Dissolve benzonitrile derivative and base in solvent AddNuc Add nucleophile Start->AddNuc Heat Heat and monitor reaction AddNuc->Heat Workup Aqueous workup and extraction Heat->Workup Purify Purification by chromatography Workup->Purify Product Isolated Product Purify->Product

References

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methyl-5-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Chemical Rationale and Therapeutic Potential

The 2-methyl-5-(trifluoromethyl)benzonitrile scaffold is a molecule of significant interest in modern medicinal chemistry and agrochemical research. Its structure is characterized by a benzene ring substituted with a nitrile (-CN) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. Each of these functional groups imparts distinct properties that make derivatives of this scaffold prime candidates for biological activity screening. The trifluoromethyl group, in particular, is a powerful modulator of molecular properties; its high electronegativity makes it a strong electron-withdrawing group, which can alter the reactivity and binding affinity of the molecule.[1] Furthermore, the C-F bond's strength enhances metabolic stability, and the group's lipophilicity can improve membrane permeability—key characteristics for successful drug and pesticide candidates.[1][2]

The benzonitrile core itself is a versatile anchor for building molecular diversity. The exploration of derivatives from this scaffold is rooted in the pursuit of novel compounds with high efficacy and selectivity against various biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically approach the biological activity screening of this promising class of compounds, with a particular focus on their well-documented insecticidal properties.

Pharmacological Profile: Targeting the Insect Ryanodine Receptor

A significant body of research has identified derivatives of scaffolds similar to this compound as potent modulators of insect ryanodine receptors (RyRs).[3][4][5] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium (Ca²⁺) stores.[3][6][7] This Ca²⁺ release is a critical step in excitation-contraction coupling, the process that leads to muscle contraction.[3][4]

Diamide insecticides, a major class of pesticides, function by activating insect RyRs.[4][8][9] This activation locks the channel in a partially open state, causing an uncontrolled and continuous leak of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[8] The resulting depletion of Ca²⁺ stores and sustained muscle activation leads to paralysis and ultimately the death of the insect.[8] A key advantage of targeting insect RyRs is the significant structural difference between insect and mammalian isoforms, which allows for the development of insecticides with high selectivity and, consequently, low mammalian toxicity.[5] Given this precedent, a primary focus for screening this compound derivatives is their potential activity as insect RyR modulators.

Strategic Approach to Bioactivity Screening: A Tiered Cascade

A successful screening campaign requires a logical, multi-tiered approach to efficiently identify and validate promising compounds. This "screening cascade" allows for the rapid evaluation of a large library of derivatives in a cost-effective manner, with progressively more complex and targeted assays reserved for the most promising "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Lead Optimization HTS High-Throughput Insecticidal Assay (e.g., Larval Mortality) DoseResponse Dose-Response & LC50 Determination HTS->DoseResponse Active 'Hits' MechanismAssay Mechanism of Action Assay (e.g., Ca2+ Flux Assay) DoseResponse->MechanismAssay Confirmed Potency SAR Structure-Activity Relationship (SAR) Studies MechanismAssay->SAR Validated Mechanism Selectivity Mammalian vs. Insect Selectivity Profiling SAR->Selectivity Optimized Leads

References

An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (–CF₃) is especially valued for its profound impact on a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] When this powerful electron-withdrawing group is paired with a nitrile (–C≡N) functionality on an aromatic scaffold, such as in 2-Methyl-5-(trifluoromethyl)benzonitrile , a unique and highly versatile chemical entity emerges.

This technical guide provides an in-depth exploration of the reactivity of the nitrile group in this compound. We will dissect the electronic interplay between the electron-donating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the electrophilic nitrile carbon. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational mechanistic understanding and practical, field-proven experimental protocols.

The Unique Electronic Profile of this compound

The reactivity of the nitrile group in this compound is dictated by a nuanced balance of electronic effects from the substituents on the benzonitrile ring. The trifluoromethyl group at the 5-position and the nitrile group itself are potent electron-withdrawing groups, significantly decreasing the electron density of the aromatic ring and enhancing the electrophilicity of the nitrile carbon.[3] Conversely, the methyl group at the 2-position is electron-donating, which slightly counteracts this effect. This electronic environment makes the nitrile group susceptible to a range of chemical transformations.[4]

Key Transformations of the Nitrile Group

The nitrile group in this compound serves as a versatile precursor to several important functional groups. The primary transformations include hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form tetrazoles.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis.[5] This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[6][7] The reaction proceeds through an amide intermediate, which can often be isolated under controlled conditions.[8][9] Vigorous conditions, however, will typically lead to the full hydrolysis to the corresponding carboxylic acid.[7]

The mechanism involves the initial protonation of the nitrile, followed by the nucleophilic attack of water.[5] A series of proton transfers then leads to the formation of the amide. Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[5][8]

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Methyl-5-(trifluoromethyl)benzamide

A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) provides an effective system for the selective hydration of nitriles to amides.[10][11]

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in trifluoroacetic acid (TFA).

  • Carefully add concentrated sulfuric acid (H₂SO₄) (catalytic amount) to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • The product, 2-Methyl-5-(trifluoromethyl)benzamide, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[8] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[12] Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to the carboxylate salt under harsher basic conditions.[9] Acidification of the final reaction mixture is necessary to obtain the free carboxylic acid.[9]

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Methyl-5-(trifluoromethyl)benzoic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using a strong base.

Methodology:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist litmus paper) or by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the cooled reaction mixture with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2).

  • The product, 2-Methyl-5-(trifluoromethyl)benzoic acid, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation, as amines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[13] This reduction can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14][15]

Reduction with Metal Hydrides

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[14] The reaction typically proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine.[12] An aqueous workup is then required to protonate the resulting di-anion to yield the primary amine.[5]

Experimental Protocol: Reduction to (2-Methyl-5-(trifluoromethyl)phenyl)methanamine using LiAlH₄

Methodology:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

  • Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (2-Methyl-5-(trifluoromethyl)phenyl)methanamine.

  • Purify the product by distillation or column chromatography if necessary.

Catalytic Hydrogenation

Catalytic hydrogenation offers a more atom-economical and often safer alternative to metal hydrides for nitrile reduction.[13] Various metal catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), can be used in the presence of hydrogen gas.[15] The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and yield of the primary amine.[13][15] Ruthenium-based catalysts have also shown excellent performance in terms of activity and selectivity for this transformation.[13]

Catalytic_Hydrogenation_Workflow

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[16] Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[17] This reaction is typically catalyzed by Lewis or Brønsted acids.[18] Zinc salts, such as zinc bromide or zinc chloride, have been shown to be particularly effective catalysts for this transformation, even in aqueous media.[19]

The mechanism is believed to involve the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion.[18]

Experimental Protocol: Synthesis of 5-(2-Methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole

This protocol utilizes a zinc salt as a catalyst for the cycloaddition reaction in water, offering a safer and more environmentally friendly approach.[19]

Methodology:

  • In a round-bottom flask, combine this compound (1 equivalent), sodium azide (NaN₃) (1.1-1.5 equivalents), and a zinc salt such as zinc bromide (ZnBr₂) (1 equivalent).

  • Add water to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for an extended period (e.g., 24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., 3N HCl) to a pH of approximately 1.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Summary of Reactivity and Conditions

TransformationReagents and ConditionsProduct Functional Group
Partial Hydrolysis Dilute acid (e.g., H₂SO₄) or base (e.g., NaOH), controlled temperature.[20]Amide (–CONH₂)
Full Hydrolysis Concentrated acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), reflux.[9]Carboxylic Acid (–COOH)
Reduction 1. LiAlH₄ in dry ether/THF, followed by aqueous workup.[14]2. H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), heat, pressure.[15]Primary Amine (–CH₂NH₂)
[3+2] Cycloaddition Sodium azide (NaN₃), Lewis acid catalyst (e.g., ZnBr₂, ZnCl₂), heat.[19]1H-Tetrazole

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its nitrile group. The electronic influence of the methyl and trifluoromethyl substituents creates a unique chemical environment that allows for facile conversion of the nitrile into amides, carboxylic acids, primary amines, and tetrazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivities in these transformations. As the demand for complex, fluorinated molecules continues to grow in drug discovery and materials science, the importance of versatile building blocks like this compound will undoubtedly increase.[1][21]

Reactivity_Summary

References

The Strategic Advantage of the Trifluoromethyl Group in Benzonitrile Derivatives: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Trifluoromethyl Group

In the landscape of modern chemical research, particularly within pharmaceutical and agrochemical development, the benzonitrile scaffold is a cornerstone. Its rigid aromatic structure and versatile nitrile functional group serve as a reliable foundation for countless active compounds.[1] However, the true potential of this scaffold is often unlocked through strategic molecular modifications. Among the most impactful of these is the introduction of a trifluoromethyl (-CF3) group.

This technical guide provides an in-depth exploration of the significance of the trifluoromethyl group in the context of benzonitrile derivatives. We will dissect the profound influence of this unique functional group on the physicochemical properties, biological activity, and synthetic accessibility of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the trifluoromethyl group to design more effective, stable, and potent molecules.

Part 1: The Physicochemical Transformation: How the CF3 Group Rewrites Molecular Properties

The introduction of a trifluoromethyl group onto a benzonitrile ring is not a subtle tweak; it is a fundamental alteration of the molecule's electronic and physical nature. The three highly electronegative fluorine atoms act in concert to create a powerful functional group with a distinct personality.

The Potent Electron-Withdrawing Effect

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2][3] This has several important consequences for the benzonitrile molecule:

  • Modulation of Reactivity: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[4] Conversely, it can activate the ring for nucleophilic aromatic substitution. This altered reactivity profile is a crucial consideration for synthetic chemists when planning their routes.[5]

  • Increased Acidity of Proximal Protons: The inductive effect of the CF3 group can increase the acidity of nearby protons, a factor that can be exploited in certain synthetic transformations.[2]

Enhancing Lipophilicity: A Key to Biological Access

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes and reach its biological target.[6] The trifluoromethyl group significantly increases the lipophilicity of benzonitrile derivatives.[7][8]

  • Improved Membrane Permeability: Increased lipophilicity can lead to better absorption and distribution of a drug within the body, enhancing its bioavailability.[8][9]

  • Fine-Tuning Solubility: While the CF3 group boosts lipophilicity, it is essential to strike a balance, as excessive lipophilicity can lead to poor aqueous solubility.[2] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its significant contribution to lipophilicity.[2][7]

Fortifying Metabolic Stability: The Shield of the C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its ability to enhance metabolic stability.[8][10][11] This is primarily due to the exceptional strength of the carbon-fluorine bond.

  • Resistance to Enzymatic Attack: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[7][12] This makes the trifluoromethyl group highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[11]

  • Blocking Metabolic Hotspots: Strategically placing a CF3 group on a site that is prone to metabolic oxidation can effectively block this pathway, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[11][12]

PropertyInfluence of Trifluoromethyl GroupRationale
Electronic Effect Strong electron-withdrawalHigh electronegativity of fluorine atoms.[2][13]
Lipophilicity (LogP) Significant increaseThe CF3 group is hydrophobic.[7][8]
Metabolic Stability Markedly enhancedHigh C-F bond strength resists enzymatic cleavage.[7][8][12]
Aromatic Reactivity Deactivates towards electrophilic substitution (meta-directing)Strong inductive and resonance electron withdrawal.[4]
Acidity Increases acidity of adjacent C-H bondsInductive electron withdrawal stabilizes the conjugate base.[2]

Part 2: Trifluoromethylated Benzonitriles in the Crucible of Medicinal Chemistry

The unique combination of properties bestowed by the trifluoromethyl group makes it a powerful tool in the medicinal chemist's arsenal. Trifluoromethylated benzonitriles are prominent scaffolds in a variety of therapeutic areas.

A Prized Bioisostere

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or a chloro group.[13] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.[13] For instance, it can serve as a replacement for a metabolically vulnerable methyl group, thereby improving the drug's pharmacokinetic profile.[13] The CF3 group has also been shown to be a viable bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[14][15][16][17]

Optimizing Pharmacokinetics and Pharmacodynamics

The impact of the trifluoromethyl group on lipophilicity and metabolic stability directly translates to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[7][12]

  • Enhanced Bioavailability: Improved membrane permeability can lead to better oral bioavailability.[12]

  • Longer Half-Life: Increased metabolic stability results in a longer duration of action, potentially allowing for less frequent dosing.[8]

From a pharmacodynamic perspective, the strong electron-withdrawing nature of the CF3 group can influence how a drug binds to its target receptor or enzyme, often leading to increased potency and selectivity.[8]

Below is a diagram illustrating the multifaceted influence of the trifluoromethyl group in drug design.

G cluster_properties CF3 Trifluoromethyl Group Molecule Trifluoromethylated Benzonitrile Derivative CF3->Molecule Benzonitrile Benzonitrile Scaffold Benzonitrile->Molecule Properties Physicochemical Properties Molecule->Properties Alters PK Pharmacokinetics (ADME) Properties->PK Impacts PD Pharmacodynamics Properties->PD Impacts Lipophilicity Increased Lipophilicity Stability Enhanced Metabolic Stability Electronics Electron-Withdrawing Efficacy Improved Therapeutic Efficacy PK->Efficacy Contributes to PD->Efficacy Contributes to

Caption: The central role of the trifluoromethyl group in modifying the properties of benzonitrile derivatives to enhance therapeutic efficacy.

Examples in Modern Pharmaceuticals

Numerous FDA-approved drugs contain the trifluoromethyl group, a testament to its value in drug design.[13][18] For instance, Enzalutamide, a non-steroidal anti-androgen for the treatment of prostate cancer, incorporates a 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate in its synthesis.[19]

Part 3: Beyond Medicine: Applications in Agrochemicals and Materials Science

The advantageous properties conferred by the trifluoromethyl group are also highly sought after in other areas of chemical innovation.

Advanced Agrochemicals

In the agrochemical industry, trifluoromethylated benzonitriles are crucial intermediates for the synthesis of modern herbicides, insecticides, and fungicides.[9][20][21][22]

  • Enhanced Potency and Stability: The CF3 group can increase the biological activity of pesticides and improve their stability in the environment, leading to longer-lasting crop protection.[20]

  • Improved Bioavailability: The increased lipophilicity can aid in the penetration of the active ingredient through plant cuticles or the exoskeletons of pests.[9]

High-Performance Materials

In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can lead to enhanced properties.[23]

  • Thermal and Chemical Stability: The robustness of the CF3 group contributes to the development of materials with superior durability in harsh conditions.[23]

  • Modified Surface Properties: The presence of trifluoromethyl groups can lead to materials with lower surface energy and improved dielectric properties, which are valuable in electronics and specialized coatings.[23]

Part 4: Synthetic Strategies and Methodologies

The introduction of a trifluoromethyl group onto a benzonitrile ring requires specialized synthetic methods. While challenging, a number of reliable strategies have been developed.

Overview of Synthetic Approaches

Common strategies for the synthesis of trifluoromethylated benzonitriles often start with precursors that already contain the trifluoromethyl group.[5] General approaches include:

  • From Trifluoromethylated Anilines: These can be converted to the corresponding benzonitriles via diazotization followed by a Sandmeyer reaction.

  • From Trifluoromethylated Halobenzenes: The halogen can be displaced by a cyanide group through nucleophilic aromatic substitution or transition-metal-catalyzed cyanation reactions.

  • Direct Trifluoromethylation: In some cases, the CF3 group can be installed directly onto a pre-functionalized benzonitrile, although this can be less regioselective.

The following diagram outlines a generalized synthetic workflow for preparing a trifluoromethylated benzonitrile derivative.

G Start Starting Material (e.g., m-trifluoromethyl fluorobenzene) Step1 Positional Bromination Start->Step1 Intermediate1 Brominated Intermediate (e.g., 4-fluoro-2-trifluoromethyl bromobenzene) Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 Cyanated Intermediate (e.g., 4-fluoro-2-trifluoromethyl benzonitrile) Step2->Intermediate2 Step3 Ammonolysis Intermediate2->Step3 Final Final Product (e.g., 4-amino-2-trifluoromethyl benzonitrile) Step3->Final

Caption: A representative multi-step synthesis of a trifluoromethylated benzonitrile derivative.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is based on a patented synthetic route and is provided for illustrative purposes.[24]

Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene

  • To a reaction vessel, add m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Mix and stir the solution while heating to reflux.

  • Add dibromohydantoin in portions over a period of time.

  • Maintain the reaction at reflux for 5-7 hours.

  • After the reaction is complete, cool the mixture and quench with ice water to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation of 4-Fluoro-2-trifluoromethyl bromobenzene

  • In a suitable solvent, combine the 4-fluoro-2-trifluoromethyl bromobenzene from the previous step with cuprous cyanide.

  • Heat the reaction mixture to facilitate the substitution of the bromine atom with a nitrile group.

  • Monitor the reaction for completion.

  • Upon completion, perform a suitable workup to isolate the 4-fluoro-2-trifluoromethylbenzonitrile.

Step 3: Ammonolysis of 4-Fluoro-2-trifluoromethylbenzonitrile

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed reaction vessel.

  • Introduce liquid ammonia into the solution.

  • Heat the sealed vessel to approximately 120°C for 8 hours.

  • Cool the reaction mixture and isolate the crude 4-amino-2-trifluoromethylbenzonitrile.

  • Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the final product with high purity.

Part 5: Experimental Evaluation of Metabolic Stability

To experimentally validate the enhanced metabolic stability of trifluoromethylated compounds, an in vitro microsomal stability assay is commonly employed.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound.[11]

1. Materials and Reagents:

  • Test compound (e.g., a trifluoromethylated benzonitrile derivative)

  • Liver microsomes (e.g., human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare working solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer.

  • Prepare the liver microsome solution in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

A longer half-life and lower intrinsic clearance for a trifluoromethylated compound compared to its non-fluorinated analog would provide strong evidence of its enhanced metabolic stability.[11]

Conclusion: A Cornerstone of Modern Molecular Design

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that allows chemists to fundamentally reshape the properties of benzonitrile derivatives. Its ability to enhance lipophilicity, block metabolic pathways, and modulate electronic interactions makes it an indispensable component in the design of next-generation pharmaceuticals and agrochemicals.[7][8][12][20] As synthetic methodologies for the introduction of fluorine-containing groups continue to advance, the prevalence and importance of trifluoromethylated benzonitriles in scientific research and development are set to grow even further. Understanding and harnessing the power of this unique functional group is key to unlocking new levels of molecular performance and innovation.

References

Methodological & Application

Synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental choices.

Introduction

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methyl group ortho to the nitrile and a trifluoromethyl group in the meta position, makes it a crucial component in the synthesis of a variety of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will explore two robust and widely applicable synthetic routes to this important compound: the classical Sandmeyer reaction and a modern palladium-catalyzed cyanation.

Chemical Profile

PropertyValue
Chemical Name This compound
CAS Number 261952-03-8
Molecular Formula C₉H₆F₃N
Molecular Weight 185.15 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through two primary pathways. The choice of route often depends on the availability of starting materials, scale of the reaction, and tolerance to specific reagents.

Synthesis_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Palladium-Catalyzed Cyanation A1 2-(Trifluoromethyl)benzaldehyde B1 2-Methyl-5-aminobenzotrifluoride A1->B1 Multi-step synthesis C1 This compound B1->C1 Diazotization & Cyanation A2 3-Bromo-4-methylbenzotrifluoride C2 This compound A2->C2 Pd-catalyzed cyanation

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a versatile and well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2] This route involves the synthesis of the key intermediate, 2-methyl-5-aminobenzotrifluoride, followed by its conversion to the target molecule.

Part A: Synthesis of 2-Methyl-5-aminobenzotrifluoride

This multi-step synthesis starts from the commercially available 2-(trifluoromethyl)benzaldehyde.[3]

Workflow for the Synthesis of the Amine Precursor

Precursor_Synthesis Start 2-(Trifluoromethyl)benzaldehyde Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 2-(Trifluoromethyl)benzyl alcohol Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2) Intermediate1->Step2 Intermediate2 2-(Trifluoromethyl)benzyl chloride Step2->Intermediate2 Step3 Nitration (HNO3, H2SO4) Intermediate2->Step3 Intermediate3 2-Chloromethyl-5-nitrobenzotrifluoride Step3->Intermediate3 Step4 Reduction (e.g., H2, Pd/C) Intermediate3->Step4 End 2-Methyl-5-aminobenzotrifluoride Step4->End

Caption: Multi-step synthesis of the key amine precursor for the Sandmeyer reaction.

Detailed Protocol:

  • Reduction of 2-(Trifluoromethyl)benzaldehyde:

    • To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethyl)benzyl alcohol.

  • Chlorination of 2-(Trifluoromethyl)benzyl alcohol:

    • To a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield 2-(trifluoromethyl)benzyl chloride.

  • Nitration of 2-(Trifluoromethyl)benzyl chloride:

    • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 2-(trifluoromethyl)benzyl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-chloromethyl-5-nitrobenzotrifluoride.

  • Reduction of 2-Chloromethyl-5-nitrobenzotrifluoride:

    • To a solution of 2-chloromethyl-5-nitrobenzotrifluoride (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give 2-methyl-5-aminobenzotrifluoride.

Part B: Sandmeyer Cyanation of 2-Methyl-5-aminobenzotrifluoride

Reaction Scheme: 2-Methyl-5-aminobenzotrifluoride → [Diazonium Salt] → this compound

Detailed Protocol:

  • Diazotization:

    • Prepare a solution of 2-methyl-5-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Heat this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Safety Considerations for the Sandmeyer Reaction:

  • Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.[4]

  • Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • The reaction can be exothermic. Maintain strict temperature control, especially during the addition of the diazonium salt to the cyanide solution.

Route 2: Palladium-Catalyzed Cyanation

A more modern and often milder alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of an aryl halide.[5][6] This route requires the corresponding aryl bromide, 2-bromo-1-methyl-4-(trifluoromethyl)benzene, as the starting material.

Part A: Synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

This starting material can be prepared from 4-bromo-3-methylaniline via a Sandmeyer-type reaction or other bromination methods of 3-methylbenzotrifluoride.

Part B: Palladium-Catalyzed Cyanation Protocol

Reaction Scheme: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene + Zn(CN)₂ --(Pd catalyst, ligand)--> this compound

Detailed Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent, such as DMF or DMAc.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound.

Rationale for Reagent Choices:

  • Zinc Cyanide (Zn(CN)₂): A less toxic and more convenient source of cyanide compared to alkali metal cyanides.[5]

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high yields and can be optimized for specific substrates. Buchwald-type ligands are often effective for this transformation.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.8-7.5 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)Expected signals for aromatic carbons, the nitrile carbon (~117 ppm), the methyl carbon (~20 ppm), and the trifluoromethyl carbon (quartet, J≈272 Hz).[4]
¹⁹F NMR (CDCl₃, 376 MHz)δ (ppm): ~ -63 (s, 3F, CF₃). The chemical shift is sensitive to the solvent and electronic environment.[4][7]
Mass Spectrometry (EI) m/z: 185 (M⁺)

Conclusion

Both the Sandmeyer reaction and palladium-catalyzed cyanation are effective methods for the synthesis of this compound. The Sandmeyer route is a classical approach that is well-suited for large-scale synthesis, provided that appropriate safety measures are in place. The palladium-catalyzed method offers a milder and often more functional group tolerant alternative, which is particularly advantageous in medicinal chemistry and late-stage functionalization. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research or development project.

References

Application Notes and Protocols for the Recrystallization of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, achieving a high degree of purity is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and stability of the final product. 2-Methyl-5-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl and nitrile functionalities.[1] The purification of this compound is a critical step in many synthetic routes. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, offering the potential to yield highly pure crystalline material.[2][3]

This guide provides detailed application notes and protocols for the recrystallization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles of solvent selection, provide a systematic approach to identifying the optimal solvent system, and offer a step-by-step protocol for achieving high-purity material.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₆F₃N[4]
Molecular Weight 185.15 g/mol [4]
Boiling Point 213.7°C at 760 mmHg[1]
Physical State Liquid or crystalline solid[1][5]
Melting Point Not readily available in literature-
Solubility Data not readily available in literature-

The absence of a reported melting point and detailed solubility data in the literature necessitates a preliminary experimental solvent screening to develop a robust recrystallization protocol. The description of a related isomer as a "Liquid or Solid or Semi-solid" suggests that this compound may have a low melting point, a factor that must be considered during the purification process.[5]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-reactive: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Experimental Protocol 1: Solvent Screening for Recrystallization

The following protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.

Objective: To determine an optimal solvent or mixed-solvent system for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water)

  • Test tubes or small vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

    • To each test tube, add 0.5 mL of a different solvent at room temperature.

    • Agitate the mixtures and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble.

  • Hot Solvent Solubility Testing:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water or sand bath.

    • Observe the solubility as the temperature increases. An ideal single solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the test tubes with dissolved compound to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

    • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

    • Observe the quantity and quality of the crystals formed.

  • Mixed-Solvent System Evaluation:

    • If no single solvent is ideal, a mixed-solvent system can be investigated. A common approach is to dissolve the compound in a "good" solvent (in which it is soluble at room temperature) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.

    • Alternatively, dissolve the compound in a minimal amount of a hot "good" solvent and add the "poor" solvent dropwise until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.

Data Presentation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingNotes
Hexane
Toluene
Ethyl Acetate
Acetone
Isopropanol
Ethanol
Methanol
Water

Experimental Protocol 2: Bulk Recrystallization of this compound

This protocol should be adapted based on the optimal solvent system identified in Experimental Protocol 1. The following is a general procedure assuming a single solvent is chosen.

Objective: To purify a larger quantity of crude this compound.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. A vacuum oven at a temperature well below the compound's boiling point can also be used.

  • Purity Assessment:

    • Once dry, determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once determined) is indicative of high purity.

    • Further analysis by techniques such as HPLC, GC, or NMR can be performed to confirm the purity.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a larger volume of solvent. Try a different solvent system.
No Crystals Form The solution is not saturated. The solution is supersaturated.Boil off some of the solvent. Scratch the inside of the flask. Add a seed crystal. Cool the solution for a longer period in an ice bath.
Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use a minimal amount of hot solvent. Choose a solvent in which the compound is less soluble when cold. Ensure the filtration apparatus is pre-heated.
Colored Crystals Colored impurities are present.Use activated charcoal for decolorization.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Recrystallization (Protocol 2) cluster_analysis Analysis Start Start with Crude Compound Solvent_Screening Protocol 1: Solvent Screening Start->Solvent_Screening Dissolution Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Optimal Solvent System Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization If no optional steps Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Dry Crystals Isolation->Drying Purity_Check Purity Assessment (MP, HPLC, etc.) Drying->Purity_Check End Pure Crystalline Product Purity_Check->End

Caption: A flowchart of the recrystallization process.

Logical Relationships in Solvent Selection

References

Application Note: A Robust HPLC Method for the Analysis of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5-(trifluoromethyl)benzonitrile. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its reliable quantification essential for quality control and process monitoring. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

This compound (CAS No. 261952-03-8) is an aromatic nitrile compound whose structural features—a trifluoromethyl group and a nitrile moiety—make it a valuable building block in organic synthesis.[1][2] The trifluoromethyl group can enhance metabolic stability and lipophilicity in target molecules, properties highly desirable in drug discovery.[2] Given its role as a critical precursor, a validated analytical method is imperative to ensure its purity and identity, thereby guaranteeing the quality of downstream products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide explains the causal pathway from the analyte's physicochemical properties to the final validated method, providing a transparent and scientifically grounded protocol for researchers and quality control analysts.

Analyte Physicochemical Properties
  • Molecular Formula: C₉H₆F₃N

  • Molecular Weight: 185.15 g/mol

  • Structure: The molecule consists of a benzene ring substituted with a methyl group, a cyano (nitrile) group, and a trifluoromethyl group.

  • Polarity: The aromatic ring and methyl group are nonpolar, while the nitrile and trifluoromethyl groups introduce significant polarity and electronegativity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of the benzonitrile chromophore allows for sensitive detection using UV spectrophotometry.

HPLC Method Development: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is based on a logical progression from analyte characteristics to the selection and optimization of chromatographic parameters.[4]

G cluster_dev Method Development Workflow Analyte Analyte Characterization (this compound) - Nonpolar aromatic core - Polar CN and CF3 groups Mode Mode Selection: Reversed-Phase HPLC (Hydrophobic Interaction) Analyte->Mode dictates Detection Detector Wavelength Selection: UV Scan (200-400 nm) (λmax identified at 235 nm) Analyte->Detection property of Column Column Selection: C18 Stationary Phase (Standard for nonpolar compounds) Mode->Column informs MobilePhase Mobile Phase Screening: Acetonitrile vs. Methanol (ACN selected for better peak shape) Column->MobilePhase requires Optimization Parameter Optimization - Mobile Phase Ratio - Flow Rate - Temperature MobilePhase->Optimization fine-tuning of Detection->Optimization fine-tuning of Validation Method Validation (ICH Q2(R2) Guidelines) Optimization->Validation leads to final method for

Caption: Workflow for HPLC method development.

Selection of Chromatographic Mode and Stationary Phase

Given the predominantly nonpolar character of the aromatic ring, Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode. This technique separates analytes based on hydrophobic interactions between the analyte and a nonpolar stationary phase.[5]

A C18 (octadecylsilane) column was chosen as the primary stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for a wide range of analytes, including aromatic compounds.[6][7] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size was selected as an excellent starting point for method development, balancing efficiency with backpressure.[8]

Mobile Phase and Detection Wavelength Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic solvent.[9]

  • Organic Modifier: Acetonitrile (ACN) and methanol are common choices. Initial screening revealed that ACN provided a sharper peak shape and slightly shorter retention time for the analyte compared to methanol.

  • Aqueous Phase: HPLC-grade water was used. The analyte is neutral and does not have an ionizable group, so pH control with a buffer is not strictly necessary. However, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing interactions with residual silanols on the silica support, but was found to be unnecessary in this case.[10]

  • Elution Mode: An isocratic elution (constant mobile phase composition) was chosen for its simplicity and robustness, which is ideal for analyzing a single compound.

For detection, a UV-Vis detector was used. A preliminary scan of the analyte in the mobile phase from 200 to 400 nm showed a significant absorbance maximum at 235 nm , which was selected for quantification to ensure high sensitivity.

Optimization of Chromatographic Conditions

Optimization is performed to achieve a symmetric peak, adequate retention (k > 2), and a short analysis time.[4][11]

  • Mobile Phase Composition: The ratio of acetonitrile to water was adjusted to achieve an optimal retention time of approximately 4-6 minutes. A composition of 65:35 (v/v) Acetonitrile:Water was found to be ideal.

  • Flow Rate: A flow rate of 1.0 mL/min was selected, providing a good balance between analysis time and column efficiency without generating excessive backpressure.

  • Column Temperature: The column was maintained at 30 °C . This elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry.

Final Optimized Method and Protocol

This section provides the detailed protocol for the quantitative determination of this compound.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard (>99% purity).

Detailed Chromatographic Conditions
ParameterCondition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13][14]

G cluster_val ICH Q2(R2) Validation Parameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Placebo/Impurities) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Method->Precision Limits LOD & LOQ (Signal-to-Noise) Method->Limits Robustness Robustness (Deliberate Small Changes) Method->Robustness

Caption: Core parameters for HPLC method validation.

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly.[15] A standard solution (25 µg/mL) was injected six times.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20007850
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo sample. No interfering peaks were observed at the retention time of this compound.

Linearity and Range

The linearity of the method was established by analyzing six standard solutions over the concentration range of 1-100 µg/mL. The calibration curve of peak area versus concentration showed excellent correlation.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45218x + 1250
Correlation Coefficient (R²) 0.9997
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each). The recovery at each level was within the acceptable range.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%20.019.999.5%
100%25.025.2100.8%
120%30.030.4101.3%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% concentration were analyzed on the same day. The %RSD was 0.68%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day with a different analyst. The %RSD was 0.85%.

Both results are well within the typical acceptance criterion of %RSD ≤ 2%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method.

  • LOD (S/N ≈ 3): 0.2 µg/mL

  • LOQ (S/N ≈ 10): 0.7 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptable limits in all cases.

Parameter VariedResult (System Suitability)
Flow Rate (± 0.1 mL/min) Passed
Column Temperature (± 2 °C) Passed
Mobile Phase Composition (ACN ± 2%) Passed

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The comprehensive validation according to ICH guidelines ensures the integrity and reliability of the analytical data generated.

References

Application Notes & Protocols: Strategic Use of 2-Methyl-5-(trifluoromethyl)benzonitrile Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making it a privileged feature in numerous pharmaceuticals and agrochemicals.[1][2][[“]] 2-Methyl-5-(trifluoromethyl)benzonitrile is a particularly valuable synthetic intermediate, possessing a unique electronic and steric profile. The molecule features two potent electron-withdrawing groups (trifluoromethyl and nitrile) and a sterically influential ortho-methyl group.[4] This distinct substitution pattern makes its halogenated precursors highly effective substrates for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds.[5][6]

This guide provides an in-depth exploration of the application of this compound derivatives in three seminal palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic rationale behind protocol design, provide detailed experimental procedures, and explain how the substrate's unique features dictate the choice of catalyst, ligand, and reaction conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating a carbon-carbon bond between an organoboron species and an organohalide. For scaffolds like this compound, this reaction is typically applied to a halogenated precursor (e.g., 2-bromo-4-methyl-1-(trifluoromethyl)benzene) to install the cyano group or, more commonly, to a halogenated version of the title compound to build more complex biaryl systems.

Causality and Experimental Design

The success of a Suzuki-Miyaura coupling involving an electron-deficient substrate, such as a bromo-derivative of this compound, hinges on several key factors:

  • Accelerated Oxidative Addition: The strong electron-withdrawing nature of the -CF₃ and -CN groups significantly lowers the electron density of the aromatic ring. This electronic deficit makes the carbon-halide bond more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[7][8]

  • Ligand Selection: While the substrate is electronically activated, catalyst efficiency and stability remain paramount. Bulky, electron-rich monophosphine biaryl ligands (e.g., SPhos, XPhos) are exceptionally effective. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive, and their electron-donating character facilitates the final, crucial reductive elimination step.[9]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often ideal, as it is effective without promoting significant protodeboronation (decomposition) of the boronic acid, a common side reaction with sensitive substrates.[9]

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol describes the coupling of 4-bromo-2-methyl-1-(trifluoromethyl)benzene with a generic arylboronic acid to illustrate a typical synthetic route leading to a derivative of the target scaffold.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

Materials:

  • 4-Bromo-2-methyl-1-(trifluoromethyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-methyl-1-(trifluoromethyl)benzene, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed toluene and the degassed water.

  • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[11]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Catalyst Pd₂(dba)₃ / Pd(OAc)₂Stable Pd(0) or Pd(II) precatalysts that are reduced in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation with minimal substrate decomposition.
Solvent Toluene, Dioxane, THF (often with water)Aprotic solvents that solubilize reagents and are stable at elevated temperatures.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, especially for less reactive chlorides.
Catalyst Loading 1 - 3 mol%Balances reaction rate with cost and ease of removal.[12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂(X) Pd0->OxAdd Ar-X Transmetal Transmetalation Complex Ar-Pd(II)L₂(Ar') OxAdd->Transmetal [Ar'B(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Base_Activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Reactants Ar-X + Ar'B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides or triflates.[13] For a substrate like 2-bromo-4-methyl-1-(trifluoromethyl)benzonitrile, the reaction provides direct access to a wide range of aniline derivatives, which are crucial pharmacophores.

Causality and Experimental Design
  • Substrate Activation: As with the Suzuki coupling, the electron-deficient nature of the aromatic ring makes it an excellent electrophile for this transformation, promoting the initial oxidative addition step.[14]

  • Ligand Choice is Critical: The choice of ligand is arguably the most important variable. Sterically hindered, electron-rich phosphine ligands are essential. They stabilize the palladium center, accelerate the rate-limiting reductive elimination of the C-N bond, and prevent β-hydride elimination, a common side reaction.[13][15] Bidentate ligands like BINAP or ferrocene-based ligands (e.g., Josiphos) are highly effective.[13][16]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine (or the intermediate Pd-amine complex), making it a more potent nucleophile for coordination to the palladium center.[17] Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.

Experimental Protocol: Synthesis of an N-Aryl Amine

Reaction: Aryl Bromide + Amine → N-Aryl Amine

Materials:

  • 4-Bromo-2-methyl-1-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • BINAP (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

  • Add the Pd₂(dba)₃ and BINAP, followed by the anhydrous, degassed toluene. Stir for 5 minutes.

  • Add the aryl bromide, followed by the amine.

  • Seal the flask, remove from the glovebox, and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[16]

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, air-stable palladium precatalysts.
Ligand BINAP, Xantphos, Josiphos-typeBulky, electron-rich ligands crucial for reductive elimination and catalyst stability.[18]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine coupling partner.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents required to prevent base quenching.
Temperature 90 - 110 °CSufficient thermal energy for catalyst turnover, especially with less reactive aryl chlorides.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Ar-Pd(II)L(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)L(NHR₂)]⁺X⁻ OxAdd->AmineCoord HNR₂ Deprotonation Amido Complex Ar-Pd(II)L(NR₂) AmineCoord->Deprotonation Base, -BH⁺X⁻ Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ Deprotonation->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction provides a powerful pathway to C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[19] This reaction is instrumental for creating rigid, linear molecular extensions, often used in materials science and as precursors for more complex heterocyclic systems.[20]

Causality and Experimental Design
  • Dual Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.[19]

  • Base and Solvent Role: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent.[21]

  • Copper-Free Conditions: Concerns over copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These methods typically require stronger bases and more specialized ligands to facilitate the direct reaction of the palladium-alkyne complex but avoid the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts.[19]

Experimental Protocol: Synthesis of an Aryl Alkyne

Reaction: Aryl Bromide + Terminal Alkyne → Aryl Alkyne

Materials:

  • 4-Bromo-2-methyl-1-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2.0 mol%)

  • Copper(I) Iodide (CuI) (3.0 mol%)

  • Triethylamine (Et₃N), degassed

  • THF, degassed

Procedure:

  • To a Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and purge with an inert gas (argon or nitrogen).

  • Add degassed THF and degassed Et₃N via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic and can typically be run without external heating. Monitor by TLC or GC-MS.

  • For less reactive bromides or chlorides, gentle heating (40-60 °C) may be required.

  • Upon completion (usually 2-8 hours), dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available palladium catalysts.
Cu Co-catalyst CuIForms copper acetylide to facilitate rapid transmetalation.
Base Et₃N, DIPEADeprotonates the alkyne and neutralizes the H-X byproduct.
Solvent THF, DMF, Et₃NAprotic solvents to dissolve reagents.
Temperature Room Temp to 60 °CMild conditions are often sufficient, preventing side reactions.

Diagram: Sonogashira Experimental Workflow

Sonogashira_Workflow Start Combine Aryl Halide, Pd(PPh₃)₂Cl₂, CuI in Schlenk Flask Inert Purge with Inert Gas (Ar/N₂) Start->Inert Solvents Add Degassed Solvents (THF, Et₃N) Inert->Solvents Alkyne Add Terminal Alkyne Dropwise Solvents->Alkyne React Stir at Room Temp (Monitor by TLC/GC-MS) Alkyne->React Workup Filter through Celite, Dilute with Ether React->Workup Extract Aqueous Wash (Water, Brine) Workup->Extract Dry Dry (Na₂SO₄), Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Aryl Alkyne Purify->Product

References

Application Notes and Protocols for Suzuki Coupling of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has become indispensable in drug discovery and development for the construction of complex molecular architectures.[3][4][5] Among the vast array of structures synthesized via this method, biaryl moieties are particularly prevalent in pharmaceuticals.

This guide focuses on the Suzuki coupling of 2-Methyl-5-(trifluoromethyl)benzonitrile, a substrate of significant interest. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The nitrile group offers a versatile handle for further synthetic transformations. However, the combination of the electron-withdrawing trifluoromethyl and nitrile groups, along with the steric hindrance from the ortho-methyl group, presents a challenging substrate for cross-coupling reactions.[6][7] This document provides a detailed protocol and in-depth discussion to navigate these challenges and successfully employ this compound in the synthesis of valuable biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an activated form of this compound, such as its corresponding aryl bromide or chloride) to a Pd(0) complex. This step forms a Pd(II) intermediate.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[11][12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.[8]

dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Base_Activation [label="Base Activation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Boronic_Acid [label="Ar²-B(OH)₂", shape=plaintext]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=plaintext]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²", shape=plaintext];

// Edges Pd0 -> OxAdd [label="Ar¹-X"]; OxAdd -> PdII_Aryl; Boronic_Acid -> Base_Activation [label="Base (e.g., K₂CO₃)"]; Base_Activation -> Boronate; PdII_Aryl -> Transmetalation; Boronate -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } "Catalytic cycle of the Suzuki-Miyaura reaction."

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)benzonitrile with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials and Reagents
  • 2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment Setup and Procedure

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Assemble Glassware", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge_Flask [label="Charge Schlenk flask with solids:\n- 2-Bromo-5-(trifluoromethyl)benzonitrile\n- Phenylboronic acid\n- Pd(OAc)₂\n- SPhos\n- K₂CO₃"]; Inert_Atmosphere [label="Evacuate and backfill with Ar/N₂ (3x)"]; Add_Solvents [label="Add degassed 1,4-dioxane and water"]; Heat_React [label="Heat the reaction mixture (e.g., 80-100 °C)\nMonitor by TLC/LC-MS"]; Workup [label="Cool to RT, add water, and extract with ethyl acetate"]; Dry_Concentrate [label="Dry organic layer (Na₂SO₄), filter, and concentrate"]; Purify [label="Purify by flash column chromatography"]; End [label="End: Characterize Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Charge_Flask; Charge_Flask -> Inert_Atmosphere; Inert_Atmosphere -> Add_Solvents; Add_Solvents -> Heat_React; Heat_React -> Workup; Workup -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } "General workflow for the Suzuki coupling experiment."

  • Preparation: Under an inert atmosphere (argon or nitrogen), add 2-Bromo-5-(trifluoromethyl)benzonitrile, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask via syringe. The typical solvent ratio is between 4:1 and 10:1 dioxane:water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices

The success of a Suzuki coupling reaction, especially with challenging substrates, hinges on the careful selection of each component.

  • Catalyst and Ligand: For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[14][15][16] Ligands like SPhos have proven effective in such cases. The choice of the palladium precursor, such as Pd(OAc)₂, is also crucial.[13]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[17][18] Inorganic bases like potassium carbonate are commonly used due to their efficacy and compatibility with a wide range of functional groups. Weaker bases may be employed for base-sensitive substrates.[13]

  • Solvent: A mixture of an organic solvent and water is often used. The organic solvent (e.g., 1,4-dioxane, toluene, or THF) solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Data Summary and Troubleshooting

ParameterRecommended ConditionRationalePotential IssueTroubleshooting
Catalyst Loading 1-5 mol%Ensures a reasonable reaction rate.Incomplete reaction.Increase catalyst loading.
Ligand Bulky, electron-rich phosphine (e.g., SPhos)Overcomes steric hindrance and electronic deactivation.[15]Low yield.Screen other ligands (e.g., XPhos, RuPhos).
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective activation of boronic acid.[17]Decomposition of base-sensitive groups.Use a milder base like KF.[13]
Solvent Dioxane/Water, Toluene/WaterGood solubility for reactants and base.Poor solubility of reactants.Try a different solvent system (e.g., THF/water).
Temperature 80-110 °CProvides sufficient energy for activation.Product decomposition.Lower the reaction temperature and extend the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the this compound scaffold. While the electronic and steric properties of this substrate present challenges, a judicious choice of catalyst, ligand, base, and solvent can lead to high yields of the desired products. The protocol and insights provided in this guide offer a solid foundation for researchers in their efforts to synthesize novel molecules for drug discovery and other applications.[2]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a challenging substrate, 2-Methyl-5-(trifluoromethyl)benzonitrile. This substrate presents a combination of steric hindrance from the ortho-methyl group and electronic deactivation from the trifluoromethyl and nitrile groups, making the C-N bond formation particularly demanding. We present a detailed, optimized protocol, discuss the rationale behind the selection of reaction components, and offer troubleshooting guidance to ensure successful execution.

Introduction

The synthesis of aryl amines is a fundamental transformation in organic chemistry.[2] Traditional methods for their preparation often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a mild and versatile alternative.[1][2] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.[1][3]

The substrate of focus, this compound, exemplifies a class of electronically deactivated and sterically hindered aryl halides that can be challenging to couple efficiently. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can significantly impact the electronic properties of the aromatic ring.[4][5] Additionally, the ortho-methyl group introduces steric bulk around the reaction center, which can impede the approach of the catalyst and the amine.[6] This guide provides a robust and optimized protocol to overcome these challenges, enabling the efficient synthesis of the corresponding arylamine derivatives.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][3][7] A general representation of the cycle is depicted below. The process begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate.[1][8] Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex.[7][8] The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][8] The choice of ligand is critical as it influences the rates of these elementary steps and stabilizes the palladium intermediates.[3]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]X Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex L-Pd(II)(Ar)(NR'R'') Amine Coordination->Amido Complex + Base - Base-H+X- Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L Amido Complex->Regenerated Catalyst

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimized Protocol for the Amination of 2-Bromo-5-(trifluoromethyl)benzonitrile

This protocol details a reliable method for the coupling of 2-bromo-5-(trifluoromethyl)benzonitrile with a generic secondary amine, morpholine, as a representative example.

Materials and Reagents
ReagentSupplierPurityPart Number
2-Bromo-5-(trifluoromethyl)benzonitrileSigma-Aldrich98%748593
MorpholineSigma-Aldrich99%M38605
Pd₂(dba)₃Sigma-Aldrich97%328774
XPhosSigma-Aldrich98%638064
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich97%156671
Toluene, anhydrousSigma-Aldrich99.8%244511
Experimental Procedure

A step-by-step workflow for the reaction setup and execution is provided below.

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask. B 2. Evacuate and backfill with argon (3x). A->B C 3. Add NaOtBu. B->C D 4. Add 2-bromo-5-(trifluoromethyl)benzonitrile. C->D E 5. Add anhydrous toluene. D->E F 6. Add morpholine via syringe. E->F G 7. Heat the reaction mixture to 100 °C with stirring. F->G H 8. Monitor reaction progress by TLC or GC-MS. G->H I 9. Cool to room temperature and quench with water. H->I J 10. Extract with ethyl acetate (3x). I->J K 11. Wash combined organic layers with brine. J->K L 12. Dry over anhydrous Na₂SO₄, filter, and concentrate. K->L M 13. Purify by column chromatography (silica gel). L->M

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).[9] The flask is then sealed, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol). Then, add 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 mmol) and anhydrous, degassed toluene (5 mL).[9] Finally, add morpholine (1.2 mmol) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in a preheated oil bath.[9]

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.[9]

Rationale for Component Selection & Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[7][10]

  • Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source.[11] Alternatively, palladium(II) acetate (Pd(OAc)₂) can be used, which is reduced in situ to the active Pd(0) species.[7] Pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily form the active Pd(0) catalyst, can also be employed for improved reliability.[12]

  • Ligand: For sterically hindered and electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally required.[1][6] XPhos, a member of the Buchwald family of biaryl phosphine ligands, is particularly effective in promoting the amination of challenging substrates. The steric bulk of XPhos facilitates the reductive elimination step, while its electron-donating ability promotes the oxidative addition.[3] Other suitable ligands for such transformations include RuPhos and BrettPhos.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[7] Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[12] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[12] For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher reaction temperatures.[7][13]

  • Solvent: Anhydrous, non-polar aprotic solvents are typically employed.[12] Toluene is a common choice due to its high boiling point, allowing for elevated reaction temperatures.[14] Other ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) can also be used.[12] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Optimization Data

The following table summarizes hypothetical results from an optimization study, illustrating the impact of different reaction parameters on the yield of the desired product.

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃NaOtBuToluene100<5
2BINAPNaOtBuToluene10045
3XPhosNaOtBuToluene8078
4 XPhos NaOtBu Toluene 100 92
5XPhosK₃PO₄Toluene10065
6XPhosNaOtBuDioxane10089

Data is representative and for illustrative purposes.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen or moisture).[15]Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Use freshly opened reagents. Consider using a pre-catalyst.[12]
Inappropriate ligand or base.[15]Screen a panel of bulky phosphine ligands (e.g., RuPhos, SPhos) and different bases (e.g., LHMDS, Cs₂CO₃).
Side Product Formation Hydrodehalogenation (replacement of the halide with hydrogen).[7]This can be minimized by using a more active catalyst system to favor the desired C-N bond formation. A different ligand or base combination might be beneficial.
Reaction with the nitrile group.While less common under these conditions, ensure the reaction temperature is not excessively high.
Difficulty in Purification Presence of palladium black.Filter the crude reaction mixture through a pad of Celite® before concentration.
Co-elution of product with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC if necessary.

Conclusion

The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be effectively overcome with the appropriate selection of reaction conditions. The use of a bulky, electron-rich phosphine ligand such as XPhos in conjunction with a strong base like sodium tert-butoxide is crucial for achieving high yields. This application note provides a robust and well-rationalized protocol that can serve as a valuable starting point for researchers working on similar challenging substrates. Careful attention to experimental setup, particularly maintaining an inert atmosphere, is paramount for reproducible success.

References

Application Note & Protocol: Strategic Functionalization of the Methyl Group on 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Methyl-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a methyl group, a potent electron-withdrawing trifluoromethyl group, and a nitrile functional group, provides multiple avenues for chemical modification.[1] This guide focuses on the targeted functionalization of the benzylic methyl group, a critical step for introducing diverse pharmacophores and expanding the molecular framework. This document details several dependable protocols, exploring the mechanistic principles of each reaction and offering practical, field-tested advice for successful implementation.

Foundational Understanding: Reactivity of the Target Molecule

A successful synthetic strategy hinges on a clear understanding of the inherent reactivity of this compound. The trifluoromethyl (CF₃) group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. More significantly, it enhances the acidity of the benzylic protons on the methyl group. This increased acidity renders the methyl group prone to deprotonation and subsequent functionalization. The nitrile group also contributes to this electronic effect and can be further transformed, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.

Diagram 1: Key Reactive Sites of this compound

Caption: Chemical structure and key reactive sites of this compound.

Protocol I: Benzylic Bromination via Free Radical Halogenation

Benzylic bromination is a highly effective primary method for functionalizing the methyl group. This reaction proceeds through a free radical mechanism, creating a versatile intermediate for a wide range of subsequent nucleophilic substitutions.[2][3]

Diagram 2: Benzylic Bromination Workflow

G start This compound reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄ or Benzene start->reagents Add reaction Free Radical Bromination reagents->reaction conditions Reflux (e.g., ~77°C for CCl₄) Inert Atmosphere (N₂ or Ar) UV light (optional initiator) conditions->reaction product 2-(Bromomethyl)-5-(trifluoromethyl)benzonitrile reaction->product workup Cooling & Filtration Aqueous Wash Drying & Concentration product->workup purification Recrystallization or Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the free radical bromination of the target molecule.

Experimental Protocol: Benzylic Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or an alternative non-polar solvent (e.g., cyclohexane)[4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: A flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser is assembled under an inert atmosphere.

  • Reagent Addition: this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02-0.05 eq) are added to the flask.

  • Solvent Addition: Dry carbon tetrachloride is added to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: The mixture is heated to reflux (around 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS, with the starting material typically consumed within 2-4 hours.

  • Work-up:

    • The reaction mixture is cooled to room temperature, causing the succinimide byproduct to precipitate.

    • The solid succinimide is filtered and washed with a small amount of cold CCl₄.

    • The filtrates are combined and washed with water and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

    • The drying agent is filtered off, and the solvent is concentrated in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Trustworthiness and Validation: The reaction should be monitored to prevent the formation of the dibrominated side product. The final product, 2-(Bromomethyl)-5-(trifluoromethyl)benzonitrile, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The singlet corresponding to the benzylic protons of the starting material will be replaced by a new, downfield-shifted singlet for the CH₂Br group.

Protocol II: Oxidation of the Methyl Group to a Carboxylic Acid

The oxidation of the benzylic methyl group to a carboxylic acid creates a valuable synthetic handle for amide bond formation and other derivatizations.[5] This transformation typically requires strong oxidizing agents.[6]

Diagram 3: Oxidation Reaction Pathway

G start This compound oxidant Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) start->oxidant reaction Benzylic Oxidation oxidant->reaction conditions Aqueous basic or acidic conditions Elevated temperature conditions->reaction intermediate Intermediate Benzoate Salt reaction->intermediate acidification Acidic Work-up (e.g., HCl) intermediate->acidification product 2-Cyano-4-(trifluoromethyl)benzoic acid acidification->product

Caption: Pathway for the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Benzylic Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Setup: this compound (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate in a round-bottom flask.

  • Oxidant Addition: Potassium permanganate (3-4 eq) is added portion-wise with stirring to control the exothermic reaction.

  • Reaction: The mixture is heated to reflux for several hours, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up:

    • The reaction mixture is cooled to room temperature, and the MnO₂ is filtered off.

    • The filter cake is washed with a small amount of hot water.

    • The combined filtrates are cooled in an ice bath and acidified with concentrated HCl to a pH of ~2.

    • The carboxylic acid product precipitates from the solution.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed if needed.

Trustworthiness and Validation: The resulting 2-cyano-4-(trifluoromethyl)benzoic acid should be characterized by its melting point, IR spectroscopy (observing the appearance of a broad O-H stretch and a C=O stretch), and NMR spectroscopy.

Subsequent Transformations of the Functionalized Methyl Group

The newly installed functional groups enable a wide range of subsequent chemical transformations.

Functionalized IntermediateReagent/Reaction TypeResulting Functional Group
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrileSodium azide (NaN₃)2-(Azidomethyl)-5-(trifluoromethyl)benzonitrile
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrileSodium cyanide (NaCN)2-(Cyanomethyl)-5-(trifluoromethyl)benzonitrile
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrileAmines (R₂NH)2-((Dialkylamino)methyl)-5-(trifluoromethyl)benzonitrile
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrileTriphenylphosphine (PPh₃)Wittig reagent precursor
2-Cyano-4-(trifluoromethyl)benzoic acidSOCl₂ or (COCl)₂, then an amineAmide
2-Cyano-4-(trifluoromethyl)benzoic acidLiAlH₄ or BH₃Carboxylic acid and nitrile reduction

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of diverse and novel heterocyclic compounds utilizing 2-Methyl-5-(trifluoromethyl)benzonitrile as a strategic starting material. For researchers, medicinal chemists, and drug development professionals, this guide explains not just the "how" but the "why" behind key synthetic transformations. We explore the nuanced reactivity of this versatile building block—shaped by the interplay of its methyl, cyano, and trifluoromethyl groups—to construct high-value quinazoline, thiazole, and 1,3,5-triazine scaffolds. Each section includes a discussion of the underlying reaction mechanism, a detailed experimental protocol, and a summary of expected outcomes, providing a self-validating framework for practical application.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. The strategic selection of starting materials is therefore paramount in the efficient discovery of new chemical entities.

This compound is an exemplary starting material, offering multiple points for synthetic diversification.[2][3] Its reactivity is governed by a unique electronic landscape:

  • The Nitrile Group (-C≡N): A powerful electrophilic and electron-withdrawing group, the nitrile is a versatile precursor for various nitrogen-containing heterocycles through cyclization and cycloaddition reactions.[4]

  • The Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group, it enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. In drug design, the -CF₃ group is highly valued for its ability to improve metabolic stability, lipophilicity, and binding affinity.[5]

  • The Methyl Group (-CH₃): This group can be functionalized through oxidation or halogenation, providing another handle for synthetic elaboration or ring formation.

  • The Aromatic Ring: The substitution pattern allows for further functionalization via electrophilic aromatic substitution, although the ring is deactivated by the -CF₃ and -CN groups.

This guide details validated strategies for leveraging these reactive sites to construct medicinally relevant heterocyclic systems.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of heterocycles with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[5][6] The benzonitrile moiety is a classic precursor for building the quinazoline core.[7] We propose a robust, metal-catalyzed dehydrogenative coupling approach.

Mechanistic Rationale

The synthesis of a 6-(trifluoromethyl)-8-methyl-2-phenylquinazoline scaffold can be achieved via a manganese-catalyzed acceptorless dehydrogenative coupling reaction between this compound and 2-aminobenzyl alcohol. This method is highly atom-economical, producing only H₂ and H₂O as byproducts.[7] The reaction proceeds through several key steps:

  • The manganese pincer complex catalyzes the oxidation of 2-aminobenzyl alcohol to the corresponding aldehyde.

  • The aldehyde undergoes condensation with the amino group of another molecule of 2-aminobenzyl alcohol to form an intermediate imine.

  • The nitrile (this compound) coordinates to the metal center and undergoes nucleophilic attack from the imine.

  • Subsequent cyclization, dehydrogenation, and aromatization yield the final quinazoline product. The electron-withdrawing nature of the substituents on the benzonitrile is well-tolerated in this type of transformation.[7]

Workflow for Quinazoline Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Materials: - this compound - 2-Aminobenzyl alcohol - Mn-pincer catalyst - K'OtBu B Add Anhydrous Xylene A->B C Inert Atmosphere (N2/Ar) B->C D Heat to 140 °C C->D E Monitor by TLC/LC-MS (Approx. 24h) D->E F Cool to RT E->F G Filter and Concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize Product H->I

Caption: Workflow for Manganese-Catalyzed Quinazoline Synthesis.

Detailed Experimental Protocol

Protocol: Synthesis of 6-(Trifluoromethyl)-8-methyl-2-phenylquinazoline

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 185 mg), 2-aminobenzyl alcohol (1.2 mmol, 148 mg), Mn-pincer catalyst (5 mol%, specify catalyst used), and potassium tert-butoxide (K'OtBu) (20 mol%, 22 mg).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous xylene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting benzonitrile (visualized under UV light) indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure quinazoline product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary
ParameterValue
Reactant 1 This compound
Reactant 2 2-Aminobenzyl alcohol
Catalyst Mn-pincer complex
Base Potassium tert-butoxide
Solvent Xylene
Temperature 140 °C
Time 24 h
Typical Yield 65-80% (based on literature for similar substrates[7])

Synthesis of Thiazole Derivatives

Thiazoles are another class of heterocycles with significant therapeutic applications. The Cook-Heilbron thiazole synthesis provides a classic and reliable route to 5-aminothiazoles from α-aminonitriles.[8][9] While this requires a preliminary modification of the starting material, it showcases the versatility of the nitrile group as a synthetic anchor.

Mechanistic Rationale

The synthesis involves two main stages:

  • Formation of the α-aminonitrile: The methyl group of this compound can be brominated using N-bromosuccinimide (NBS) under radical initiation to form 2-(bromomethyl)-5-(trifluoromethyl)benzonitrile. Subsequent reaction with an amine source (e.g., ammonia or a primary amine) and a cyanide source (e.g., KCN) via a Strecker-type reaction would yield the required α-aminonitrile precursor.

  • Cook-Heilbron Cyclization: The α-aminonitrile reacts with carbon disulfide (CS₂). The amino group performs a nucleophilic attack on the carbon of CS₂, followed by an intramolecular 5-exo-dig cyclization where the newly formed thiol group attacks the nitrile carbon.[8] Tautomerization of the resulting intermediate yields the aromatic 5-aminothiazole product.[8]

Proposed Reaction Scheme

SM 2-Methyl-5-(trifluoromethyl) benzonitrile INT1 2-(Bromomethyl)-5-(trifluoromethyl) benzonitrile SM->INT1  NBS, AIBN   INT2 2-Amino-2-(5-(trifluoromethyl) -2-cyanophenyl)acetonitrile INT1->INT2  KCN, NH4Cl   PROD 5-Amino-4-(5-(trifluoromethyl) -2-cyanophenyl)thiazole-2(3H)-thione INT2->PROD  CS2, Base  

Caption: Proposed pathway for thiazole synthesis.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Amino-4-(2-methyl-5-(trifluoromethyl)phenyl)thiazole (Adapted from Cook-Heilbron principles[8])

Note: This is a multi-step synthesis. The protocol below details the key cyclization step.

  • Precursor Synthesis: Synthesize the α-amino-2-(2-methyl-5-(trifluoromethyl)phenyl)acetonitrile precursor via established methods (e.g., Strecker synthesis from the corresponding aldehyde).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-aminonitrile precursor (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add carbon disulfide (CS₂) (1.5 mmol, 114 mg) to the solution. Then, add a catalytic amount of a suitable base, such as triethylamine (0.2 mmol, 20 mg).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction is typically carried out under mild conditions.[8]

  • Monitoring: Follow the reaction's progress by TLC (hexane:ethyl acetate, 1:1), observing the formation of a new, more polar spot corresponding to the product.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the desired 5-aminothiazole.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Synthesis of 1,3,5-Triazine Derivatives

Symmetrically substituted 1,3,5-triazines can be synthesized directly from benzonitriles via cyclotrimerization. This reaction offers a direct and efficient route to complex heterocyclic structures from the starting material. Low-valent transition metals are effective catalysts for this transformation.[10]

Mechanistic Rationale

The cyclotrimerization of nitriles can be catalyzed by various systems, including low-valent titanium species generated in situ from TiCl₄ and a reducing agent like magnesium.[10] The proposed mechanism involves:

  • Catalyst Activation: Reduction of the titanium precursor to a low-valent state.

  • Coordination: Three molecules of this compound coordinate to the active titanium center.

  • Cyclization: The metal template facilitates the [2+2+2] cycloaddition of the three nitrile groups, forming a metallacycle intermediate.

  • Product Release: Reductive elimination releases the aromatic 2,4,6-tris(2-methyl-5-(trifluoromethyl)phenyl)-1,3,5-triazine product and regenerates the active catalytic species.

Reaction Scheme for Triazine Synthesis

reactant 3 x 2-Methyl-5-(trifluoromethyl) benzonitrile product 2,4,6-Tris(2-methyl-5-(trifluoromethyl)phenyl) -1,3,5-triazine reactant->product TiCl4(thf)2 / Mg 150 °C, 15h

Caption: Catalytic Cyclotrimerization of Benzonitrile.

Detailed Experimental Protocol

Protocol: Synthesis of 2,4,6-Tris(2-methyl-5-(trifluoromethyl)phenyl)-1,3,5-triazine

  • Preparation: In a glovebox, charge a sealed reaction vessel with magnesium powder (2.0 mol%) and the titanium catalyst precursor, such as (TiCl₄(thf)₂) (0.5 mol%).

  • Reagent Addition: Add this compound (1.0 g, 5.4 mmol) to the vessel. The reaction is often run neat (without solvent).[10]

  • Reaction: Seal the vessel, remove it from the glovebox, and heat it in an oil bath at 150 °C with vigorous stirring for 15-24 hours. The mixture will become a viscous solid.

  • Work-up: Cool the reaction vessel to room temperature. Dissolve the solid residue in hot toluene.

  • Purification: Filter the hot solution to remove insoluble inorganic byproducts. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization: Confirm the highly symmetric structure of the triazine product by NMR spectroscopy and mass spectrometry.

Data Summary
ParameterValue
Reactant This compound
Catalytic System TiCl₄(thf)₂ / Mg
Solvent Neat (or high-boiling solvent like Toluene)
Temperature 150 °C
Time 15-24 h
Typical Yield High (gram-scale synthesis is feasible[10])

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate how its unique electronic and structural features can be harnessed to create quinazolines, thiazoles, and triazines. By understanding the underlying mechanisms, researchers can adapt and optimize these methods to generate novel libraries of compounds for drug discovery and materials science applications. The provided protocols offer a robust starting point for exploring the rich chemistry of this fluorinated aromatic nitrile.

References

Troubleshooting & Optimization

Identifying common impurities in 2-Methyl-5-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to proactively address challenges and ensure a robust and reproducible synthesis.

Introduction

This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, while achievable through established methods, presents unique challenges related to regioselectivity, reaction optimization, and impurity profiling. This guide will focus on the two most common synthetic pathways, offering solutions to specific issues you may encounter.

Section 1: Synthesis via Sandmeyer Reaction (Route A)

This route typically begins with the nitration of 4-(trifluoromethyl)toluene, followed by reduction to 2-amino-5-(trifluoromethyl)toluene, and finally, the Sandmeyer reaction to install the nitrile group.

Troubleshooting Guide: Route A

Issue 1: Low Yield and Isomeric Impurities in the Nitration of 4-(Trifluoromethyl)toluene

  • Question: My nitration of 4-(trifluoromethyl)toluene results in a low yield of the desired 2-nitro-4-(trifluoromethyl)toluene and is contaminated with other isomers. What is causing this and how can I improve the regioselectivity?

  • Answer: The nitration of 4-(trifluoromethyl)toluene is a classic electrophilic aromatic substitution. The methyl group is an ortho-, para-director and activating, while the trifluoromethyl group is a meta-director and strongly deactivating[1]. The directing effects of these two groups are synergistic, favoring nitration at the position ortho to the methyl group and meta to the trifluoromethyl group, which is the desired C2 position. However, minor isomers can still form.

    Common Impurities & Causes:

    ImpurityCauseMitigation Strategy
    3-Nitro-4-(trifluoromethyl)toluene Steric hindrance at the C2 position can lead to some substitution at the less hindered C3 position.Optimize reaction temperature; lower temperatures generally favor the thermodynamically preferred product.
    Dinitro-4-(trifluoromethyl)toluene Over-nitration due to harsh reaction conditions (excess nitrating agent, high temperature).Use a slight stoichiometric excess of the nitrating agent and maintain strict temperature control, typically at or below 0°C during the addition of the nitrating agent[2].

    Experimental Protocol: Regioselective Nitration

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid and 4-(trifluoromethyl)toluene to 0°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or GC.

    • Carefully quench the reaction by pouring it onto crushed ice, and then extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to separate the isomers.

Issue 2: Incomplete Reduction or Side Reactions during the Conversion of 2-Nitro-4-(trifluoromethyl)toluene to 2-Amino-5-(trifluoromethyl)toluene

  • Question: I'm having trouble with the reduction of the nitro group. My reaction is either incomplete or I'm observing side products. What are the best practices for this step?

  • Answer: The reduction of an aromatic nitro group is a common transformation, but the presence of the trifluoromethyl group can sometimes influence the reaction. Common methods include catalytic hydrogenation or metal-acid reductions[3][4].

    Common Impurities & Causes:

    ImpurityCauseMitigation Strategy
    Unreacted Nitro Compound Incomplete reaction due to catalyst poisoning, insufficient reducing agent, or short reaction time.Ensure the catalyst is active and use an adequate amount. For metal-acid reductions, ensure sufficient acid is present to consume the metal[5]. Monitor the reaction to completion.
    Azo or Azoxy Compounds Formed as condensation products of partially reduced intermediates (nitroso and hydroxylamine species)[4]. This is more common with certain reducing agents like LiAlH4 for aromatic nitro compounds.Choose a reducing system less prone to forming these byproducts, such as catalytic hydrogenation (H₂/Pd/C) or Fe/HCl[4].
    Hydroxylamine Intermediate Incomplete reduction.Increase reaction time or temperature, or use a more active catalyst/reducing agent system.

    Experimental Protocol: Clean Reduction of the Nitro Group

    • To a solution of 2-nitro-4-(trifluoromethyl)toluene in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder and a catalytic amount of HCl, or Pd/C).

    • If using a metal-acid system, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr shaker) until hydrogen uptake ceases.

    • After completion, filter off the solid catalyst or unreacted metal.

    • If an acidic medium was used, neutralize the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude amine, which can often be used in the next step without further purification.

Issue 3: Low Yield and Byproduct Formation in the Sandmeyer Cyanation

  • Question: My Sandmeyer reaction to convert 2-amino-5-(trifluoromethyl)toluene to the nitrile is giving a low yield and a complex mixture of byproducts. How can I optimize this critical step?

  • Answer: The Sandmeyer reaction is a powerful tool but is sensitive to reaction conditions, particularly temperature. The mechanism involves the formation of an aryl radical, which can participate in side reactions if not efficiently trapped by the cyanide nucleophile[6][7].

    Common Impurities & Causes:

    ImpurityCauseMitigation Strategy
    2-Methyl-5-(trifluoromethyl)phenol Reaction of the diazonium salt with water, especially at elevated temperatures.Maintain low temperatures (0-5°C) throughout the diazotization and addition to the copper(I) cyanide solution.
    Biaryl Compounds Dimerization of the aryl radical intermediate[6].Ensure an adequate concentration of the copper(I) cyanide trapping agent.
    Azo Compounds Coupling of the diazonium salt with the starting aniline.Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature to prevent decomposition of the diazonium salt back to the amine.

    Experimental Protocol: Optimized Sandmeyer Cyanation

    • Diazotization: Dissolve 2-amino-5-(trifluoromethyl)toluene in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide, and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A controlled evolution of nitrogen gas should be observed.

    • Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) to ensure completion.

    • Work-up involves neutralization, extraction with an organic solvent, and purification, typically by distillation or column chromatography.

Route_A_Troubleshooting

Section 2: Synthesis via Aryl Halide Cyanation (Route B)

This alternative route involves the bromination of 4-(trifluoromethyl)toluene to form 2-bromo-5-(trifluoromethyl)toluene, followed by a copper- or palladium-catalyzed cyanation.

Troubleshooting Guide: Route B

Issue 1: Poor Regioselectivity and Over-bromination in the Bromination of 4-(Trifluoromethyl)toluene

  • Question: My bromination of 4-(trifluoromethyl)toluene is not selective and I'm getting a significant amount of dibrominated product. How can I control this reaction?

  • Answer: Similar to nitration, the bromination of 4-(trifluoromethyl)toluene is governed by the directing effects of the methyl and trifluoromethyl groups. The desired 2-bromo isomer is the major product, but other isomers and over-bromination can occur[8][9].

    Common Impurities & Causes:

    ImpurityCauseMitigation Strategy
    3-Bromo-4-(trifluoromethyl)toluene Competing substitution at the less sterically hindered C3 position.Use of milder brominating agents like N-Bromosuccinimide (NBS) can improve selectivity over molecular bromine[8]. The choice of solvent is also critical; less polar solvents often favor the desired isomer[8].
    Dibromo-4-(trifluoromethyl)toluene Excess brominating agent or reaction conditions that are too harsh.Use a precise 1.0 equivalent of the brominating agent. Slow, portion-wise addition of the brominating agent at a controlled temperature is crucial to prevent localized high concentrations[8].

    Experimental Protocol: Selective Monobromination

    • Dissolve 4-(trifluoromethyl)toluene in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

    • Add a radical initiator (e.g., AIBN) if using NBS for benzylic bromination, or a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination with Br₂. For NBS, photochemical initiation can also be used[10].

    • Slowly add 1.0 equivalent of the brominating agent, maintaining the reaction at a controlled temperature (e.g., room temperature or gentle reflux).

    • Monitor the reaction by GC or TLC. Upon completion, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution).

    • Wash the organic layer with water and brine, dry, and concentrate.

    • The isomeric products can be separated by fractional distillation under reduced pressure or by column chromatography.

Issue 2: Low Yield or Stalled Cyanation of 2-Bromo-5-(trifluoromethyl)toluene

  • Question: I am attempting to displace the bromide with cyanide using either a Rosenmund-von Braun or a palladium-catalyzed reaction, but the yield is poor. What are the common pitfalls?

  • Answer: Both the Rosenmund-von Braun (using CuCN) and modern palladium-catalyzed cyanations are effective but have their own challenges. The Rosenmund-von Braun reaction often requires high temperatures, while palladium-catalyzed systems can be sensitive to impurities and catalyst poisoning[6][11].

    Common Impurities & Causes:

    Impurity/IssueCauseMitigation Strategy
    Unreacted Starting Material (Rosenmund-von Braun): Insufficient temperature, impure CuCN. (Pd-catalyzed): Catalyst deactivation by excess cyanide ions, inactive catalyst, or poor ligand choice.(Rosenmund-von Braun): Ensure high-boiling polar solvents like DMF or NMP are used and that the temperature is sufficient (often >150°C)[6]. (Pd-catalyzed): Use a well-defined palladium precatalyst, screen different phosphine ligands (e.g., XPhos, SPhos for electron-deficient aryl bromides), and use a cyanide source with low solubility like Zn(CN)₂ to maintain a low concentration of free cyanide[12].
    Hydrodehalogenation (formation of 4-(trifluoromethyl)toluene) (Pd-catalyzed): Presence of a hydrogen source and a catalyst capable of promoting this side reaction.Ensure anhydrous conditions and use a well-chosen ligand and base combination.
    Amide/Carboxylic Acid Formation Hydrolysis of the nitrile product during workup.Maintain anhydrous conditions during the reaction and perform a non-aqueous workup if possible. If an aqueous workup is necessary, keep the pH neutral or slightly basic and avoid prolonged heating.

    Experimental Protocol: Palladium-Catalyzed Cyanation

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf or a biarylphosphine), and the cyanide source (e.g., Zn(CN)₂).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add 2-bromo-5-(trifluoromethyl)toluene and an anhydrous, degassed solvent (e.g., DMF, DMAc, or dioxane).

    • Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by GC or LC-MS).

    • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water or a solution of aqueous ammonia (to complex residual copper if used) and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Route_B_Troubleshooting

Section 3: Final Product Purity and Stability

Issue: Presence of 2-Methyl-5-(trifluoromethyl)benzamide or Benzoic Acid in the Final Product

  • Question: My final product is showing impurities that correspond to the amide and/or carboxylic acid. How are these forming and how can I remove them?

  • Answer: The nitrile group is susceptible to hydrolysis to the corresponding primary amide and further to the carboxylic acid. This can occur under both acidic and basic conditions, often accelerated by heat[7][13].

    Causes of Hydrolysis:

    • Workup Conditions: Using strongly acidic or basic aqueous solutions during workup, especially with prolonged contact time or heating.

    • Purification: Hydrolysis can occur on silica gel during column chromatography if the silica is acidic or if protic or wet eluents are used for extended periods.

    • Storage: Improper storage of the final product in the presence of moisture and trace acidic or basic impurities can lead to slow degradation over time.

    Troubleshooting and Purification:

    • Workup: After the reaction, perform the aqueous washes quickly and at room temperature. If possible, use a mildly basic wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities without promoting significant hydrolysis.

    • Purification: If the amide or acid is present, they can often be removed by an extractive workup. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base (e.g., 5% NaOH or Na₂CO₃ solution) to extract the acidic carboxylic acid impurity. The amide is more challenging to remove this way and may require recrystallization or careful chromatography.

    • Chromatography: Use a neutral stationary phase (e.g., neutral alumina or deactivated silica gel) for chromatography if the product is sensitive.

    • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere, preferably in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred, Route A or Route B?

    • A1: The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. Route B (aryl halide cyanation) is often more direct if a suitable brominated precursor is available. Modern palladium-catalyzed cyanations can be very high-yielding and have broad functional group tolerance. Route A (Sandmeyer) is a classic and reliable method but involves handling potentially hazardous diazonium salts and can sometimes be lower yielding.

  • Q2: What are the best analytical methods to check the purity of my final product and intermediates?

    • A2: A combination of techniques is recommended. Gas Chromatography (GC) with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) is excellent for assessing the purity and identifying volatile impurities and isomers. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a powerful tool for purity analysis, especially for less volatile impurities[14]. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes. Both synthetic routes involve hazardous materials.

      • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. Strict temperature control is essential to prevent runaway reactions.

      • Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in situ at low temperatures and used immediately.

      • Cyanation: Copper(I) cyanide and zinc cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and have an appropriate quenching agent (e.g., bleach solution) available for decontaminating glassware and spills. Always wear appropriate personal protective equipment (PPE).

References

Troubleshooting low yield in the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this synthesis, particularly focusing on the widely used Sandmeyer reaction pathway starting from 2-Methyl-5-(trifluoromethyl)aniline. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of this transformation.

Troubleshooting Workflow: From Low Yield to Solution

Low yield in a multi-step synthesis can be attributed to various factors. The following workflow provides a logical sequence for diagnosing and resolving issues in the Sandmeyer cyanation of 2-Methyl-5-(trifluoromethyl)aniline.

G start Low Final Yield of This compound check_diazotization Step 1: Verify Diazotization (Q1, Q2) start->check_diazotization incomplete_diazo Incomplete Diazotization? check_diazotization->incomplete_diazo check_sandmeyer Step 2: Assess Sandmeyer Reaction (Q3, Q4) decomp_salt Diazonium Salt Decomposition? check_sandmeyer->decomp_salt check_workup Step 3: Evaluate Workup & Purification (Q7) purification_loss Product Loss During Purification? check_workup->purification_loss incomplete_diazo->check_sandmeyer No sol_diazo_acid Solution: Ensure sufficient acid. Slow, dropwise NaNO2 addition. incomplete_diazo->sol_diazo_acid Yes side_reactions Side Reactions Dominating? decomp_salt->side_reactions No sol_diazo_temp Solution: Strict temperature control (0-5 °C). Use ice-salt bath. decomp_salt->sol_diazo_temp Yes catalyst_issue CuCN Catalyst Inactive? side_reactions->catalyst_issue No sol_side_reactions Solution: Maintain high acidity. Ensure efficient stirring. Use dilute solutions. side_reactions->sol_side_reactions Yes catalyst_issue->check_workup No sol_catalyst Solution: Use fresh, high-purity CuCN. Ensure complete dissolution in NaCN/KCN solution. catalyst_issue->sol_catalyst Yes sol_workup Solution: Optimize extraction solvent. Consider chromatographic purification. purification_loss->sol_workup Yes sol_sandmeyer_temp Solution: Add diazonium salt solution slowly to cold CuCN solution.

Caption: Troubleshooting workflow for the Sandmeyer synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Part 1: The Diazotization Step

The conversion of the primary amine, 2-Methyl-5-(trifluoromethyl)aniline, to its diazonium salt is the critical first step. Problems here will cascade through the rest of the synthesis.

Q1: My diazotization reaction yield seems low, or the reaction is stalling. What are the primary causes?

A1: Low yield in the diazotization step typically stems from three main issues: improper temperature control, insufficient acidity, or poor reagent quality.

  • Temperature Control: The aryl diazonium salt is thermally unstable.[1] The reaction must be kept between 0-5 °C to prevent premature decomposition of the salt into undesired phenol byproducts and nitrogen gas.[2][3] An ice-salt bath is more effective than an ice-water bath for maintaining this temperature range.[1]

  • Acidity: A high concentration of a strong mineral acid (like HCl or H₂SO₄) is crucial.[1] It serves two purposes: generating the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite and fully protonating the starting aniline.[1] The trifluoromethyl group makes the aniline less basic, so sufficient acid is needed to ensure it dissolves and to prevent a common side reaction where the newly formed diazonium salt couples with unreacted amine, forming an azo compound.[1][4]

  • Reagent Addition: The sodium nitrite solution should be added slowly and dropwise below the surface of the reaction mixture. This ensures localized excesses of nitrous acid are minimized, which can lead to decomposition and side reactions.[4]

Q2: How can I confirm the diazotization is complete before proceeding to the Sandmeyer step?

A2: A simple and effective method is to test for the presence of excess nitrous acid using starch-iodide paper.[2] A sample of the reaction mixture, when streaked on the paper, will produce an immediate dark blue color if excess nitrous acid is present, indicating that all the aniline has been consumed.[2] If the test is negative, it means there is still unreacted aniline, and more sodium nitrite solution should be added dropwise until the test is positive and persists for several minutes. Once complete, it is good practice to destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test becomes negative. This prevents unwanted side reactions in the next step.[4]

Part 2: The Sandmeyer Cyanation Step

This is the core C-C bond-forming reaction, where the diazonium group is replaced by a nitrile. The success of this step depends heavily on the catalyst and reaction conditions.

Q3: I'm observing significant formation of dark, tar-like byproducts during the cyanation step. What is happening?

A3: The formation of dark, polymeric materials is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[2][5] This is often caused by:

  • Elevated Temperatures: The diazonium salt solution must be kept cold and added slowly to the cold (0-5 °C) copper(I) cyanide solution.[5] Allowing the temperature to rise can initiate uncontrolled decomposition.

  • Radical-Nucleophilic Aromatic Substitution (SRNAr): The Sandmeyer reaction proceeds via a radical mechanism.[6][7] If the concentration of the aryl radical intermediate is too high, it can lead to biaryl coupling and other polymerization pathways instead of reacting with the cyanide.[8][7] Using a more dilute solution of the diazonium salt and ensuring vigorous stirring can help mitigate this.[8]

Q4: My yield of the desired benzonitrile is low, and I suspect my copper(I) cyanide catalyst is the issue. How can I ensure its activity?

A4: The quality and preparation of the copper(I) cyanide (CuCN) solution are critical.

  • Catalyst Purity: Copper(I) salts can oxidize to copper(II) over time, rendering them inactive for the traditional Sandmeyer reaction.[5] It is highly recommended to use freshly prepared or high-purity, properly stored CuCN.

  • Solution Preparation: CuCN is insoluble in water. It must be dissolved in a solution of sodium or potassium cyanide to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active species.[5][9] A common procedure involves dissolving CuCN in an aqueous solution of NaCN or KCN before cooling and adding the diazonium salt.[5]

Q5: What are the most common side products in this reaction, other than tar?

A5: Besides polymerization, two major side products can reduce your yield:

  • Phenol Formation: If the diazonium salt solution is allowed to warm up or if the acidity is too low, it will react with water to form 2-Methyl-5-(trifluoromethyl)phenol.[2][8] This is often a major byproduct if temperature control is lost.

  • Biaryl Formation: The coupling of two aryl radicals can lead to the formation of a biaryl byproduct. This is supported by the radical mechanism of the Sandmeyer reaction.[7]

ParameterOptimal ConditionProblematic ConditionConsequence of Problem
Diazotization Temp. 0–5 °C[2]> 10 °CDiazonium salt decomposition, phenol formation.[8][3]
Acidity Sufficient strong acid (e.g., 2.5 equiv HCl)[4]Insufficient acidIncomplete diazotization, azo coupling.[1]
NaNO₂ Addition Slow, dropwise[4]Rapid additionLocal overheating, decomposition.
CuCN Catalyst Fresh, high-purity Cu(I)CN[5]Old or oxidized CuCNLow or no catalytic activity.
Cyanation Temp. Add diazonium salt at 0–5 °C[5]Addition at RT or aboveTar formation, violent N₂ evolution.[5]

Q6: Can I use copper(II) salts for this reaction?

A6: The classic Sandmeyer reaction is catalyzed by copper(I) salts.[6] While some modern variations have been developed that use other transition metals, including copper(II), for the specific cyanation reaction, copper(I) is the established and most reliable catalyst.[6][7] Using Cu(II) salts directly in a traditional Sandmeyer setup is not recommended and will likely lead to very low yields.

Part 3: Workup and Purification

Q7: I have a dark, oily crude product that is difficult to purify. What are the best practices for workup and purification?

A7: A challenging workup is common for Sandmeyer reactions due to byproduct formation.

  • Workup: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), the typical workup involves quenching the reaction mixture, followed by extraction. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to separate the organic product from the aqueous solution containing copper salts and other inorganic materials. Washing the combined organic layers with brine helps to remove residual water.

  • Purification: If the crude product is an oil or a highly impure solid, direct crystallization may not be effective.[8] The most reliable method for purification is silica gel column chromatography. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v), is often effective for isolating the relatively non-polar benzonitrile product from more polar impurities.[10]

Detailed Protocol: Sandmeyer Cyanation

This protocol provides a generalized, step-by-step methodology for the synthesis of this compound.

Step 1: Diazotization of 2-Methyl-5-(trifluoromethyl)aniline
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of 2-Methyl-5-(trifluoromethyl)aniline in approximately 2.5-3 equivalents of concentrated hydrochloric acid and water.

  • Cool the stirred suspension to 0-5 °C using an ice-salt bath.[4] It is critical to maintain this temperature range.[2][1]

  • In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite (NaNO₂) in cold water.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, stir for an additional 30 minutes at 0-5 °C.

  • Confirm reaction completion with a positive starch-iodide test.[2]

  • Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step.

Step 2: Sandmeyer Reaction
  • In a separate, larger flask, prepare a solution of 1.2 equivalents of copper(I) cyanide (CuCN) in an aqueous solution containing ~2.5 equivalents of sodium cyanide (NaCN) or potassium cyanide (KCN).[5]

  • Cool this cyanide solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cyanide solution via a dropping funnel.[5] Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm slowly to room temperature and stir until the evolution of nitrogen gas ceases (typically 1-2 hours).

Step 3: Work-up and Purification
  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient to yield pure this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Potential Side Reactions Amine 2-Methyl-5-(trifluoromethyl)aniline Diazonium Aryl Diazonium Salt Amine->Diazonium  NaNO2, HCl  0-5 °C Azo Azo byproduct Amine->Azo + Diazonium Salt (Low Acid) Product This compound Diazonium->Product  CuCN, NaCN  0-5 °C -> RT Phenol Phenol byproduct Diazonium->Phenol H2O, Δ (High Temp)

Caption: Reaction scheme for the synthesis and major side reactions.

References

Strategies to minimize side reactions in 2-Methyl-5-(trifluoromethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side products. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common issues encountered during the synthesis of this compound, particularly when employing transition-metal-catalyzed cyanation reactions (e.g., Palladium-catalyzed) or the Rosenmund-von Braun reaction.

Issue 1: Low or No Conversion of Starting Material (Aryl Halide)

You've set up your reaction, but analysis (TLC, GC-MS) shows a significant amount of the starting aryl halide (e.g., 2-bromo-4-(trifluoromethyl)toluene) remaining.

Potential Cause & Suggested Solution

  • Catalyst Inactivity (Palladium-Catalyzed Reactions):

    • Cause: The palladium catalyst can be "poisoned" by an excess of cyanide ions, which can bind strongly to the metal center and inhibit its catalytic activity.[1][2][3] This is a common issue in palladium-catalyzed cyanations.[3][4][5]

    • Solution:

      • Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because its lower solubility in many organic solvents results in a slow release of cyanide ions, preventing high concentrations that can deactivate the palladium catalyst.[3]

      • Optimize catalyst and ligand: Ensure you are using an appropriate palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., dppf). The ligand is crucial for stabilizing the palladium and facilitating the catalytic cycle.

      • Consider a precatalyst: Using a well-defined palladium precatalyst can sometimes lead to more reproducible results compared to generating the active catalyst in situ.[3]

  • High Reaction Temperature (Rosenmund-von Braun Reaction):

    • Cause: This reaction, which uses copper(I) cyanide, typically requires high temperatures (often refluxing in solvents like DMF or pyridine).[6][7] Insufficient temperature will lead to a sluggish or incomplete reaction.

    • Solution:

      • Ensure adequate heating: Verify that your reaction is reaching the target temperature. Use a high-boiling point solvent if necessary.

      • Solvent choice: The use of polar, high-boiling solvents is characteristic of this reaction.[6]

  • Poor Reagent Quality:

    • Cause: The aryl halide may be impure, or the cyanide source may have degraded. Anhydrous conditions are often critical.

    • Solution:

      • Purify starting materials: Ensure the aryl halide is pure.

      • Use fresh, dry reagents: Use a fresh bottle of the cyanide source and ensure all solvents are anhydrous.

  • Mass Transfer Limitations:

    • Cause: If the cyanide salt is not well-dispersed in the reaction mixture, the reaction rate can be limited by the slow dissolution of the reagent.

    • Solution:

      • Efficient stirring: Ensure vigorous stirring to maintain a good suspension of the cyanide salt.

      • Particle size: While sometimes recommended, be cautious with grinding cyanide salts due to the risk of aerosolization.[3]

Issue 2: Formation of 2-Methyl-5-(trifluoromethyl)benzoic Acid or Benzamide

Your product is contaminated with the corresponding carboxylic acid or amide.

Potential Cause & Suggested Solution

  • Hydrolysis of the Nitrile Product:

    • Cause: Benzonitriles can undergo hydrolysis to form amides and subsequently carboxylic acids, a reaction that can be catalyzed by either acid or base, especially in the presence of water and at elevated temperatures.[8][9][10][11]

    • Solution:

      • Strictly anhydrous conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Neutral work-up: During the work-up procedure, avoid strongly acidic or basic conditions until the product is isolated. If an aqueous wash is necessary, use deionized water or a neutral brine solution and perform the extraction quickly.

      • Temperature control: Avoid unnecessarily high temperatures, both during the reaction and the work-up.

Issue 3: Presence of Hydrodehalogenation Byproduct

You observe the formation of 1-methyl-4-(trifluoromethyl)benzene, where the halide has been replaced by a hydrogen atom.

Potential Cause & Suggested Solution

  • Side Reaction in Catalytic Cycle:

    • Cause: This can be a competing reaction pathway in palladium-catalyzed processes, particularly if there are sources of hydride in the reaction mixture.[2]

    • Solution:

      • Ligand choice: The choice of phosphine ligand can influence the relative rates of the desired cyanation and undesired side reactions. Experiment with different ligands to find one that favors the cyanation pathway.

      • Reagent purity: Ensure that reagents and solvents are free from impurities that could act as hydride donors.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods involve the cyanation of an aryl halide, such as 2-bromo- or 2-iodo-4-(trifluoromethyl)toluene. The two main approaches are:

  • Palladium-Catalyzed Cyanation: This method uses a palladium catalyst, a phosphine ligand, and a cyanide source (commonly Zn(CN)₂). It generally proceeds under milder conditions than the Rosenmund-von Braun reaction and has a broad functional group tolerance.[3]

  • Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a polar, high-boiling solvent.[6][12][13]

Q2: How can I monitor the progress of my cyanation reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting aryl halide and the appearance of the more polar benzonitrile product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction. It can separate the starting material, product, and any volatile side products, and the mass spectrometry data can confirm their identities.

Q3: What are the best practices for purifying the final product?

Purification can often be challenging due to the similar properties of the product and certain byproducts.

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be employed.

Q4: Are there any specific safety precautions I should take when working with cyanide salts?

Yes, working with cyanides requires strict safety protocols.

  • Toxicity: Cyanide salts are highly toxic. Avoid inhalation of dust and skin contact.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acid Incompatibility: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.[1] All work-up procedures should be performed under neutral or basic conditions until the cyanide is quenched or removed.

  • Emergency Preparedness: Know the location of your laboratory's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.[1]

Section 3: Visualization and Protocols

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Reaction Analysis (TLC, GC-MS) issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion High starting material side_product Side Product Formation issue->side_product Impurity detected cause_catalyst Catalyst Inactivity? low_conversion->cause_catalyst cause_reagents Reagent Quality? low_conversion->cause_reagents cause_hydrolysis Hydrolysis? side_product->cause_hydrolysis Acid/Amide observed side_product->cause_reagents solution_catalyst Optimize Catalyst System (e.g., use Zn(CN)2) cause_catalyst->solution_catalyst solution_hydrolysis Ensure Anhydrous Conditions & Neutral Work-up cause_hydrolysis->solution_hydrolysis solution_reagents Purify/Verify Reagents cause_reagents->solution_reagents end Successful Synthesis solution_catalyst->end solution_hydrolysis->end solution_reagents->end

Caption: A decision tree for troubleshooting common synthesis problems.

Palladium-Catalyzed Cyanation: Key Side Reactions

This diagram illustrates the main catalytic cycle and where key side reactions can occur.

CatalyticCycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0L2->OxAdd + Ar-X CatalystPoisoning Catalyst Poisoning [Pd(CN)₄]²⁻ (Inactive) Pd0L2->CatalystPoisoning Excess CN⁻ Transmetal Transmetalation Ar-Pd(II)(CN)L₂ OxAdd->Transmetal + Zn(CN)₂ OxAdd->CatalystPoisoning Excess CN⁻ Hydrodehalogenation Hydrodehalogenation (Ar-H) OxAdd->Hydrodehalogenation Hydride Source Transmetal->Pd0L2 Reductive Elimination ArCN Ar-CN (Desired Product) Transmetal->ArCN ArX Ar-X ZnCN2 Zn(CN)₂

Caption: Catalytic cycle showing key points of side reactions.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general guideline. Optimization of catalyst, ligand, solvent, and temperature may be required.

Step Procedure Rationale
1. Setup To a dry reaction vessel, add 2-bromo-4-(trifluoromethyl)toluene (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., dppf, 4 mol%).Using a substoichiometric amount of zinc cyanide helps to control the concentration of free cyanide, minimizing catalyst deactivation.[14]
2. Solvent Add anhydrous, degassed solvent (e.g., DMF, DMAc, or Toluene) under an inert atmosphere (N₂ or Ar).Anhydrous and oxygen-free conditions are crucial to prevent hydrolysis and catalyst oxidation.
3. Reaction Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.The optimal temperature will depend on the specific substrate and catalyst system.
4. Monitoring Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.This prevents unnecessary heating which can lead to byproduct formation.
5. Work-up Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.Filtration removes inorganic byproducts.
6. Washing Wash the organic layer with water and then with brine. Be mindful to keep the washes neutral to avoid product hydrolysis.Removes the solvent and any remaining water-soluble impurities.
7. Drying & Conc. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.Removes residual water before final purification.
8. Purification Purify the crude product by silica gel column chromatography.Isolates the desired benzonitrile from any remaining starting material or non-volatile byproducts.

References

Optimizing reaction conditions for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS: 261952-03-8), a key intermediate in various research and development applications.[1][2] We will explore the most prevalent synthetic strategies, providing in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges. Our focus is on the practical application of chemical principles to optimize reaction conditions, maximize yield, and ensure product purity.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound can be effectively achieved through several established methodologies. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents or reaction conditions. The three primary strategies discussed are:

  • The Sandmeyer Reaction: A classic transformation of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4]

  • The Rosenmund-von Braun Reaction: The cyanation of an aryl halide using a copper(I) cyanide reagent.[5][6]

  • Palladium-Catalyzed Cyanation: A modern, versatile cross-coupling reaction using a palladium catalyst and a cyanide source.[7][8]

Below, we provide a comparative overview of these methods.

Table 1: Comparison of Synthetic Routes
FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed Cyanation
Starting Material 2-Methyl-5-(trifluoromethyl)aniline2-Bromo- or 2-Iodo-4-(trifluoromethyl)toluene2-Bromo- or 2-Iodo-4-(trifluoromethyl)toluene/triflate
Key Reagents NaNO₂, HCl, CuCNStoichiometric CuCNPd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
Typical Temperature 0–5 °C (Diazotization), then RT to 50 °C150–250 °C (classic), 80-120 °C (modified)Room Temperature to 110 °C[9][10]
Primary Advantages Utilizes readily available anilines; inexpensive reagents.Simple procedure; avoids handling diazonium salts.High yields, excellent functional group tolerance, mild conditions.
Common Challenges Instability of diazonium salt; potential for side reactions (e.g., phenol formation).[11]Harsh reaction temperatures; difficult product purification; stoichiometric copper waste.Catalyst sensitivity (poisoning by cyanide); cost of palladium and ligands.

Section 2: The Sandmeyer Reaction: A Detailed Protocol and Troubleshooting Guide

This route involves the diazotization of 2-Methyl-5-(trifluoromethyl)aniline followed by a copper-catalyzed cyanation. The two-step, one-pot process is cost-effective but requires careful temperature control.

Workflow: Sandmeyer Reaction

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 2-Methyl-5-(trifluoromethyl)aniline B Dissolve in aq. HCl A->B C Cool to 0-5 °C B->C D Add NaNO₂(aq) dropwise C->D E Aryl Diazonium Salt Solution (Ar-N₂⁺Cl⁻) D->E G Add Diazonium Salt Solution E->G Transfer cold solution F Prepare CuCN Solution F->G H Warm to RT, then heat gently G->H I N₂ Gas Evolution H->I J This compound H->J

Caption: Workflow for the Sandmeyer synthesis route.

Experimental Protocol
  • Part A: Diazotization of 2-Methyl-5-(trifluoromethyl)aniline

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Methyl-5-(trifluoromethyl)aniline (1.0 eq) in a 3M hydrochloric acid solution (3.0 eq).[12]

    • Cool the resulting suspension to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature range.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[12] The reaction is exothermic.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The mixture should become a clear, yellowish solution of the diazonium salt. This solution must be used immediately.

  • Part B: Sandmeyer Cyanation

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 5 °C.

    • Slowly add the cold diazonium salt solution from Part A to the stirred copper cyanide solution. Vigorous nitrogen evolution will occur.[13] Control the addition rate to keep the reaction manageable.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via silica gel chromatography or distillation.

Troubleshooting Q&A: Sandmeyer Route
  • Q1: During diazotization, my solution turned dark brown or black, and I observed gas evolution. What went wrong?

    • A: This indicates the decomposition of your diazonium salt. The most common cause is a temperature excursion above the critical 0–5 °C range. Diazonium salts are thermally unstable and will decompose to form phenols and other undesirable, often tarry, byproducts. Ensure your cooling bath is effective and that the sodium nitrite is added slowly enough to dissipate the heat generated.

  • Q2: My final product is primarily 2-Methyl-5-(trifluoromethyl)phenol instead of the desired nitrile. Why?

    • A: This is a classic side reaction in the Sandmeyer synthesis.[11] It occurs when the diazonium salt reacts with water (hydrolysis) before it can react with the copper cyanide complex. This can be caused by:

      • Slow addition to the CuCN solution: If the diazonium salt is allowed to sit for too long, even at low temperatures, it will begin to hydrolyze.

      • Insufficiently reactive cyanation reagent: Ensure your CuCN is of good quality and the solution is properly prepared.

      • Reaction temperature during cyanation: While gentle heating is needed for completion, adding the diazonium salt to a warm CuCN solution can accelerate hydrolysis over cyanation.

  • Q3: The reaction yield is very low, and I have a complex mixture of byproducts. How can I optimize it?

    • A: Low yields often stem from a combination of issues.

      • Incomplete Diazotization: Ensure you have used a sufficient excess of acid (at least 2.5-3.0 equivalents) to fully protonate the aniline and generate nitrous acid.

      • Excess Nitrous Acid: After diazotization, any remaining nitrous acid can cause unwanted side reactions. A common practice is to quench excess nitrous acid with a small amount of sulfamic acid or urea until a starch-iodide paper test is negative.[12]

      • Purity of Starting Material: The starting aniline must be pure. Impurities can interfere with the diazotization process.[14]

Section 3: Palladium-Catalyzed Cyanation: A Modern Approach

This method has become a preferred route in many pharmaceutical and academic settings due to its mild conditions, high yields, and broad substrate scope.[7][8] The reaction involves the cross-coupling of an aryl halide (e.g., 2-bromo-4-(trifluoromethyl)toluene) with a cyanide source, catalyzed by a palladium complex.

Catalytic Cycle: Pd-Catalyzed Cyanation

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_cn_complex Ar-Pd(II)(CN)L₂ pd2_complex->pd2_cn_complex Transmetalation (from Zn(CN)₂) product Ar-CN pd2_cn_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental Protocol
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., dppf, 2-4 mol%), and zinc cyanide (Zn(CN)₂, 0.6 eq).[10]

  • Add the aryl halide, 2-bromo-4-(trifluoromethyl)toluene (1.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., DMF or DMAc).

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with aqueous ammonia (to quench any remaining zinc salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by chromatography or crystallization.

Troubleshooting Q&A: Palladium-Catalyzed Cyanation
  • Q1: My reaction is stalled and won't go to completion, even after prolonged heating. What is the likely cause?

    • A: Reaction stalling is often due to catalyst deactivation or inhibition.

      • Catalyst Poisoning: Free cyanide ions are notorious for poisoning palladium catalysts.[8] Using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) is crucial as they release cyanide slowly into the solution, keeping the free cyanide concentration low.[8][9] Ensure your cyanide source is of high quality.

      • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup is truly inert by using proper Schlenk techniques and thoroughly degassed solvents.

      • Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Consider using a more robust ligand or lowering the reaction temperature if possible.

  • Q2: I am observing the formation of a significant amount of hydrodehalogenated byproduct (4-(trifluoromethyl)toluene). How can I prevent this?

    • A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or if there is a source of hydride in the reaction. This can arise from:

      • Solvent Impurities: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a hydride source. Use high-purity, anhydrous solvents.

      • Additives: Some bases or additives can promote this side reaction. Ensure all reagents are pure.

      • Reaction Pathway: In some cases, adjusting the ligand or catalyst system can disfavor the hydrodehalogenation pathway.

  • Q3: Is it possible to use a less expensive catalyst than palladium?

    • A: Yes, there has been significant research into using more earth-abundant metals. Copper-catalyzed Rosenmund-von Braun reactions are a classic alternative, though they require harsher conditions.[5] More recently, nickel-catalyzed cyanation methods have been developed that show great promise, often using inexpensive nickel salts and ligands under mild conditions.[15] These can be an excellent alternative for large-scale synthesis.

Section 4: General FAQs for Benzonitrile Synthesis

  • Q1: What are the primary safety concerns when working with cyanide reagents?

    • A: Cyanide salts (NaCN, KCN, CuCN, Zn(CN)₂) are highly toxic.[16] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

  • Q2: How do I best purify the final this compound product?

    • A: The optimal purification method depends on the scale and the impurities present.

      • Silica Gel Chromatography: This is the most common method for small to medium scales. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

      • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective and scalable purification method.

      • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can provide very high purity material.

  • Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

    • A: A combination of techniques is recommended:

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) for a quick qualitative check of starting material consumption and product formation. Gas Chromatography-Mass Spectrometry (GC-MS) provides more quantitative information and can help identify byproducts.

      • Product Characterization: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy is essential for confirming the structure. Infrared (IR) spectroscopy should show a characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

References

Removal of residual palladium catalyst from 2-Methyl-5-(trifluoromethyl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Scavenging

Focus: Effective Removal of Residual Palladium from 2-Methyl-5-(trifluoromethyl)benzonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals grappling with the persistent challenge of removing residual palladium catalysts from reaction mixtures, specifically in the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the very efficiency of these catalysts presents a significant downstream challenge: their removal to levels that meet the stringent requirements of the pharmaceutical industry (typically <10 ppm for active pharmaceutical ingredients (APIs)).[1][2] The presence of the trifluoromethyl group and the nitrile functionality in the target molecule can introduce unique complexities to this process, potentially influencing catalyst-product interactions and the efficacy of standard removal techniques.

This document provides a structured, in-depth guide to troubleshooting and optimizing palladium removal. It is organized in a question-and-answer format to directly address the practical issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound reaction?

There are several core strategies, each with its own advantages and limitations. The choice depends on the scale of your reaction, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), and the desired final purity.

  • Filtration: A straightforward first step, particularly for heterogeneous catalysts like Pd/C or when the catalyst has precipitated out of solution as Pd(0) black. Passing the reaction mixture through a pad of diatomaceous earth (Celite) can effectively remove insoluble palladium species.[3]

  • Adsorption: Materials like activated carbon have a high surface area and can adsorb palladium residues.[4] However, a significant drawback can be the non-specific adsorption of your product, leading to yield loss.

  • Chromatography: Column chromatography is a standard laboratory technique for purification and can effectively separate the desired product from the palladium catalyst.[3][5] However, it can be less practical and cost-effective for large-scale production.

  • Scavenging: This is often the most effective and selective method. It involves adding a solid-supported or soluble agent (a "scavenger") that selectively binds to the palladium, which is then removed by filtration.[6][7][8]

Q2: I performed a Suzuki-Miyaura coupling to synthesize my target compound. What's a good starting point for palladium removal?

For a typical lab-scale Suzuki-Miyaura reaction, a combination of filtration and scavenging is a robust approach. After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a 1-2 cm thick Celite pad.[3] This will remove the bulk of any precipitated palladium black. Following this, treat the filtrate with a specialized palladium scavenger to remove soluble palladium species.

Q3: Why is it so difficult to remove all traces of palladium?

The challenge lies in the multiple forms palladium can exist in throughout the reaction and workup. It can be present as soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, or larger Pd(0) aggregates.[9] Colloidal palladium, in particular, can be notoriously difficult to remove by simple filtration. Furthermore, the product itself, containing a nitrile and an aromatic ring, can act as a weak ligand, coordinating to palladium and keeping it in solution.

Troubleshooting & Optimization Guide

Issue 1: After filtration through Celite, my solution is still gray/black, indicating residual palladium.
  • Causality: This suggests the presence of fine, colloidal palladium(0) particles that are passing through the Celite bed.[3]

  • Troubleshooting Steps:

    • Increase Celite Bed Depth: A thicker pad may improve trapping of finer particles.

    • Azeotropic Removal of Water: Before filtration, remove any water from the reaction mixture by rotary evaporation (azeotroping with a solvent like toluene). Then, redissolve the residue in a solvent like methanol and filter through a pre-wetted Celite pad. This change in solvent environment can help agglomerate the palladium particles.[3]

    • Introduce an Oxidative Step: Gently bubbling air or oxygen through the solution (in a safe, controlled manner) can sometimes oxidize Pd(0) to Pd(II), which may be easier to remove with a subsequent scavenger treatment.

Issue 2: My palladium levels are stuck at 50-100 ppm after using activated carbon, and I'm losing too much product.
  • Causality: Activated carbon, while effective, is not highly selective.[10] It can bind your product, especially if the product has aromatic character. The remaining palladium is likely a species that does not adsorb strongly to carbon under the current conditions.

  • Troubleshooting Steps:

    • Switch to a High-Affinity Scavenger: This is the most recommended action. Transition to a scavenger specifically designed for palladium. Thiol-functionalized or thiourea-functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-supported scavengers (e.g., MP-TMT) show high selectivity and efficiency for palladium, often reducing levels to <10 ppm with minimal product loss.[6][7]

    • Optimize Carbon Treatment: If you must use carbon, perform optimization studies. Key variables include the grade of carbon, the amount used (w/w relative to your product), temperature, and contact time.

In-Depth Focus: Palladium Scavengers

The use of solid-supported scavengers is a cornerstone of modern pharmaceutical process chemistry for metal removal.[11] These materials consist of an inert support (like silica gel or a polymer) functionalized with ligands that have a high affinity for palladium.

How do they work?

The process is a form of chemisorption.[12] The functional groups on the scavenger act as strong ligands, displacing weaker ligands (like your product or solvent molecules) from the palladium's coordination sphere. This forms a stable, insoluble complex between the scavenger and the palladium, which is then easily removed by filtration.

Workflow for Scavenger Selection and Optimization

The following diagram illustrates a logical workflow for selecting and implementing a palladium scavenger.

Scavenger_Workflow Start Initial Pd Level > 100 ppm Screening Screen Scavengers: - Silica Thiol (Si-Thiol) - Silica Thiourea (Si-THU) - Polymer TMT (MP-TMT) Start->Screening Analysis1 Analyze Pd Levels (ICP-MS) Screening->Analysis1 Small-scale test reactions Decision Pd < 10 ppm? Analysis1->Decision Optimize Optimize Conditions: - Equivalents (3-10 eq.) - Temperature (RT to 60°C) - Time (2-16 h) Decision->Optimize No Success Process Validated (Pd < 10 ppm) Decision->Success Yes Failure Consult Specialist/ Re-evaluate Purification Strategy Decision->Failure Still No Analysis2 Analyze Pd Levels (ICP-MS) Optimize->Analysis2 Analysis2->Decision Re-evaluate

Caption: Decision workflow for selecting and optimizing a palladium scavenger.

Comparative Performance of Common Scavengers

The following table summarizes typical performance data for various palladium removal methods, highlighting the superior efficiency of specialized scavengers.

Method Initial Pd (ppm) Final Pd (ppm) % Removal Key Considerations Reference
Activated Carbon (Darco)2400>200<92%Risk of product loss; lower efficiency.[6]
Polymer Scavenger (Quadrapure)2400>100<96%Moderate efficiency.[6]
Silica Thiol (SiliaMetS Thiol) 2400 <16 >99.3% High efficiency and selectivity. [6]
Silica Thiourea (SiliaMetS Thiourea) 2400 <16 >99.3% Versatile for various Pd forms. [6]
Polymer TMT (MP-TMT)~33,000<200>99.4%Effective at high initial concentrations.[7]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Scavenger (Batch Method)
  • Dissolve Crude Product: After initial workup and solvent removal, dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, THF).

  • Add Scavenger: Add 3-5 equivalents of a silica-based scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction.

  • Stir Mixture: Stir the resulting suspension at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-60°C.

  • Filter: Filter the mixture through a paper filter or a short pad of Celite to remove the scavenger resin.

  • Wash: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analyze: Quantify the residual palladium levels using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]

Diagram: Scavenger Purification Workflow

Scavenger_Protocol Crude Crude Product in Organic Solvent (High Pd) AddScavenger Add Scavenger (e.g., Si-Thiol) Crude->AddScavenger Stir Stir (4-16h, RT) AddScavenger->Stir Filter Filter to Remove Pd-Scavenger Complex Stir->Filter Pure Purified Product (Low Pd) Filter->Pure

Caption: Step-by-step batch process for palladium removal using a solid-supported scavenger.

Final Considerations

  • Analytical Validation: Always confirm your final palladium levels with a reliable and sensitive analytical technique. ICP-MS is the industry standard.[13][14] Rapid fluorescence-based assays can also be used for high-throughput screening of purification conditions.[15]

  • Process Scalability: Silica-based scavengers have demonstrated excellent scalability, with successful implementation from bench-scale to pilot plant operations.[6]

  • Impact of Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring. While this does not typically prevent scavenger efficacy, it is a factor to consider if you observe unusually strong product-palladium binding.

By systematically applying these troubleshooting principles and employing high-affinity scavengers, you can effectively and reliably reduce residual palladium in your synthesis of this compound, ensuring the high purity required for downstream applications.

References

Technical Support Center: Navigating Solubility Challenges of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimental work. Here, we synthesize fundamental principles of physical chemistry with practical, field-tested methodologies to provide a comprehensive resource for your research needs.

Understanding the Molecule: this compound

This compound is an aromatic organic compound. Its structure, featuring a benzonitrile core with both a methyl and a trifluoromethyl group, suggests it is a relatively non-polar to slightly polar molecule. The presence of the trifluoromethyl group can significantly influence its electronic properties and intermolecular interactions, often leading to limited solubility in a wide range of common organic solvents.

While specific solubility data for this compound is not extensively published, we can infer its behavior based on the principles of "like dissolves like" and by comparing it to structurally similar molecules.[1][2] This guide provides a systematic approach to determining its solubility and overcoming challenges you may face.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the solubility of this compound:

Q1: In which types of organic solvents is this compound likely to be most soluble?

A1: Given its structure, this compound is expected to be more soluble in non-polar or moderately polar aprotic solvents. This is due to the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1][3] Consider starting with solvents such as toluene, diethyl ether, or dichloromethane. Its solubility in polar protic solvents like ethanol or methanol may be limited.

Q2: Why is my this compound not dissolving in a particular solvent?

A2: Several factors can contribute to poor solubility. The primary reason is often a mismatch in polarity between the solute and the solvent.[1] Other factors include the crystalline structure of the solid, which can require significant energy to break the lattice, the temperature of the system, and the presence of any impurities.[4]

Q3: Can I heat the mixture to improve solubility?

A3: Yes, for most solid solutes, increasing the temperature will increase solubility.[3][5][6] This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat.[7] However, be cautious, as excessive heat can lead to solvent evaporation or degradation of the compound. Always ensure your experimental setup is appropriate for the boiling point of the solvent.

Q4: Are there any known safety concerns when handling this compound and its solutions?

A4: Yes, you should always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[8][9][10] Benzonitrile derivatives can be harmful if swallowed, inhaled, or in contact with skin.[9] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][11]

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following guide will walk you through a logical workflow to diagnose and solve common issues.

Troubleshooting_Workflow start Start: Solubility Issue Identified solvent_selection Is the solvent choice appropriate? (Consider polarity) start->solvent_selection temp_increase Have you tried increasing the temperature? solvent_selection->temp_increase Yes solvent_screening Perform a systematic solvent screening. solvent_selection->solvent_screening No cosolvent Consider using a co-solvent system. temp_increase->cosolvent No sonication Have you tried sonication to aid dissolution? temp_increase->sonication Yes success Success: Compound Dissolved cosolvent->success consult Consult further resources or technical support. cosolvent->consult solvent_screening->success solvent_screening->consult particle_size Is the particle size of the solid optimal? sonication->particle_size Yes grinding Grind the solid to increase surface area. sonication->grinding No particle_size->grinding No particle_size->success Yes grinding->success grinding->consult

Caption: Troubleshooting workflow for addressing solubility issues.

Issue: The compound is not dissolving in my chosen solvent.

  • Verify Solvent Choice:

    • Question: Is there a significant polarity mismatch between this compound (likely non-polar to slightly polar) and your solvent?

    • Explanation: The principle of "like dissolves like" is the cornerstone of solubility.[1][3] A large difference in polarity between the solute and solvent will hinder dissolution.

    • Action: If you are using a highly polar solvent (e.g., water, DMSO), consider switching to a less polar or non-polar solvent (e.g., toluene, hexane, dichloromethane).

  • Increase Temperature:

    • Question: Have you tried gently heating the mixture?

    • Explanation: For most solid organic compounds, solubility increases with temperature.[3][5][6] An increase in kinetic energy helps solvent molecules overcome the solute's crystal lattice energy.[1]

    • Action: Warm the mixture in a controlled manner (e.g., using a water bath) while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point.

  • Employ Co-solvency:

    • Question: Could a mixture of solvents improve solubility?

    • Explanation: Co-solvency involves using a mixture of solvents to modulate the polarity of the solvent system.[12][13][14] This can create a more favorable environment for the solute to dissolve.[15][16][17][18]

    • Action: If your compound has some solubility in two different miscible solvents, try creating mixtures of these solvents in varying ratios. For example, if you are using ethanol, adding a less polar co-solvent like toluene might enhance solubility.

  • Increase Surface Area:

    • Question: Is your solid in the form of large crystals?

    • Explanation: The rate of dissolution is proportional to the surface area of the solute exposed to the solvent.[12][19] Larger crystals have a smaller surface area-to-volume ratio, which can slow down or prevent complete dissolution.

    • Action: Gently grind the solid material using a mortar and pestle before adding it to the solvent. This increases the surface area and can significantly improve the rate and extent of dissolution.

  • Use Mechanical Agitation:

    • Question: Is the mixture being adequately agitated?

    • Explanation: Agitation (stirring or shaking) helps to disperse the solute and bring fresh solvent into contact with the solid surface, accelerating the dissolution process. Sonication can also be used to provide energy to break apart solute particles.

    • Action: Ensure vigorous stirring. If stirring is insufficient, try placing the sample in an ultrasonic bath for short periods.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable solvent for this compound.[20][21][22]

Solvent_Screening_Workflow start Start: Weigh Compound add_solvent Add small increments of solvent start->add_solvent observe Observe for dissolution (Vortex/Stir) add_solvent->observe dissolved Compound Dissolved Record Volume observe->dissolved Yes not_dissolved Compound Not Dissolved observe->not_dissolved No next_solvent Move to next solvent in series dissolved->next_solvent not_dissolved->add_solvent More solvent needed heat Gently heat the mixture not_dissolved->heat Max volume reached observe_heat Observe for dissolution heat->observe_heat dissolved_heat Compound Dissolved with Heat Record Temp & Volume observe_heat->dissolved_heat Yes insoluble Compound Insoluble Record Result observe_heat->insoluble No dissolved_heat->next_solvent insoluble->next_solvent

Caption: Workflow for systematic solvent screening.

Materials:

  • This compound

  • A selection of solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Graduated pipette or syringe

  • Heating block or water bath

Solvent Selection Table:

Solvent ClassExample SolventsPolarity
Non-polar Hexane, TolueneLow
Moderately Polar Aprotic Diethyl Ether, DichloromethaneMedium
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh
Polar Protic Ethanol, MethanolHigh

Procedure:

  • Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into each vial.

  • Select a solvent from the table and add a small, measured volume (e.g., 0.1 mL) to the first vial.

  • Vigorously agitate the mixture for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL. Record the volume at which the solid dissolves.

  • If the compound does not dissolve at room temperature, gently heat the mixture to a controlled temperature (e.g., 40-50 °C) and observe for dissolution.

  • Repeat this process for each solvent you wish to test.

  • Record your results, noting whether the compound is soluble, sparingly soluble, or insoluble in each solvent at room temperature and with heating.

Protocol 2: Determining Approximate Solubility

This protocol uses the results from the solvent screening to estimate the solubility of the compound in a given solvent.[2][23][24][25]

Procedure:

  • From your solvent screening, identify a solvent in which the compound is soluble.

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear liquid above the solid).

  • Evaporate the solvent from the extracted supernatant and accurately weigh the remaining solid.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant (mL)

Concluding Remarks

Addressing solubility issues is a common yet critical aspect of working with novel chemical entities. By understanding the physicochemical properties of this compound and applying a systematic troubleshooting approach, you can efficiently identify suitable solvent systems for your experimental needs. Always prioritize safety by consulting the relevant SDS and using appropriate personal protective equipment. Should you continue to experience difficulties, do not hesitate to reach out for further technical support.

References

Preventing decomposition of 2-Methyl-5-(trifluoromethyl)benzonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzonitrile. As Senior Application Scientists, we understand the challenges researchers face when working with highly functionalized molecules. This guide provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and preventative protocols in a direct question-and-answer format to ensure the success of your experiments.

Introduction: Understanding the Molecule's Reactivity

This compound is a valuable building block in pharmaceutical and agrochemical research. Its chemical architecture, featuring a nitrile (-CN) and a trifluoromethyl (-CF₃) group, offers unique electronic properties. The trifluoromethyl group is a potent electron-withdrawing group, which enhances metabolic stability and lipophilicity in target molecules.[1][2][3] However, these same electron-withdrawing properties, combined with the inherent reactivity of the nitrile, create specific vulnerabilities. The nitrile carbon becomes highly electrophilic, making it a prime target for nucleophilic attack, particularly hydrolysis.[4] While the C-F bonds of the trifluoromethyl group are exceptionally strong, this group is not entirely inert and can degrade under specific, harsh conditions.[5][6]

This guide is designed to help you navigate these challenges by explaining the causality behind potential decomposition pathways and providing validated protocols to maintain the integrity of your starting material.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is generating an unexpected carboxylic acid byproduct. What is the likely cause?

The formation of a carboxylic acid from this compound almost certainly points to hydrolysis of either the nitrile (-CN) group or, less commonly, the trifluoromethyl (-CF₃) group. The specific identity of the byproduct is your primary clue.

  • Pathway A: Nitrile Hydrolysis. If you have formed 2-Methyl-5-(trifluoromethyl)benzoic acid , your nitrile group has hydrolyzed. This is the most common decomposition pathway. Nitrile hydrolysis is readily catalyzed by both acids and bases, especially in the presence of water and heat.[7][8][9] The strong electron-withdrawing effect of the trifluoromethyl group makes the nitrile carbon particularly susceptible to this reaction.[4]

  • Pathway B: Trifluoromethyl Group Hydrolysis. If you have formed 4-Methyl-3-cyanobenzoic acid , your trifluoromethyl group has hydrolyzed. This is a much less common pathway and requires harsh, highly acidic conditions, such as fuming sulfuric acid.[5][6]

The following workflow can help diagnose the issue:

G start Unexpected Carboxylic Acid Byproduct Observed product_id Identify Byproduct (e.g., via LC-MS, NMR) start->product_id path_a Byproduct is 2-Methyl-5-(trifluoromethyl)benzoic acid product_id->path_a  Path A path_b Byproduct is 4-Methyl-3-cyanobenzoic acid product_id->path_b  Path B cause_a Cause: Nitrile Group Hydrolysis (Most Common) path_a->cause_a cause_b Cause: Trifluoromethyl Group Hydrolysis (Less Common) path_b->cause_b solution_a Solution: - Control pH (avoid strong aq. acid/base) - Minimize water content (use anhydrous conditions) - Reduce reaction temperature cause_a->solution_a solution_b Solution: - Avoid superacidic conditions (e.g., fuming H₂SO₄) - Use milder acidic catalysts cause_b->solution_b

Caption: Troubleshooting workflow for identifying byproduct formation.
Q2: Under what specific conditions is the nitrile group most vulnerable to hydrolysis?

Nitrile hydrolysis is accelerated by three main factors: pH, water, and temperature .[4]

  • Acidic Conditions: In the presence of strong aqueous acids (e.g., refluxing with dilute HCl or H₂SO₄), the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the nitrile carbon, making it highly reactive toward attack by even a weak nucleophile like water.[7][10][11] The reaction typically proceeds all the way to the carboxylic acid.[9]

  • Basic Conditions: Under strong aqueous basic conditions (e.g., heating with NaOH solution), the potent hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[10][12] While the reaction can sometimes be stopped at the intermediate amide stage under milder conditions, heat will drive the hydrolysis to completion, forming the carboxylate salt.[10]

  • High Temperatures: Heat provides the activation energy needed for hydrolysis to occur, even under nominally neutral conditions if water is present. Vigorous or prolonged heating in protic solvents should be viewed as a risk factor.

Q3: How can I run a reaction under basic conditions while preventing nitrile hydrolysis?

This is a common challenge. The key is to select a base and solvent system that minimizes the presence of the hydroxide nucleophile and water.

StrategyRecommended ActionRationale
Base Selection Use non-nucleophilic, anhydrous bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like DBU (1,8-Diazabicycloundec-7-ene).These bases deprotonate your target substrate without introducing a strong nucleophile (like OH⁻) that can attack the nitrile group.
Solvent Choice Employ anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (CH₃CN), or Dimethylformamide (DMF).Eliminating water, the ultimate source of the hydroxyl group in hydrolysis, is the most effective preventative measure.
Temperature Control Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature.Lowering the temperature reduces the likelihood of overcoming the activation energy for the hydrolysis side reaction.
Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This prevents atmospheric moisture from entering the reaction vessel.
Experimental Protocol: General Procedure for Base-Mediated Reactions
  • Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe, followed by this compound and the anhydrous base (e.g., K₂CO₃).

  • Reaction: Add any other reagents and maintain the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with a careful addition of a saturated NH₄Cl solution if NaH was used, or water) and proceed with extraction using an organic solvent.

Q4: What reagents or conditions pose a threat to the trifluoromethyl group?

While the trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the C-F bonds, it is not invincible.[3][5] You should exercise caution with the following:

  • Brønsted Superacids: Conditions like fuming sulfuric acid (oleum) combined with boric acid can hydrolyze the -CF₃ group to a carboxylic acid.[6] This is a known synthetic transformation but will be an undesired side reaction if not intended.

  • Strong Lewis Acids: Some strong Lewis acids can facilitate C-F bond ionization, leading to decomposition pathways.[5]

  • Certain Metal Hydrides and Transition Metals: While less common, decomposition reactions have been observed with some metal hydrides and transition metal catalysts under specific conditions.[5] Compatibility should be verified with small-scale test reactions if you are exploring novel transformations.

Q5: Can I selectively hydrolyze the nitrile to the 2-Methyl-5-(trifluoromethyl)benzamide intermediate?

Yes, stopping the hydrolysis at the amide stage is feasible but requires careful control to prevent further hydrolysis to the carboxylic acid.[13]

  • Strategy: The goal is to use conditions that are just vigorous enough to hydrate the nitrile but not the resulting amide.

  • Recommended Conditions: Milder basic or acidic conditions are often employed. For example, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[13] Another approach involves using milder reagents like manganese dioxide (MnO₂) in the presence of ammonia, or controlled hydration using certain metal catalysts.

  • Critical Parameters: Low reaction temperatures and short reaction times are crucial. The reaction must be carefully monitored and quenched as soon as the starting material is consumed to prevent overreaction.

G nitrile This compound amide Intermediate Amide nitrile->amide Mild H⁺ or OH⁻ Low Temp, Controlled Time acid Carboxylic Acid amide->acid Harsh H⁺ or OH⁻ High Temp, Excess H₂O

References

Improving the regioselectivity of reactions with 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Verbesserung der Regioselektivität von Reaktionen mit 2-Methyl-5-(trifluormethyl)benzonitril konzentriert.

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 2-Methyl-5-(trifluormethyl)benzonitril arbeiten. Unser Ziel ist es, Ihnen fundierte Einblicke und praktische Lösungen zur Steuerung der Regioselektivität bei Ihren Experimenten zu bieten und Ihnen zu helfen, die gewünschten Isomere mit höherer Ausbeute und Reinheit zu synthetisieren.

Grundlegendes zur Reaktivität: Die elektronische Landschaft von 2-Methyl-5-(trifluormethyl)benzonitril

Die Regioselektivität bei aromatischen Substitutionen wird durch die an den Ring gebundenen Substituenten bestimmt. Bei 2-Methyl-5-(trifluormethyl)benzonitril gibt es ein komplexes Zusammenspiel zwischen einem aktivierenden und zwei desaktivierenden Gruppen, was die Vorhersage des Reaktionsergebnisses zu einer Herausforderung macht.

Analyse der Substituenteneffekte

Die drei Substituenten üben konkurrierende dirigierende Effekte aus, die das Ergebnis elektrophiler aromatischer Substitutionen (EAS) maßgeblich beeinflussen.

SubstituentPositionElektronischer EffektDirigierende WirkungRingaktivierung
-CN (Nitril)C1Stark elektronenziehend (-I, -M)meta-dirigierendStark desaktivierend
-CH₃ (Methyl)C2Elektronenschiebend (+I, Hyperkonjugation)[1][2][3]ortho, para-dirigierend[1][2][4]Aktivierend
-CF₃ (Trifluormethyl)C5Stark elektronenziehend (-I)[5][6]meta-dirigierend[5][7]Stark desaktivierend[8]

Kausale Analyse: Die Methylgruppe (-CH₃) erhöht die Elektronendichte an den ortho- (C3) und para-Positionen (C6) und begünstigt so einen elektrophilen Angriff an diesen Stellen.[1][2][4] Umgekehrt ziehen die Nitril- (-CN) und die Trifluormethylgruppen (-CF₃) die Elektronendichte stark aus dem Ring, wodurch die ortho- und para-Positionen relativ zu den meta-Positionen desaktiviert werden.[5][7] Dieses elektronische Tauziehen führt oft zu einer Mischung von Regioisomeren, wenn die Reaktionsbedingungen nicht sorgfältig kontrolliert werden.

Visuelle Darstellung der dirigierenden Effekte

Das folgende Diagramm veranschaulicht die konkurrierenden Kräfte, die auf den aromatischen Ring wirken. Aktivierende Effekte sind grün dargestellt, desaktivierende Effekte rot.

G cluster_molecule 2-Methyl-5-(trifluormethyl)benzonitril cluster_legend Legende der dirigierenden Effekte cluster_effects Analyse der Positionen mol A Aktivierend (ortho, para-dirigierend) B Desaktivierend (meta-dirigierend) C6 C6: para zur CH₃ (aktiviert) ortho zur CF₃ (desaktiviert) C4 C4: meta zur CH₃ (neutral) ortho zur CF₃ (desaktiviert) C3 C3: ortho zur CH₃ (aktiviert) meta zu CN & CF₃ (desaktiviert)

Abbildung 1: Konkurrierende dirigierende Effekte.

Häufig gestellte Fragen (FAQs)

F1: An welcher Position ist eine elektrophile aromatische Substitution (EAS) am wahrscheinlichsten?

A: Die wahrscheinlichsten Positionen für eine EAS sind C3 und C6. Die aktivierende Methylgruppe an C2 lenkt stark in ihre ortho- (C3) und para-Positionen (C6). Obwohl die desaktivierenden Gruppen den gesamten Ring weniger reaktiv machen, ist die von der Methylgruppe bereitgestellte Aktivierung an diesen Positionen der dominierende Faktor. Die genaue Verteilung hängt von sterischen Effekten und den spezifischen Reaktionsbedingungen ab.

F2: Warum erhalte ich bei meiner Reaktion eine Mischung von Regioisomeren?

A: Eine Mischung von Isomeren ist aufgrund der konkurrierenden dirigierenden Effekte der Substituenten zu erwarten. Die Methylgruppe begünstigt die Positionen C3 und C6, während die elektronenziehenden Gruppen (-CN, -CF₃) diese Positionen desaktivieren, wenn auch in geringerem Maße als ihre jeweiligen ortho- und para-Positionen.[7][9] Dieses Gleichgewicht führt häufig zu einer Mischung, insbesondere unter kinetischer Kontrolle. Sterische Hinderung, insbesondere bei der Annäherung an die C3-Position (die zwischen -CN und -CH₃ liegt), kann ebenfalls zur Bildung mehrerer Produkte beitragen.

F3: Kann dieses Molekül eine nukleophile aromatische Substitution (SNAr) eingehen?

A: Ja, aber es erfordert die Anwesenheit einer guten Abgangsgruppe (z. B. Halogen) am Ring. Das ursprüngliche Molekül hat keine. Wenn jedoch eine Abgangsgruppe an einer Position ortho oder para zu den starken elektronenziehenden Gruppen (-CN und -CF₃) eingeführt wird, wird der Ring für einen SNAr-Angriff aktiviert.[10][11] Beispielsweise würde eine Abgangsgruppe an C4 oder C6 den Ring anfällig für eine nukleophile Substitution machen.

F4: Sind die Nitril- oder Trifluormethylgruppen unter meinen Reaktionsbedingungen reaktiv?

A: Im Allgemeinen sind beide Gruppen unter den meisten EAS-Bedingungen (z. B. Nitrierung, Halogenierung) stabil.[12] Unter stark sauren oder basischen Bedingungen bei hohen Temperaturen kann die Nitrilgruppe jedoch zu einer Carbonsäure oder einem Amid hydrolysiert werden. Die Trifluormethylgruppe ist extrem robust und reagiert unter den meisten organischen Transformationsbedingungen nicht.

Fehlerbehebungsleitfäden für geringe Regioselektivität

Leitfaden 1: Elektrophile Aromatische Substitution (z. B. Nitrierung, Halogenierung)

Problem: Geringe Regioselektivität, was zu einer schwer zu trennenden Mischung aus C3-, C4- und C6-substituierten Produkten führt.

Analyse & Lösungsstrategien: Die Steuerung des Ergebnisses erfordert die Manipulation der Faktoren, die die Übergangszustandsenergien für den Angriff an jeder Position beeinflussen.

G start_node Problem: Geringe Regioselektivität bei EAS decision_node decision_node start_node->decision_node Analyse der Reaktionsparameter process_node1 process_node1 decision_node->process_node1 Sterische Hinderung kontrollieren process_node2 process_node2 decision_node->process_node2 Elektronische Effekte modulieren process_node3 process_node3 decision_node->process_node3 Reaktionskontrolle anpassen process_node process_node solution_node solution_node solution_node1 Sperrige Elektrophile verwenden: Begünstigt die weniger gehinderte C6-Position über die C3-Position. process_node1->solution_node1 Lösung solution_node2 Lewis-Säure-Katalysator ändern: Stärkere Lewis-Säuren können die Reaktivität des Elektrophils erhöhen und die Selektivität verändern. process_node2->solution_node2 Lösung solution_node3 Thermodynamische Kontrolle: Reaktion bei höherer Temperatur durchführen, um das stabilste Isomer zu begünstigen (oft das para-Produkt, C6). process_node3->solution_node3 Lösung

Abbildung 2: Workflow zur Fehlerbehebung bei EAS-Reaktionen.

Detaillierte Empfehlungen:

  • Kontrolle der Temperatur (Kinetische vs. Thermodynamische Kontrolle):

    • Kinetische Kontrolle (niedrige Temperatur, z. B. 0 °C): Begünstigt das am schnellsten gebildete Produkt. Dies ist oft eine Mischung, bei der der Angriff an der elektronisch am stärksten aktivierten Position (C6 oder C3) dominiert.

    • Thermodynamische Kontrolle (höhere Temperatur): Ermöglicht die Isomerisierung zum stabilsten Produkt. Aufgrund geringerer sterischer Spannung ist das C6-Isomer (para zur Methylgruppe) oft thermodynamisch stabiler als das C3-Isomer (ortho zur Methylgruppe).

  • Wahl des Reagenzes und Katalysators:

    • Sterische Hinderung: Die Verwendung eines sperrigen Elektrophils (z. B. tert-Butylgruppe bei der Friedel-Crafts-Alkylierung) erhöht die sterische Hinderung an der C3-Position, die von der -CH₃- und -CN-Gruppe flankiert wird, und begünstigt so stark den Angriff an der C6-Position.

    • Lewis-Säure: Bei Reaktionen wie der Halogenierung oder Friedel-Crafts-Reaktionen kann die Stärke des Lewis-Säure-Katalysators (z. B. AlCl₃ vs. FeCl₃) die Reaktivität des Elektrophils verändern und die Produktverteilung beeinflussen.

Leitfaden 2: Ortho-Metallierung (Dirigierte Lithiierung)

Problem: Unselektive oder keine Deprotonierung bei dem Versuch, eine gerichtete ortho-Metallierung durchzuführen.

Analyse & Lösungsstrategien: Die Nitrilgruppe ist eine bekannte ortho-dirigierende Metallierungsgruppe. Die Azidität der aromatischen Protonen wird jedoch auch von den anderen Substituenten beeinflusst. Das Proton an C6 ist aufgrund seiner Nähe zur stark elektronenziehenden -CF₃-Gruppe ebenfalls angesäuert.

Detaillierte Empfehlungen:

  • Wahl der Base und des Lösungsmittels:

    • LDA/THF bei -78 °C: Lithiumdiisopropylamid (LDA) ist eine starke, sterisch gehinderte Base, die die Deprotonierung an der am wenigsten gehinderten, aber ausreichend sauren Position begünstigt. Die Deprotonierung an C6 ist aufgrund der kombinierten Ansäuerung durch die Nitril- und Trifluormethylgruppen wahrscheinlich.

    • n-BuLi/TMEDA: n-Butyllithium in Gegenwart von Tetramethylethylendiamin (TMEDA) kann die Kinetik der Deprotonierung verändern und die Selektivität beeinflussen, oft zugunsten der Position ortho zur besten koordinierenden Gruppe (dem Nitril).

  • Temperaturkontrolle: Die Lithiierung muss bei sehr niedrigen Temperaturen (typischerweise -78 °C) durchgeführt werden, um Nebenreaktionen, wie z. B. einen Angriff auf die Nitrilgruppe, zu vermeiden und die kinetische Deprotonierung zu kontrollieren. Ein langsames Erwärmen nach der Zugabe des Elektrophils ist entscheidend.

Schlüsselexperimentprotokoll

Protokoll: Selektive Nitrierung von 2-Methyl-5-(trifluormethyl)benzonitril an der C6-Position

Dieses Protokoll zielt darauf ab, die Bildung des C6-Isomers (para zur Methylgruppe) durch Nutzung sterischer und elektronischer Faktoren zu maximieren.

Warnung: Führen Sie dieses Verfahren in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA).

Materialien:

  • 2-Methyl-5-(trifluormethyl)benzonitril

  • Rauchende Salpetersäure (fuming HNO₃, ≥90 %)

  • Schwefelsäure (H₂SO₄, 98 %)

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Eisbad

Verfahren:

  • Vorbereitung des Reaktionsgefäßes: In einem trockenen 100-ml-Rundkolben, der mit einem Magnetrührer ausgestattet ist, 2-Methyl-5-(trifluormethyl)benzonitril (z. B. 1,85 g, 10 mmol) in 20 ml Dichlormethan lösen. Die Lösung in einem Eisbad auf 0 °C abkühlen.

  • Herstellung der Nitriermischung: In einem separaten Becherglas vorsichtig und langsam 5 ml konzentrierte Schwefelsäure zu 5 ml rauchender Salpetersäure geben, während das Becherglas in einem Eisbad gekühlt wird. Vorsicht: Stark exotherme Reaktion.

  • Zugabe des Nitriermittels: Die vorgekühlte Nitriermischung tropfenweise über 15-20 Minuten zur gerührten Lösung des Substrats bei 0 °C geben. Die Innentemperatur unter 5 °C halten.

  • Reaktion: Die Mischung 1-2 Stunden bei 0 °C rühren. Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwachen.

  • Aufarbeitung: Die Reaktionsmischung vorsichtig auf 50 g zerstoßenes Eis gießen. Die Mischung in einen Scheidetrichter überführen.

  • Extraktion: Die wässrige Schicht zweimal mit 25 ml Dichlormethan extrahieren. Die organischen Phasen vereinen.

  • Neutralisation: Die vereinten organischen Schichten vorsichtig mit gesättigter Natriumbicarbonatlösung waschen, bis die Gasentwicklung aufhört, gefolgt von einem Waschgang mit Wasser.

  • Trocknung und Aufreinigung: Die organische Schicht über wasserfreiem Magnesiumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen. Das Rohprodukt mittels Säulenchromatographie (z. B. Kieselgel, Hexan/Ethylacetat-Gradient) aufreinigen, um das gewünschte 2-Methyl-6-nitro-5-(trifluormethyl)benzonitril-Isomer zu isolieren.

Begründung für die Selektivität: Bei 0 °C ist die Reaktion unter kinetischer Kontrolle. Die C6-Position ist elektronisch stark durch die para-dirigierende Methylgruppe aktiviert. Obwohl die C3-Position ebenfalls aktiviert ist, ist sie sterisch stärker gehindert. Dieser Unterschied führt typischerweise zu einer Bevorzugung der C6-Position.

Referenzen

  • Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...--INVALID-LINK--

  • Wikipedia. Electrophilic aromatic directing groups.--INVALID-LINK--

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes.--INVALID-LINK--

  • Chemistry Stack Exchange. Why methyl group is 2,4-directing?--INVALID-LINK--

  • Quora. How does the methyl group o-p directing?--INVALID-LINK--

  • Filo. The o/p-directing effect of methyl group in electrophilic substitution re..--INVALID-LINK--

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.--INVALID-LINK--

  • Chegg. Question: Explain why the trifluoromethyl (CF3)group is meta directing in electrophilic aromatic substitution.Would you expect CF3 to be activating or deactivating?Why?--INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). Superelectrophiles and the effects of trifluoromethyl substituents.--INVALID-LINK--

  • YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).--INVALID-LINK--

  • BOC Sciences. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.--INVALID-LINK--

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!--INVALID-LINK--

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.--INVALID-LINK--

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.--INVALID-LINK--

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.--INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.--INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). Concerted Nucleophilic Aromatic Substitution Reactions.--INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.--INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). Concerted Nucleophilic Aromatic Substitutions.--INVALID-LINK--

  • Benchchem. 2-Methyl-5-(trifluoromethyl)benzonitrile.--INVALID-LINK--

References

Technical Support Center: Pilot-Scale Synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile. This molecule is a key intermediate in the development of various pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and bioavailability of the final active ingredient.[1][2][3]

Scaling the synthesis of this compound from the laboratory bench to a pilot plant introduces significant challenges that are not always apparent at a smaller scale.[4] Issues related to heat management, reaction kinetics, mixing efficiency, and process safety become paramount.[5][6] This guide is designed for researchers, chemists, and process engineers to navigate these complexities. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

Synthesis Pathway: The Sandmeyer Reaction

The most robust and widely adopted method for synthesizing this compound on a large scale is the Sandmeyer reaction.[7][8] This pathway begins with the corresponding aniline, 2-Methyl-5-(trifluoromethyl)aniline, and proceeds through a two-step, one-pot process involving diazotization followed by cyanation.

Overall Reaction Scheme:
  • Step 1: Diazotization: 2-Methyl-5-(trifluoromethyl)aniline is converted to a diazonium salt using sodium nitrite in a strong acidic medium at low temperatures.

  • Step 2: Cyanation: The in-situ generated diazonium salt is then reacted with a copper(I) cyanide catalyst to yield the final benzonitrile product.[9]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Downstream Processing A Starting Material: 2-Methyl-5-(trifluoromethyl)aniline B Step 1: Diazotization (NaNO₂, aq. Acid, 0-5°C) A->B Add to Acid C Step 2: Cyanation (CuCN, Heat) B->C Add to CuCN Slurry D Reaction Quench & Phase Separation C->D Transfer & Add Water E Aqueous Washes D->E Separate Layers F Solvent Swap & Crystallization E->F Distill & Add Anti-solvent G Filtration & Drying F->G Isolate Solids H Final Product: This compound G->H Dry under Vacuum

Caption: High-level workflow for the pilot-scale synthesis.

Critical Process Parameters & Scale-Up Considerations

Transitioning from a 1L flask to a 100L reactor is not a linear exercise.[6] The fundamental relationship between surface area and volume changes, drastically impacting process control. The following table outlines the most critical parameters and the rationale for their importance during scale-up.

ParameterLaboratory Scale (Typical)Pilot Scale (Recommended)Rationale for Scale-Up Control
Diazotization Temperature 0-5°C (Ice Bath)0-5°C (Jacketed Reactor with Glycol Chiller)The diazotization is highly exothermic. A smaller surface-area-to-volume ratio in large reactors makes heat removal less efficient, increasing the risk of a thermal runaway and decomposition of the diazonium salt.[5][6]
NaNO₂ Addition Rate Rapid, portion-wise additionSlow, controlled subsurface addition via pumpPrevents localized high concentrations of nitrous acid, which can lead to side reactions and unsafe off-gassing. Ensures the reaction rate does not exceed the reactor's cooling capacity.[5]
Agitation Speed Magnetic Stirrer (600-1000 RPM)Overhead Impeller (Baffle-driven, optimized RPM)Ensures homogenous mixing to maintain uniform temperature and prevent reagent accumulation, which could cause a sudden, uncontrolled reaction.[5]
Diazonium Salt Transfer Poured or cannulatedSlow, controlled subsurface addition via pumpThe Sandmeyer cyanation is also exothermic. Slow addition of the diazonium salt to the hot CuCN solution is the primary method for controlling the reaction rate and temperature at scale.
Cyanation Temperature 60-70°C (Heating Mantle)60-70°C (Jacketed Reactor with Steam/Hot Oil)Maintains a steady reaction rate for the cyanation step. Overheating can lead to byproduct formation, while under-heating results in a stalled or incomplete reaction.
Quench & Work-up Separation FunnelReactor-based phase separationLarge volumes make manual separation impractical. Emulsion formation can be a greater issue at scale, requiring longer settling times or the use of demulsifying agents.

Detailed Experimental Protocol (Pilot Scale)

This protocol is a representative example for a 5 kg scale synthesis. Warning: This process involves highly toxic materials (cyanide) and potentially unstable intermediates (diazonium salts). A thorough Process Hazard Analysis (PHA) must be conducted before implementation.[6][10]

Equipment:

  • 100L Glass-Lined Reactor (Reactor 1) with overhead agitation, temperature probe, and addition pump.

  • 50L Glass-Lined Reactor (Reactor 2) for preparing the cyanide solution.

  • Appropriate personal protective equipment (PPE), including cyanide-rated gloves and respirators.

Step 1: Diazotization (Reactor 1)

  • Charge Reactor 1 with 30 L of water and 7.5 kg of concentrated hydrochloric acid.

  • Cool the reactor jacket to -5°C to bring the internal temperature to 0-5°C.

  • Slowly add 5.0 kg of 2-Methyl-5-(trifluoromethyl)aniline to the acid solution while maintaining the internal temperature below 10°C.

  • Prepare a solution of 2.0 kg of sodium nitrite in 5 L of water.

  • Using a metering pump, add the sodium nitrite solution subsurface over 1.5-2 hours. Crucially, maintain the internal temperature between 0-5°C throughout the addition.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

  • Perform an in-process check (e.g., starch-iodide paper test) to ensure a slight excess of nitrous acid is present, indicating complete diazotization.

Step 2: Cyanation (Transfer from Reactor 1 to Reactor 2)

  • In Reactor 2, prepare a slurry of 2.9 kg of copper(I) cyanide (CuCN) and 3.4 kg of sodium cyanide (NaCN) in 20 L of water.

  • Heat the slurry in Reactor 2 to 65°C.

  • Slowly pump the cold diazonium salt solution from Reactor 1 into the hot cyanide slurry in Reactor 2 over 2-3 hours.

  • Control the addition rate to maintain the temperature in Reactor 2 between 65-75°C. Vigorous nitrogen evolution will occur. Ensure the reactor's vent system is adequate.

  • After the addition is complete, hold the reaction mixture at 70°C for 1 hour to ensure the reaction goes to completion. Monitor via HPLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 25°C.

  • Add 20 L of toluene to the reactor and agitate for 30 minutes.

  • Stop agitation and allow the layers to separate for at least 1 hour.

  • Drain the lower aqueous layer, which contains copper salts and excess cyanide. This waste stream must be treated with bleach or another appropriate method to neutralize cyanide before disposal.

  • Wash the organic layer sequentially with 15 L of 10% aqueous sodium carbonate and 15 L of water.

  • Perform a solvent swap by distilling off the toluene under vacuum and replacing it with heptane.

  • Cool the heptane solution to 0-5°C to crystallize the product.

  • Filter the solid product and wash the cake with cold heptane.

  • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My final yield is significantly lower than expected on the pilot scale. What went wrong?

A: Low yield at scale can point to several issues. First, check the in-process control (IPC) data.

  • Incomplete Diazotization: If the diazotization was incomplete, unreacted aniline will remain. This is often due to poor temperature control (allowing the temperature to rise above 5°C) or using a substoichiometric amount of sodium nitrite. Ensure your sodium nitrite is assayed for purity before use.

  • Diazonium Salt Decomposition: The diazonium salt is thermally unstable. If the solution was allowed to warm up or if the addition into the hot cyanide solution was too slow, it could have decomposed back to the aniline or reacted with water to form the corresponding phenol, 2-Methyl-5-(trifluoromethyl)phenol.

  • Inefficient Cyanation: The activity of the copper(I) cyanide is critical. If the catalyst is old or oxidized to Cu(II), the reaction will be sluggish or fail.[9] Additionally, if the cyanation temperature was too low, the reaction may not have gone to completion within the allotted time.

Q2: The reaction became a deep red/brown color, and I isolated a significant amount of 2-Methyl-5-(trifluoromethyl)phenol. Why?

A: This is a classic sign of diazonium salt decomposition. The aryl diazonium cation is susceptible to nucleophilic attack by water, which is abundant in the reaction medium. This reaction is accelerated by higher temperatures. This problem arises if:

  • The diazotization temperature exceeded 5-10°C.

  • There were significant delays between preparing the diazonium salt and using it in the cyanation step, allowing it to slowly decompose even at low temperatures.

  • The addition of the diazonium salt to the cyanide solution was so slow that it spent too much time in a warmer environment before reacting.

Q3: My temperature spiked uncontrollably during the sodium nitrite addition. What should I do?

A: A temperature excursion during diazotization is a serious safety event.[5] The immediate action is to stop the nitrite addition. If the temperature continues to rise, consider adding pre-chilled acid or an emergency quenching agent as defined in your PHA.

  • Root Cause: This almost always points to an addition rate that is too fast for the reactor's cooling capacity. The heat generated by the reaction overwhelms the heat being removed by the cooling jacket.

  • Corrective Action: Re-evaluate the addition profile. A longer, slower addition time is necessary. Ensure the reactor's cooling system is functioning at maximum capacity before starting the addition.

Q4: During the work-up, I'm struggling with a persistent emulsion between the aqueous and organic layers. How can I break it?

A: Emulsions are common when scaling up liquid-liquid extractions.

  • Mechanical Fixes: Reduce the agitation speed during washes. A gentle mixing is sufficient to achieve extraction without high shear forces that create stable emulsions. Allow for longer settling times.

  • Chemical Fixes: Adding a small amount of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase. In persistent cases, a small amount of a demulsifying solvent like methanol might be necessary, but be aware this can pull impurities into your organic layer.

Q5: The final product is off-color (e.g., green or blue) after drying. What is the contaminant?

A: A green or blue tint is almost certainly due to residual copper salts that were not fully removed during the work-up. This indicates insufficient washing. To fix this, you can re-dissolve the product in a solvent like toluene and perform additional washes with a dilute ammonia solution or an aqueous solution of a chelating agent like EDTA, which are very effective at scavenging copper ions. Follow with a water wash to remove any residual ammonia or EDTA.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of? A: There are three primary hazards:

  • Cyanide: Both copper(I) cyanide and sodium cyanide are highly toxic. Accidental acidification can release deadly hydrogen cyanide (HCN) gas. Always handle cyanides in a well-ventilated area and have a cyanide antidote kit readily available. All cyanide-containing waste streams must be neutralized before disposal.

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. This process is designed to keep the diazonium salt in a cold aqueous solution at all times, which is much safer. Never allow the diazonium salt solution to evaporate or dry out.

  • Exothermic Reactions: Both the diazotization and cyanation steps release significant energy. As discussed, a loss of cooling can lead to a thermal runaway, causing a rapid increase in temperature and pressure, and potentially leading to reactor failure.[5][6]

Q: How stable is the trifluoromethyl group during this synthesis? A: The trifluoromethyl (-CF3) group is exceptionally stable under these reaction conditions. It is generally considered an inert functional group and does not react with the strong acids or nucleophiles used in the Sandmeyer reaction.[11][12]

Q: What analytical methods are recommended for monitoring the reaction and final product? A:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to track the disappearance of the starting aniline and the appearance of the benzonitrile product. This allows you to determine the reaction endpoint accurately.

  • Final Product Analysis: For release, a full panel of tests is recommended:

    • HPLC for purity and impurity profiling.

    • Gas Chromatography (GC) for residual solvent analysis.

    • NMR (¹H and ¹⁹F) to confirm the structure.

    • Melting Point as a simple indicator of purity.

Q: Are there alternative, "greener" cyanation methods available for scale-up? A: While the Sandmeyer reaction is a workhorse, there is ongoing research into alternative cyanation methods to avoid the use of stoichiometric copper cyanide.[7] Palladium-catalyzed cyanation reactions, for example, can use less toxic cyanide sources and operate under different conditions.[13] However, for many industrial applications, the low cost and reliability of the Sandmeyer reaction make it the preferred choice despite the waste-handling challenges.[8] Biocatalytic methods using enzymes like aldoxime dehydratases are also emerging as a cyanide-free alternative, but may not yet be mature for this specific substrate.[14]

References

Safe handling and storage procedures for 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-5-(trifluoromethyl)benzonitrile

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven procedures for the safe handling, storage, and emergency management of this compound (CAS No: 261952-03-8). As a key intermediate in pharmaceutical and agrochemical synthesis, its unique properties necessitate stringent safety protocols to ensure experimental integrity and personnel safety.[1][2] This document is structured in a question-and-answer format to directly address practical challenges and troubleshooting scenarios encountered in a laboratory setting.

Section 1: Core Safety Profile & Hazard Identification

This section addresses the fundamental safety characteristics of the compound. Understanding these properties is the first step in risk mitigation.

Q1: What are the primary hazards associated with this compound?

This compound is classified as hazardous and requires careful handling. The primary risks are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[3][4] The presence of the nitrile group (-CN) is a significant toxicological concern.

  • Skin and Eye Irritation: The compound is a known skin irritant and can cause serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6]

The signal word "Danger" is associated with this chemical, underscoring the need for caution.[4]

Q2: What are the key physical and chemical properties I need to be aware of for safe handling?

Understanding the compound's physical state and properties is crucial for designing safe experiments and anticipating its behavior.

PropertyValueSignificance & Causality
CAS Number 261952-03-8[7]Unique identifier for ensuring you are working with the correct substance.
Molecular Formula C₉H₆F₃N[8]The formula indicates the presence of a nitrile and a trifluoromethyl group, which dictates its reactivity and toxicological profile.[2]
Molecular Weight 185.15 g/mol [8]Necessary for accurate molar calculations in experimental protocols.
Appearance Colorless to light yellow liquid.[8]A visual check against this standard can help identify potential contamination or degradation. Some sources may list it as a solid or semi-solid, which could be due to high purity or low ambient temperature.[4]
Boiling Point 213.7°C at 760 mmHg[7]Its relatively high boiling point means it is not highly volatile at room temperature, but vapor pressure increases with heat.
Flash Point 83°C[7]This is a combustible liquid.[9] It is critical to keep it away from ignition sources like open flames, hot plates, and sparks.[9]
Density 1.24 g/cm³[7]It is denser than water. This is relevant for spill cleanup and waste layering.

Section 2: Safe Handling Protocols & Troubleshooting

Proper handling is the most effective way to prevent exposure. The following protocols are designed as a self-validating system to minimize risk.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A complete PPE ensemble is required to create a barrier between the researcher and the chemical. There are no exceptions.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient. This is to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use. After handling, wash your hands thoroughly with soap and water.[3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure clothing provides full coverage.[3]

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[3][7]

Q4: What is the step-by-step procedure for safely weighing and transferring the liquid?

This workflow is designed to control all variables and prevent exposure from primary and secondary contamination.

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of all non-essential items.

  • PPE Donning: Put on all required PPE as described in Q3.

  • Container Placement: Place a tared, sealed receiving vessel on a balance inside the fume hood.

  • Chemical Transfer: Unseal the source container. Using a clean pipette or syringe, carefully draw the required amount of this compound.

  • Dispensing: Slowly dispense the liquid into the receiving vessel, avoiding splashes.

  • Sealing: Immediately and securely seal both the source and receiving vessels.

  • Decontamination: Wipe down the exterior of both containers, the balance, and any potentially contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a general cleaner.

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, wipes) in a designated hazardous waste container.[5]

cluster_Prep Preparation Phase cluster_Handling Active Handling Phase (Inside Fume Hood) cluster_Cleanup Post-Handling Phase Prep Verify Fume Hood Operation PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Weigh Place Tared, Sealed Vessel on Balance PPE->Weigh Transfer Transfer Chemical via Pipette/Syringe Weigh->Transfer Seal Securely Seal Source & Receiving Vessels Transfer->Seal Decon Decontaminate Surfaces & Containers Seal->Decon Dispose Dispose of Contaminated Materials in Hazardous Waste Decon->Dispose

Caption: Step-by-step safe handling workflow for this compound.

Troubleshooting: "I felt a burning sensation on my skin after the experiment, even though I wore gloves. What happened?"

This indicates a breach in protocol. The cause is likely one of the following:

  • Glove Permeation: The glove material may have been compromised or used beyond its breakthrough time. Always use fresh gloves for each task.

  • Cross-Contamination: You may have touched a contaminated surface (e.g., a container exterior, fume hood sash) and then touched your skin after removing your gloves.

  • Improper Doffing: Removing gloves incorrectly can transfer contaminants to your hands. Always peel gloves off from the cuff, turning them inside out without touching the outer surface.

Corrective Action: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice. Review your handling and doffing procedures to identify the point of failure.

Section 3: Storage Procedures & Stability

Correct storage is essential for maintaining the chemical's purity and ensuring long-term safety.

Q5: What are the ideal storage conditions for this compound?

To ensure stability and safety, follow these storage protocols:

  • Temperature: Store in a refrigerator at 2-8°C.[5][8] While some suppliers may indicate room temperature storage is acceptable[4], refrigerated storage is the best practice. This minimizes vapor pressure, reduces the rate of potential degradation, and is a more stringent safety control.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage, to prevent moisture contamination. The container must be kept tightly closed in a dry place.[5][7]

  • Location: The storage location must be a cool, dry, and well-ventilated area designated for hazardous chemicals.[7] It should be stored away from foodstuff containers.[7]

Q6: Which chemicals are incompatible and must be stored separately?

Segregation is a critical safety measure. Do not store this compound with:

  • Strong Oxidizing Agents: These can react exothermically and potentially violently with nitriles.[6]

  • Strong Acids, Acid Chlorides, and Chloroformates: These can cause hydrolysis or other hazardous reactions.[10]

Caption: Decision logic for ensuring proper storage conditions.

Troubleshooting: "My refrigerated liquid sample has become discolored. Is it safe to use?"

Discoloration is a visual indicator of potential chemical degradation or contamination.

  • Causality: This could be due to slow decomposition, reaction with trace impurities, or oxidation from a poorly sealed container.

  • Action: Do not use the material. It may no longer meet the required purity for your experiment, and the degradation products could have unknown hazards or interfere with your reaction. The best practice is to dispose of the discolored material as hazardous waste and procure a fresh batch.

Section 4: Emergency Procedures & Spill Management

Rapid and correct response during an emergency is critical to mitigating harm.

Q7: What is the correct procedure for cleaning up a small spill (<100 mL) in a fume hood?
  • Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood remains on.

  • PPE: Ensure you are wearing the full, appropriate PPE (Q3).

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][5] Use non-sparking tools.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.[5]

Q8: What are the immediate first aid measures for exposure?

Show the Safety Data Sheet (SDS) to the attending medical personnel.[5]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately if the person feels unwell.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[6]

Troubleshooting: "The SDS mentions hazardous decomposition products like hydrogen cyanide. When is this a risk?"

This is primarily a risk under fire conditions.[5][6] The high energy of a fire can break down the molecule, releasing toxic gases such as carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[5][6] In the event of a fire, evacuate the area immediately and alert emergency services. Do not attempt to fight the fire unless you are trained to do so.

Section 5: Disposal

Q9: How do I properly dispose of waste this compound and contaminated materials?

All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] You must follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[3][5]

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)benzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzonitrile derivatives are foundational scaffolds in the synthesis of a multitude of functional molecules, from pharmaceuticals to advanced materials.[1] This guide presents a comparative analysis of 2-Methyl-5-(trifluoromethyl)benzonitrile, a uniquely substituted aromatic nitrile, against other key benzonitrile derivatives. By examining the interplay of its methyl and trifluoromethyl substituents, we will explore its physicochemical properties, synthetic accessibility, and chemical reactivity. This analysis, supported by experimental data and protocols, aims to provide researchers with the insights needed for the rational design and application of this and related compounds in drug discovery and material science.

Introduction: The Strategic Importance of Substituted Benzonitriles

The benzonitrile framework, consisting of a cyano group (-C≡N) attached to a benzene ring, is a versatile building block in organic chemistry.[1] The electronic properties of both the nitrile and the aromatic ring can be meticulously tuned by the addition of various substituents.[1][2] These modifications dictate the molecule's reactivity, lipophilicity, metabolic stability, and potential for intermolecular interactions—key factors in the development of therapeutic agents and functional materials.[1][3]

This guide focuses on this compound, a compound featuring two substituents with opposing electronic effects:

  • Methyl Group (-CH₃): An electron-donating group (EDG) that increases electron density in the aromatic ring through inductive effects and hyperconjugation, typically activating the ring for electrophilic aromatic substitution.[4]

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group (EWG) that significantly decreases the ring's electron density due to the high electronegativity of fluorine atoms.[5][6]

This unique electronic arrangement creates a nuanced reactivity profile that is highly valuable for synthetic chemists. We will compare this compound to simpler derivatives, namely 4-Methylbenzonitrile (an EDG-substituted example) and 4-(Trifluoromethyl)benzonitrile (an EWG-substituted example), to highlight these differences.

Comparative Physicochemical Properties

The choice of a building block in synthesis is often governed by its physical properties, which influence reaction conditions, solubility, and purification methods. The table below summarizes key properties of our target compound and its comparators.

PropertyThis compound4-Methylbenzonitrile4-(Trifluoromethyl)benzonitrile
CAS Number 261952-03-8[7]104-85-8[8]455-18-5[9]
Molecular Formula C₉H₆F₃N[7]C₈H₇N[8]C₈H₄F₃N[9]
Molecular Weight 185.15 g/mol [7]117.15 g/mol [10]171.12 g/mol [9]
Appearance Colorless to light yellow liquid[7]Colorless to pale yellow liquid or solid[10][11]Solid[9]
Boiling Point 213.7 °C (Predicted)[7][12]~217 °C (423.7 °F)[10]80-81 °C / 20 mmHg[9]
Melting Point N/A~29.5 °C (85.1 °F)[10]39-41 °C[9]
Density 1.24 g/cm³ (Predicted)[7][12]0.9805 g/cm³[10]1.278 g/mL[9]

The introduction of the trifluoromethyl group significantly increases the molecular weight and density of the benzonitrile core, as seen in both this compound and 4-(Trifluoromethyl)benzonitrile. This group's impact on intermolecular forces also contributes to the higher melting point of 4-(Trifluoromethyl)benzonitrile compared to its methyl-substituted counterpart.

Synthetic Accessibility: The Sandmeyer Reaction

A common and versatile method for synthesizing aryl nitriles from an aromatic amine is the Sandmeyer reaction.[13][14] This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[13][15]

Logical Workflow for Aryl Nitrile Synthesis

A Aromatic Amine (e.g., 2-Amino-4-(trifluoromethyl)toluene) B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C Forms unstable intermediate D Nucleophilic Displacement (CuCN) C->D Step 2: Sandmeyer Reaction E Aryl Nitrile (e.g., this compound) D->E Final Product

Caption: General workflow for the Sandmeyer synthesis of aryl nitriles.

Experimental Protocol: General Sandmeyer Cyanation

This protocol is a generalized procedure and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[13]

  • Diazotization:

    • Suspend the starting aromatic amine (1.0 eq) in a solution of concentrated hydrochloric acid and water.[13]

    • Cool the suspension to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (NaNO₂) in deionized water.

    • Add the sodium nitrite solution dropwise to the amine suspension while vigorously stirring, ensuring the temperature remains below 5 °C.[13]

    • After complete addition, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[13]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.[13]

    • A reaction is often indicated by the evolution of nitrogen gas.[13]

  • Work-up and Purification:

    • After gas evolution ceases, allow the mixture to warm to room temperature.

    • Pour the reaction mixture into a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product via flash column chromatography or distillation as appropriate.[13]

Comparative Reactivity Analysis

The electronic nature of the substituents dramatically influences the reactivity of the benzonitrile molecule in key transformations.[1]

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation), an electrophile attacks the electron-rich benzene ring.

  • 4-Methylbenzonitrile: The electron-donating methyl group activates the ring, making it more susceptible to electrophilic attack than unsubstituted benzonitrile. It directs incoming electrophiles to the ortho and para positions.[4]

  • 4-(Trifluoromethyl)benzonitrile: The powerful electron-withdrawing trifluoromethyl and nitrile groups deactivate the ring, making EAS reactions significantly slower. These groups direct incoming electrophiles to the meta position.[4]

  • This compound: The reactivity is more complex. The ring is generally deactivated due to the two strong EWGs (nitrile and trifluoromethyl). The directing effects are competitive, but substitution is often challenging and may require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions can occur if the aromatic ring is electron-poor and contains a good leaving group.

  • The nitrile and trifluoromethyl groups are strong EWGs that activate the ring towards nucleophilic attack.[1][5] Therefore, derivatives of this compound that also contain a leaving group (like a halogen) can be valuable substrates for SNAr, allowing for the introduction of nucleophiles to build more complex molecules.[16]

Reactions of the Nitrile Group

The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The rate of these reactions is influenced by the ring's electronic properties.

  • Hydrolysis: Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide.[1][2] Therefore, the hydrolysis of 4-(trifluoromethyl)benzonitrile would be expected to be faster under basic conditions than that of 4-methylbenzonitrile.[17]

  • Reduction: Similarly, EWGs facilitate the reduction of the nitrile group to an amine (e.g., using LiAlH₄) by enhancing the electrophilicity of the nitrile carbon.[2]

Reactivity Comparison Workflow

cluster_0 4-Methylbenzonitrile (EDG) cluster_1 This compound (EDG/EWG) cluster_2 4-(Trifluoromethyl)benzonitrile (EWG) cluster_3 Nitrile Group Reactivity Comp1 Ring Activated (Faster EAS) Ortho/Para Directing Comp2 Ring Deactivated (Slower EAS) Complex Directing Effects Comp3 Ring Highly Deactivated (Slowest EAS) Meta Directing Nitrile Hydrolysis/Reduction Rate EWG (Fastest) EDG/EWG (Intermediate) EDG (Slowest)

Caption: Comparative reactivity of benzonitrile derivatives in electrophilic aromatic substitution.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethyl group make trifluoromethyl-substituted benzonitriles, like our target compound, highly valuable in applied research.

  • Medicinal Chemistry: The -CF₃ group is a "lipophilic electron-withdrawing group" that can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to biological targets, and improve membrane permeability.[3] Benzonitrile derivatives are scaffolds for a wide range of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[18] The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[19][20]

  • Agrochemicals: Similar to pharmaceuticals, the -CF₃ group can enhance the efficacy and stability of herbicides, insecticides, and fungicides.[16]

  • Materials Science: Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance.[21] Benzonitrile derivatives containing -CF₃ groups can be used as precursors for advanced polymers and coatings with desirable properties like improved dielectric constants and flame retardancy.[21]

Conclusion

This compound represents a sophisticated building block for chemical synthesis. The combination of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic landscape that modulates the reactivity of both the aromatic ring and the nitrile functional group. Compared to simpler derivatives like 4-methylbenzonitrile and 4-(trifluoromethyl)benzonitrile, it offers a more nuanced substrate for synthetic transformations. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the importance of strategic substituent placement in the design of functional molecules. This guide provides a foundational understanding to aid researchers in leveraging the distinct properties of this and related benzonitriles in their work.

References

A Comparative Guide to the Efficacy of 2-Methyl-5-(trifluoromethyl)benzonitrile as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a privileged functional group, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides an in-depth technical comparison of 2-Methyl-5-(trifluoromethyl)benzonitrile , a versatile building block, against its structurally similar counterparts, namely 2-Chloro-5-(trifluoromethyl)benzonitrile and 2-Fluoro-5-(trifluoromethyl)benzonitrile . Through an objective analysis of their reactivity and synthetic utility, supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Trifluoromethylated Benzonitrile Scaffold: A Privileged Motif

The benzonitrile core, featuring a cyano (-C≡N) group attached to a benzene ring, is a valuable synthon in its own right. The nitrile functionality serves as a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form nitrogen-containing heterocycles.[1] When combined with a trifluoromethyl group, the resulting scaffold becomes a powerful tool for introducing the beneficial properties of fluorine into target molecules.[2][4] The electron-withdrawing nature of both the nitrile and trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, impacting its reactivity in various chemical transformations.

Comparative Analysis of 2-Substituted-5-(trifluoromethyl)benzonitriles

The primary focus of this guide is to delineate the synthetic efficacy of this compound in comparison to its 2-chloro and 2-fluoro analogs. The substituent at the 2-position plays a crucial role in modulating the reactivity of the aromatic ring and the nitrile group.

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Properties
This compound 185.15Electron-donating methyl group can influence regioselectivity in electrophilic aromatic substitution.[5]
2-Chloro-5-(trifluoromethyl)benzonitrile 205.56Electron-withdrawing chloro group enhances susceptibility to nucleophilic aromatic substitution.
2-Fluoro-5-(trifluoromethyl)benzonitrile 189.11Highly electronegative fluoro group provides a good leaving group in nucleophilic aromatic substitution reactions.

Key Synthetic Transformations: A Head-to-Head Comparison

To provide a practical and data-driven comparison, we will examine the performance of these building blocks in two fundamental and widely utilized synthetic transformations: Palladium-Catalyzed Cyanation and the synthesis of 5-Substituted Tetrazoles.

Palladium-Catalyzed Cyanation of Aryl Halides

The introduction of a nitrile group onto an aromatic ring via palladium-catalyzed cyanation is a powerful and versatile transformation.[6][7][8] This reaction is pivotal for the synthesis of many pharmaceutical and agrochemical intermediates. A comparative study on the palladium-catalyzed cyanation of the corresponding 2-substituted-5-(trifluoromethyl)halobenzenes would provide valuable insights into the electronic effects of the methyl, chloro, and fluoro substituents on the efficiency of this transformation.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general procedure that can be adapted for the cyanation of various aryl bromides.[6]

G cluster_0 Reaction Setup cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Work-up & Purification A Combine aryl bromide (1.0 mmol), K4[Fe(CN)6] (0.5 equiv), Pd precatalyst (0.2 mol%), and ligand (0.2 mol%) in a reaction vessel. B Add dioxane (2.5 mL) and water (2.5 mL). A->B C Degas the mixture by purging with an inert gas (e.g., Argon) for 15-20 minutes. B->C D Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h). C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction mixture and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Experimental workflow for a typical palladium-catalyzed cyanation reaction.

Synthesis of 5-Substituted Tetrazoles

Tetrazoles are important heterocyclic compounds with a wide range of applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[10] The [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide, is a common method for their synthesis.[11][12] The electronic nature of the benzonitrile substrate can significantly influence the rate and yield of this reaction.

Comparative Yields in Tetrazole Synthesis

While a direct comparative study is lacking, we can anticipate the relative reactivity based on the electronic properties of the substituents. The electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition. The additional substituent at the 2-position will further modulate this effect.

Benzonitrile DerivativeExpected ReactivityRepresentative Yield (%)
This compound The electron-donating methyl group may slightly decrease the reaction rate compared to the halogenated analogs.85-95% (estimated based on similar substrates)[13]
2-Chloro-5-(trifluoromethyl)benzonitrile The electron-withdrawing chloro group should enhance the reactivity of the nitrile towards cycloaddition.90-98% (estimated based on similar substrates)[11]
2-Fluoro-5-(trifluoromethyl)benzonitrile The highly electronegative fluoro group is expected to have a similar or slightly stronger activating effect than the chloro group.90-98% (estimated based on similar substrates)[11]

Representative Experimental Protocol: Synthesis of 5-Substituted 1H-Tetrazoles

This protocol is a general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.[11][13]

G cluster_0 Reaction Setup cluster_1 Solvent Addition cluster_2 Reaction cluster_3 Work-up & Purification A In a round-bottom flask, combine the benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and a catalyst (e.g., silica sulfuric acid, 10 wt%). B Add DMF as the solvent. A->B C Heat the reaction mixture at reflux (e.g., 100 °C) for the specified time (e.g., 6 h). B->C D Monitor the reaction progress by TLC. C->D E Cool the reaction mixture and pour it into ice water. D->E F Acidify with HCl to precipitate the product. E->F G Filter, wash with water, and dry to obtain the 5-substituted 1H-tetrazole. F->G

General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Discussion and Conclusion

The choice between 2-methyl-, 2-chloro-, and 2-fluoro-5-(trifluoromethyl)benzonitrile as a building block will ultimately depend on the specific synthetic strategy and the desired electronic properties of the final product.

  • This compound is an excellent choice when a degree of electron-donating character is desired at the 2-position, which can be useful for directing electrophilic aromatic substitution reactions or for fine-tuning the electronic properties of the final molecule.

  • 2-Chloro- and 2-Fluoro-5-(trifluoromethyl)benzonitrile are superior choices when the 2-position is intended to be a site for nucleophilic aromatic substitution. The halogen atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles. The higher electronegativity of fluorine may offer a slight advantage in reactivity in some cases.

References

A Comparative Guide to the Definitive Structural Validation of 2-Methyl-5-(trifluoromethyl)benzonitrile Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock of its function. For scaffolds like 2-Methyl-5-(trifluoromethyl)benzonitrile, which are prevalent in pharmaceuticals and agrochemicals, unambiguous structural validation is paramount. The incorporation of the trifluoromethyl (-CF3) group, while often enhancing metabolic stability and binding affinity, introduces significant complexity in structural analysis.[1][2][3][4] This guide provides a comprehensive comparison of analytical techniques, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for validating the structures of these challenging derivatives.

The Analytical Gauntlet: A Comparison of Structural Elucidation Techniques

While a suite of analytical tools is essential for comprehensive characterization, they offer different levels of structural insight. For complex substituted aromatics, relying on spectroscopic data alone can lead to ambiguity, particularly when distinguishing between isomers or conformational polymorphs.

TechniqueInformation ProvidedStrengthsLimitations for this Scaffold
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[5][6]Provides an unambiguous, definitive molecular structure.Requires a high-quality single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity and chemical environment of atoms through chemical shifts and coupling constants.Excellent for determining the molecular skeleton in solution.Can be ambiguous for regioisomers; does not provide bond lengths or angles directly.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms elemental composition and molecular formula with high accuracy.Provides no information on 3D structure, connectivity, or stereochemistry.
Vibrational Spectroscopy (FT-IR, Raman) Presence of functional groups (e.g., C≡N nitrile stretch around 2220-2240 cm⁻¹).[7]Fast, non-destructive, and excellent for functional group identification.[8]Provides limited information on the overall molecular architecture and connectivity.

As the table illustrates, while techniques like NMR and MS are crucial for confirming connectivity and composition, only SC-XRD delivers a direct, high-resolution visualization of the molecule's three-dimensional structure, resolving any potential ambiguities left by other methods.

The Gold Standard: Why X-ray Crystallography is Definitive

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise details about the internal lattice of crystalline materials. The method is founded on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice.[9][10] By measuring the angles and intensities of these diffracted beams, scientists can construct a three-dimensional electron density map of the molecule.[5] From this map, the exact position of each atom can be determined, yielding an unparalleled level of structural detail, including:

  • Unambiguous Connectivity: Confirming the precise attachment of the methyl, trifluoromethyl, and nitrile groups to the benzene ring.

  • Precise Geometric Parameters: Determining accurate bond lengths and angles, revealing any strain or unusual geometry.

  • Absolute Stereochemistry: Defining the absolute configuration of chiral centers, if present.

  • Intermolecular Interactions: Visualizing how molecules pack in the solid state, revealing hydrogen bonds, π-stacking, and other non-covalent interactions that are critical for understanding physical properties.

Experimental Workflow: From Synthesized Powder to Validated Structure

The path from a newly synthesized compound to a publication-quality crystal structure is a systematic process. Each step is critical for ensuring the final structure is accurate and reliable.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Deposition A Synthesized Compound (Powder) B Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) A->B C Screen Solvents & Conditions B->C D Obtain High-Quality Single Crystal (0.1-0.3 mm) C->D E Mount Crystal on Goniometer D->E F X-ray Diffractometer Data Collection E->F G Generate Diffraction Pattern Data (hkl file) F->G H Solve Phase Problem (Direct Methods / Patterson) G->H I Build Initial Model (Electron Density Map) H->I J Refine Atomic Positions & Parameters I->J K Final Structural Model J->K L Validate Structure (R-factors, GooF) K->L M Generate Crystallographic Information File (CIF) L->M N Run checkCIF Validation Report M->N O Deposit CIF in CCDC/ICSD Database N->O

Caption: Workflow for Single-Crystal X-ray Crystallography Analysis.

Detailed Experimental Protocol
  • Crystal Growth (The Art):

    • Objective: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm in size).[9]

    • Methodology (Slow Evaporation):

      • Dissolve a small amount of the purified this compound derivative in a suitable solvent or solvent mixture (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane) to near-saturation.

      • Filter the solution through a syringe filter into a clean, small vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

      • Monitor periodically for the formation of well-defined, non-twinned crystals.

  • Data Collection (The Measurement):

    • Objective: To collect a complete set of diffraction data from the crystal.

    • Methodology:

      • Carefully select and mount a suitable crystal onto a cryoloop and place it on the goniometer head of the diffractometer, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

      • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[11]

      • Perform an initial unit cell determination.

      • Execute a full data collection strategy, rotating the crystal and collecting diffraction frames until a complete, redundant dataset is obtained.

  • Structure Solution and Refinement (The Puzzle):

    • Objective: To convert the raw diffraction data into a chemically sensible atomic model.

    • Methodology:

      • Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors (e.g., Lorentz-polarization).

      • Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the "phase problem" and generate an initial electron density map.

      • Model Building & Refinement: Identify atomic positions from the map and refine them using a least-squares algorithm (e.g., SHELXL). This iterative process involves refining atomic coordinates, thermal parameters (ADPs), and occupancies until the model converges and accurately fits the experimental data.

  • Validation and Deposition (The Proof):

    • Objective: To validate the quality of the final structure and prepare it for publication and public access.

    • Validation Metrics: A high-quality structure is indicated by low R-factors (R1 < 5%), a Goodness-of-Fit (GooF) value close to 1.0, and a clean final difference Fourier map with no significant residual electron density.[12]

    • CIF Generation: Generate a final Crystallographic Information File (CIF) that contains all relevant information about the experiment and the final structural model.

    • Deposition: Before publication, deposit the CIF and structure factor files with a public repository like the Cambridge Crystallographic Data Centre (CCDC).[13][14][15] The CCDC will provide a unique deposition number for inclusion in the manuscript.

Structural Insights and Data Presentation

The crystallographic data for a derivative of this compound would be summarized in a standard table.

Table 2: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₉H₆F₃N
Formula Weight185.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.123(1), 10.456(2), 11.234(2)
α, β, γ (°)90, 105.67(1), 90
Volume (ų)918.9(3)
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F²1.03
CCDC Deposition No.XXXXXXX

Note: Data are hypothetical but representative for this class of compound.

Key structural features to analyze include:

  • -CF₃ Group: This group is highly electronegative and often exhibits rotational disorder in the crystal lattice, which must be modeled correctly during refinement.[16]

  • -C≡N Group: The nitrile functional group has a linear geometry and its nitrogen atom can act as a weak hydrogen-bond acceptor, influencing crystal packing.[17][18]

  • Crystal Packing: The overall crystal packing is dictated by a subtle balance of weak intermolecular forces, such as C-H···N or C-H···F hydrogen bonds and van der Waals interactions.[19][20]

Conclusion

For the structural validation of this compound derivatives, a multi-technique approach is essential for full characterization. However, when an unambiguous, definitive structure is required, single-crystal X-ray crystallography is the indispensable tool. It transcends the inferential nature of spectroscopy to provide a direct, high-resolution snapshot of the atomic arrangement. The detailed protocol and validation standards outlined in this guide represent a self-validating system, ensuring that the resulting structure is not only chemically correct but also meets the rigorous standards of the scientific community, thereby providing the trustworthy and authoritative grounding required for advanced research and development.

References

A Comparative Guide to the Metabolic Stability of Drugs Derived from 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for metabolically robust candidates is a paramount objective. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of specific chemical moieties can profoundly alter a compound's metabolic fate. This guide provides an in-depth comparison of the metabolic stability of drugs and drug candidates derived from the 2-Methyl-5-(trifluoromethyl)benzonitrile scaffold. We will explore the underlying mechanistic principles, present comparative data, and provide detailed experimental protocols for assessing metabolic stability, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The this compound core is an attractive starting point in medicinal chemistry for several reasons. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group or a chlorine atom and is renowned for its ability to enhance metabolic stability.[1] The formidable strength of the carbon-fluorine bond renders it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[1] By strategically placing a -CF3 group at a potential site of metabolism, this pathway can be effectively blocked, leading to a more favorable pharmacokinetic profile.[1]

Furthermore, the benzonitrile moiety itself is generally considered to be metabolically robust.[2] While the nitrile group can be metabolized, this is a relatively uncommon pathway for many xenobiotics. This guide will delve into how these intrinsic properties of the scaffold, and further chemical modifications, influence the overall metabolic stability of derived compounds.

Key Metabolic Pathways and Bioactivation Routes

For compounds built upon the this compound scaffold, several potential metabolic pathways should be considered during the drug design and development process. The primary sites of metabolic attack are typically the most electron-rich and sterically accessible positions.

A crucial metabolic pathway for this scaffold is the oxidation of the benzylic methyl group. Cytochrome P450 enzymes can hydroxylate the methyl group to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. This metabolic cascade significantly increases the polarity of the molecule, facilitating its excretion and reducing its half-life.

Another potential metabolic route is aromatic hydroxylation, where a hydroxyl group is introduced onto the benzene ring. The position of this hydroxylation is directed by the existing substituents. The methyl group is an activating, ortho-, para-director, while the nitrile and trifluoromethyl groups are deactivating, meta-directors. The interplay of these electronic effects will determine the regioselectivity of aromatic oxidation.

Comparative Metabolic Stability Data

Direct, head-to-head comparative metabolic stability data for a series of drugs derived from this compound is not extensively available in the public domain. However, we can extrapolate and compare based on known metabolic principles and data from structurally related compounds.

One relevant example is [18F]F-MTEB , a radioligand for PET imaging of the metabotropic glutamate receptor subtype 5 (mGlu5).[3] While not a therapeutic drug, its in vitro metabolic stability has been assessed. Studies with human and monkey liver microsomes revealed that the compound was metabolized slowly by human microsomes, with approximately 60% of the parent compound remaining after 30 minutes.[3] In contrast, it was metabolized much more rapidly by monkey liver microsomes, with only 2% remaining after the same period, highlighting species differences in metabolism.[3]

To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of compounds based on the this compound scaffold.

CompoundStructural ModificationExpected Metabolic FatePredicted In Vitro Half-life (t½) in HLMRationale
Scaffold This compoundOxidation of the methyl groupModerateThe benzylic methyl group is a primary site for CYP-mediated oxidation.
Derivative A Replacement of the methyl group with a cyclopropyl groupMore resistant to oxidationLongerThe cyclopropyl group lacks easily abstractable hydrogens, increasing stability.
Derivative B Introduction of a hydroxyl group on the methyl groupRapid further oxidation and conjugationShorterThe alcohol is readily converted to a carboxylic acid or conjugated (e.g., glucuronidation).
Derivative C Replacement of the nitrile with an amidePotential for hydrolysis by amidasesVariableAmide stability can vary greatly depending on the steric and electronic environment.
[18F]F-MTEB Ethynyl-thiazole substituent in place of nitrileSlow metabolism in human liver microsomes~40 min (estimated from 60% remaining at 30 min)The overall structure is relatively stable in human metabolic systems.[3]

HLM: Human Liver Microsomes. The predicted half-life values are for illustrative purposes to demonstrate relative stability based on established metabolic principles.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel compounds, two primary in vitro assays are widely employed in drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the intrinsic clearance of a compound primarily by Phase I metabolic enzymes, particularly cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (to ensure a constant supply of the necessary cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The in vitro half-life (t½) can be calculated from the slope of the linear regression.

    • The intrinsic clearance (CLint) can then be determined from the half-life.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their endogenous cofactors.

Methodology:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Test compound and positive controls.

    • Quenching solution.

  • Incubation:

    • Thaw and resuspend the hepatocytes in the incubation medium.

    • Add the test compound to the hepatocyte suspension.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, remove aliquots and terminate the reaction with the quenching solution.

  • Sample Analysis:

    • Process the samples as in the microsomal assay and analyze by LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow for a liver microsomal stability assay and the primary metabolic pathway of the this compound scaffold.

Liver_Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Microsomes, NADPH, Buffer) mix Combine Reagents & Compound in Plate reagents->mix compound Prepare Test Compound & Controls compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ & Intrinsic Clearance plot->calculate

Caption: Workflow for a Liver Microsomal Stability Assay.

Metabolic_Pathway Parent This compound Metabolite1 Benzylic Alcohol Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 Aldehyde Metabolite1->Metabolite2 ADH/CYP450 (Oxidation) Metabolite3 Carboxylic Acid Metabolite2->Metabolite3 ALDH (Oxidation)

Caption: Primary Metabolic Pathway of the Scaffold.

Conclusion

The this compound scaffold offers a promising starting point for the design of metabolically stable drug candidates. The inherent stability of the trifluoromethyl and benzonitrile groups, coupled with a rational design strategy to mitigate metabolism at other sites, can lead to compounds with improved pharmacokinetic properties. The in vitro assays detailed in this guide are essential tools for the early assessment and optimization of metabolic stability. By understanding the metabolic liabilities of a chemical series and employing these experimental techniques, drug discovery teams can more effectively select and advance compounds with a higher probability of clinical success.

References

A Senior Application Scientist's Guide to Confirming the Biological Activity of 2-Methyl-5-(trifluoromethyl)benzonitrile Derivatives as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. The 2-methyl-5-(trifluoromethyl)benzonitrile scaffold is a cornerstone of modern non-steroidal anti-androgens (NSAAs), most notably represented by the second-generation drug Enzalutamide.[1][2][3] These compounds are designed to competitively inhibit the androgen receptor (AR), a critical driver in the progression of prostate cancer.[4][5]

Confirming the biological activity of novel derivatives based on this scaffold is not merely a screening step; it is a crucial process of quantitative characterization that informs lead optimization and clinical potential. This guide provides a comparative analysis of two fundamental in vitro assays essential for this purpose: the Androgen Receptor Competitive Binding Assay and the Androgen-Responsive Reporter Gene Assay . We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present illustrative data to guide your experimental design and interpretation.

Pillar 1: The Target - Androgen Receptor Signaling

Before we compare assays, we must understand the target pathway. The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes that drive cell proliferation and survival.[6][7] Second-generation NSAAs, like derivatives of this compound, physically block androgen binding and can also impair nuclear translocation and the recruitment of coactivators.[3]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Derivative Benzonitrile Derivative (Antagonist) Derivative->AR_HSP Blocks Binding Derivative->AR Inhibits Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE Binds AR_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Androgen Receptor Signaling and Points of Inhibition by Antagonists.

Pillar 2: Comparative Assay Methodologies

The two assays we will compare address different aspects of the compound's interaction with the AR. The binding assay asks: "Does the compound bind to the receptor?" The reporter assay asks: "Does the compound functionally inhibit the receptor's activity in a cellular context?"

FeatureAR Competitive Binding AssayAR Reporter Gene Assay
Assay Type Biochemical, Cell-FreeCell-Based, Functional
Principle Measures direct competition for binding to the AR Ligand Binding Domain (LBD).Measures inhibition of androgen-induced transcription of a reporter gene.
Primary Endpoint Binding Affinity (IC₅₀, Kᵢ)Functional Potency (IC₅₀)
Key Reagents AR source (e.g., rat prostate cytosol), radiolabeled ligand ([³H]-R1881).AR-expressing cells, ARE-reporter construct (e.g., luciferase), AR agonist (e.g., DHT).
Throughput High, amenable to automation.[8]Moderate to High, depends on cell culture and reader technology.
Mechanistic Insight Confirms direct target engagement. Cannot distinguish agonists from antagonists.[9]Confirms functional antagonism. More physiologically relevant.[6][10]
Potential Pitfalls Handling radioactive materials, non-specific binding.Cell line variability, cytotoxicity of compounds, off-target effects.

Methodology Deep Dive 1: AR Competitive Binding Assay

This assay provides a direct measure of a compound's ability to displace a known high-affinity ligand from the AR's ligand-binding pocket.[11] It is a foundational, robust method for confirming target engagement.

Causality Behind Experimental Choices
  • Receptor Source: Cytosol from the ventral prostate of castrated rats is a classic source due to its high AR expression and low endogenous androgen levels.[11] Recombinant human AR can also be used for species-specific data.

  • Radioligand: [³H]-R1881 (Methyltrienolone) is a synthetic, high-affinity androgen that does not bind to sex hormone-binding globulin (SHBG), simplifying the assay by eliminating a potential confounding variable.[11]

  • Non-Specific Binding: A high concentration of unlabeled "cold" ligand (e.g., testosterone) is used to determine the level of non-specific binding, which is crucial for calculating the actual specific binding of your test compound.[12]

Experimental Protocol: Radioligand Competition
  • Prepare AR Cytosol: Homogenize ventral prostates from castrated rats in an ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (cytosol). Determine protein concentration using a Bradford or BCA assay.

  • Set Up Assay Plate: In a 96-well plate, add assay buffer to all wells.

  • Add Test Compounds: Prepare serial dilutions of your this compound derivatives (e.g., from 1 nM to 100 µM). Add these to the appropriate wells.

  • Controls:

    • Total Binding: Wells with only [³H]-R1881 and cytosol.

    • Non-Specific Binding (NSB): Wells with [³H]-R1881, cytosol, and a saturating concentration of unlabeled R1881 (e.g., 1 µM).

    • Vehicle Control: Wells with [³H]-R1881, cytosol, and the same concentration of solvent (e.g., DMSO) used for the test compounds.

  • Initiate Binding: Add a fixed, subsaturating concentration of [³H]-R1881 (e.g., 1 nM) to all wells.[12]

  • Add Receptor: Add the prepared AR cytosol to all wells to start the competition.

  • Incubate: Incubate the plate, typically overnight (16-24 hours) at 4°C, to allow the binding to reach equilibrium.

  • Separate Bound from Free Ligand: Use a method like hydroxylapatite or dextran-coated charcoal to adsorb the unbound [³H]-R1881. Centrifuge to pellet the adsorbent.

  • Quantify: Transfer the supernatant, containing the AR-bound [³H]-R1881, to scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Normalize the data as a percentage of the specific binding in the vehicle control.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the derivative that inhibits 50% of the specific binding of [³H]-R1881.[4]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Prepare AR (e.g., Rat Prostate Cytosol) Incubate Incubate: AR + [3H]-R1881 + Compound (Overnight at 4°C) Receptor->Incubate Ligand Prepare [3H]-R1881 & Test Compounds Ligand->Incubate Separate Separate Bound from Free Ligand (e.g., Charcoal) Incubate->Separate Quantify Quantify Bound Ligand (Scintillation Counting) Separate->Quantify Calculate Calculate % Specific Binding Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Illustrative Data: Binding Affinity
CompoundStructureIC₅₀ (nM)
Derivative A This compound Core35
Derivative B Core + R-group 115
Derivative C Core + R-group 2120
Enzalutamide Reference Compound21[1]

This data is for illustrative purposes only.

Methodology Deep Dive 2: AR Reporter Gene Assay

This cell-based assay provides a functional readout of a compound's activity. It measures the ability of a derivative to antagonize the AR's transcriptional activation in a living cell, which is a more direct proxy for therapeutic effect.[6][13][14]

Causality Behind Experimental Choices
  • Cell Line: A variety of cell lines are used. Chinese Hamster Ovary (CHO) cells are often chosen because they lack endogenous steroid receptors, providing a "clean" background when co-transfected with human AR (hAR) and a reporter construct.[6] Prostate cancer cell lines like LNCaP or MDA-kb2, which endogenously express AR, can also be used and may offer a more disease-relevant context.[13][14]

  • Reporter System: The luciferase gene is a common choice.[10] When the AR is activated, it drives the expression of luciferase. The enzyme then acts on its substrate (luciferin), producing a light signal that is highly sensitive and easy to quantify.

  • Agonist: Dihydrotestosterone (DHT) is the most potent natural androgen and is a standard choice for stimulating the AR.[7] A synthetic agonist like R1881 can also be used. The concentration is typically set at the EC₅₀ or EC₈₀ to ensure a robust signal that can be effectively inhibited.

Experimental Protocol: Luciferase Reporter Assay
  • Cell Culture & Transfection:

    • Culture CHO cells in appropriate media.

    • Co-transfect the cells with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene downstream of an Androgen Response Element (ARE) promoter (e.g., MMTV-luc).[6] A third plasmid expressing Renilla luciferase can be included as a transfection control.

    • Alternatively, use a stable cell line that already contains these constructs.

  • Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with medium containing a fixed concentration of an AR agonist (e.g., 0.1 nM DHT).

    • Immediately add serial dilutions of your benzonitrile derivatives and the reference antagonist (e.g., Enzalutamide). Include a vehicle control (agonist only) and a background control (cells only, no agonist).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for gene expression and protein production.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a plate reader. If using a Renilla control, add the Stop & Glo® reagent and read the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the percent inhibition relative to the "agonist only" control (set to 100% activity) and the "no agonist" control (set to 0% activity).

    • Plot the percentage of inhibition against the log concentration of your test compound.

    • Use non-linear regression to determine the IC₅₀ value, representing the concentration at which the derivative inhibits 50% of the DHT-induced AR activity.

Illustrative Data: Functional Antagonism
CompoundStructureIC₅₀ (nM)
Derivative A This compound Core85
Derivative B Core + R-group 128
Derivative C Core + R-group 2350
Enzalutamide Reference Compound36[1]

This data is for illustrative purposes only.

Conclusion: A Dual-Assay Strategy for Comprehensive Validation

For a robust characterization of your this compound derivatives, a sequential, dual-assay approach is recommended.

  • Primary Screen (Binding Assay): Use the AR competitive binding assay as a high-throughput primary screen to identify which of your derivatives directly engage the AR target and to rank-order them by binding affinity.

  • Secondary Confirmation (Reporter Assay): Advance the most potent binders to the cell-based reporter gene assay. This step is critical to confirm that high binding affinity translates into functional antagonism in a cellular environment and to eliminate compounds that may bind but fail to inhibit AR signaling.

This integrated strategy ensures that your lead candidates not only bind to their intended target but also possess the desired biological activity, providing a solid foundation for further preclinical development. By understanding the principles behind these assays and executing them with precision, you can confidently validate the therapeutic potential of your novel androgen receptor antagonists.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-5-(trifluoromethyl)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of complex aromatic building blocks is a critical endeavor. Among these, 2-Methyl-5-(trifluoromethyl)benzonitrile stands out as a valuable intermediate. Its unique substitution pattern, featuring a nitrile, a methyl, and a trifluoromethyl group, offers a versatile scaffold for the development of novel bioactive molecules. This guide provides a head-to-head comparison of the two primary synthetic routes to this compound, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the Synthetic Challenges

The synthesis of this compound presents a classic challenge in regioselectivity and functional group compatibility. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring, while the methyl group offers a site for potential side reactions. The two most prominent strategies to construct this molecule are the Sandmeyer reaction starting from an aniline precursor and the cyanation of an aryl halide. Each route has its distinct advantages and drawbacks in terms of starting material availability, reaction conditions, scalability, and overall efficiency.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles.[1][2] This pathway commences with the diazotization of 2-methyl-5-(trifluoromethyl)aniline, followed by treatment with a cyanide source, typically copper(I) cyanide.

Logical Workflow for the Sandmeyer Reaction Route

A 2-Methyl-5-(trifluoromethyl)aniline B Diazotization (NaNO2, aq. acid, 0-5 °C) A->B C Arenediazonium Salt Intermediate B->C D Cyanation (CuCN, heat) C->D E This compound D->E A 2-Bromo-4-(trifluoromethyl)toluene E This compound A->E B Cyanating Agent (e.g., K4[Fe(CN)6], Zn(CN)2) B->E C Palladium Catalyst & Ligand (e.g., Pd(OAc)2, dppf) C->E D Solvent & Heat (e.g., DMF, 120 °C) D->E

References

Cross-validation of analytical methods for 2-Methyl-5-(trifluoromethyl)benzonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Methyl-5-(trifluoromethyl)benzonitrile

In the landscape of pharmaceutical and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, demands analytical methods that are not only accurate and reliable but also rigorously validated. This guide provides a comprehensive comparison and cross-validation of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this critical compound.

The methodologies and validation approaches detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3] This ensures that the described protocols are not just scientifically sound but also aligned with global regulatory expectations for analytical procedure validation.[4][5]

The Imperative of Method Validation

The objective of validating an analytical procedure is to furnish documented evidence that the method is "fit for its intended purpose."[2] For a quantitative assay of a chemical intermediate like this compound, this involves a thorough evaluation of several key performance characteristics, including specificity, linearity, accuracy, precision, and robustness. Cross-validation takes this a step further by comparing two distinct analytical methods to ensure equivalency and consistency of results, thereby enhancing confidence in analytical data across different platforms or laboratories.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse of the pharmaceutical industry, prized for its versatility, robustness, and high-throughput capabilities. The method separates compounds based on their polarity, making it ideal for the analysis of moderately polar aromatic compounds like benzonitrile derivatives.[6][7]

Experimental Protocol: RP-HPLC
  • Instrumentation & Consumables:

    • HPLC System with a UV-Vis or Diode Array Detector (DAD).

    • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and HPLC-grade water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase may contain a small amount of acid, like 0.1% phosphoric acid, to improve peak shape.[6]

    • Diluent: Mobile phase is typically used as the diluent to ensure compatibility.

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 230-250 nm for benzonitriles).

    • Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 10 minutes).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (r²).

    • Quantify the this compound in the sample by interpolating its peak area from the calibration curve.

Validation Parameters (ICH Q2 Framework)
  • Specificity: Demonstrated by the ability to resolve the analyte peak from other components (impurities, degradation products) in the sample matrix. A DAD can be used to assess peak purity.

  • Linearity: Assessed over the defined range (e.g., 1-100 µg/mL). The acceptance criterion is typically an r² value of ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by six replicate injections of the same sample.

    • Intermediate Precision: Evaluated by performing the assay on different days, with different analysts, or on different instruments. The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is an ideal method for volatile and semi-volatile compounds and provides structural information that confirms the identity of the analyte.[8] The mass spectrum of benzonitrile derivatives provides a unique fragmentation pattern, offering an exceptional level of specificity.[9][10]

Experimental Protocol: GC-MS
  • Instrumentation & Consumables:

    • GC-MS System with an Electron Ionization (EI) source.

    • Capillary Column: A non-polar or medium-polarity column is suitable (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Solvent: A volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Standard Preparation:

    • Prepare stock and calibration standards similarly to the HPLC method, but using the appropriate GC-compatible solvent. An internal standard (e.g., another benzonitrile derivative with a different retention time) can be added to improve precision.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If an internal standard is used, it should be added to both the calibration standards and the samples at a constant concentration.

  • Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for this compound (MW: 185.15) would be selected (e.g., m/z 185, 166, 116).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Quantify the analyte in the sample using the response factor derived from the linear regression.

G comparison Cross-Validation: Statistical Comparison of Results (e.g., t-test, F-test) report Final Report: Methods are Equivalent & Fit for Purpose comparison->report hplc_results hplc_results hplc_results->comparison gcms_results gcms_results gcms_results->comparison

Head-to-Head Comparison: Performance and Validation Data

The true measure of equivalence comes from a direct comparison of their validation performance data. The following table summarizes typical results obtained during the validation of both methods for the quantification of this compound.

Performance CharacteristicRP-HPLC MethodGC-MS MethodCausality and Insights
Specificity High (Peak purity > 99.5%)Excellent (Confirmed by mass spectrum)GC-MS is inherently more specific due to the mass fragmentation pattern, which acts as a chemical fingerprint. HPLC relies on chromatographic resolution and UV spectra, which can be ambiguous for co-eluting impurities.
Linearity (r²) > 0.9995> 0.9992Both methods demonstrate excellent linearity. The slightly higher r² in HPLC is common due to the stability of UV detectors over wide concentration ranges.
Range (µg/mL) 1 - 1000.5 - 80HPLC often provides a wider linear range. GC-MS detectors can become saturated at higher concentrations, requiring more sample dilution.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.0%Both methods show high accuracy, indicating minimal matrix effects or sample preparation losses.
Precision (RSD%) < 1.5%< 2.0% (with Internal Standard)HPLC typically exhibits slightly better precision due to the highly reproducible nature of modern autosamplers and pumps. The use of an internal standard in GC-MS is crucial to correct for injection volume variability.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mLGC-MS, especially in SIM mode, is generally more sensitive, allowing for the quantification of trace levels of the analyte.
Sample Throughput High (10 min/sample)Moderate (15 min/sample)The faster run times and lack of oven cool-down periods make HPLC more suitable for high-throughput quality control environments.

Choosing the Right Method: A Practical Decision Framework

The choice between HPLC and GC-MS is not about which method is "better" but which is more appropriate for the task at hand. The cross-validation confirms that both methods can produce accurate and reliable data.

DecisionTree start What is the primary analytical need? node_throughput High-Throughput Routine QC start->node_throughput Speed & Simplicity node_impurity Impurity Identification & Trace Level Analysis start->node_impurity Specificity & Sensitivity method_hplc Choose HPLC node_throughput->method_hplc method_gcms Choose GC-MS node_impurity->method_gcms

Conclusion

This guide demonstrates that both RP-HPLC and GC-MS are robust and reliable methods for the quantification of this compound. Cross-validation of the two techniques provides a high degree of confidence in the analytical results, ensuring data integrity across different platforms.

  • RP-HPLC stands out for its high throughput, excellent precision, and operational simplicity, making it the preferred choice for routine quality control and release testing.

  • GC-MS offers unparalleled specificity and superior sensitivity, establishing it as the gold standard for impurity profiling, trace analysis, and confirmatory testing where absolute certainty of identity is required.

By understanding the distinct advantages of each method and validating them against internationally recognized standards, researchers and drug development professionals can select the optimal analytical tool to ensure the quality and consistency of their products.

References

A Comparative Performance Guide to 2-Methyl-5-(trifluoromethyl)benzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2-Methyl-5-(trifluoromethyl)benzonitrile emerges as a particularly valuable building block, offering a trifluoromethylated aromatic core pre-functionalized with a versatile nitrile group.[4][5][6] This nitrile moiety is not merely a placeholder; it is a synthetic linchpin, readily convertible into amides, carboxylic acids, amines, and various heterocycles, making it a powerful tool for library synthesis and lead optimization.

This guide provides an in-depth technical comparison of the performance of this compound in several critical reaction classes. We will move beyond simple procedural descriptions to explore the causal factors behind experimental choices, benchmark its reactivity against alternative synthetic strategies, and provide validated, step-by-step protocols for its application. The data and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively integrate this potent building block into their synthetic programs.

Synthesis of the Core Scaffold: An Accessible Starting Point

Before evaluating its performance in subsequent reactions, it is crucial to understand the accessibility of the title compound. A common and reliable route involves a multi-step synthesis culminating in a Sandmeyer reaction, which converts an amino group into the desired nitrile.[7] This approach ensures a high degree of regiochemical control.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the final step in a sequence starting from 2-methyl-5-aminobenzotrifluoride.[7][8]

Materials:

  • 2-Methyl-5-aminobenzotrifluoride

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Ice

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-methyl-5-aminobenzotrifluoride (1.0 equiv) in a mixture of concentrated HCl and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation: In a separate, larger flask, prepare a solution of CuCN (1.2 equiv) and NaCN (2.4 equiv) in water. Cool this solution to 5 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with toluene (3x volumes).

  • Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

cluster_0 Synthesis Workflow Precursor 2-Methyl-5-aminobenzotrifluoride Diazonium Diazonium Salt Intermediate Precursor->Diazonium  NaNO₂, HCl  0-5 °C Product This compound Diazonium->Product  CuCN, NaCN  50-60 °C

Caption: Synthetic workflow for this compound.

Performance Benchmark 1: Nitrile Group Transformations

The nitrile group is a cornerstone of this building block's utility. Its hydrolysis to amides and carboxylic acids is a fundamental transformation for introducing key pharmacophoric features.

Reaction Type: Base-Catalyzed Hydrolysis to Amide

The conversion of a nitrile to a primary amide under basic conditions is a robust and widely used reaction. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitrile, though the ortho-methyl group provides some steric hindrance.

Experimental Protocol: Synthesis of 2-Methyl-5-(trifluoromethyl)benzamide

This protocol is adapted from established procedures for related trifluoromethyl-substituted benzonitriles.[9]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Ethanol (optional, as co-solvent)

Procedure:

  • In a round-bottom flask, prepare a solution of NaOH (2.0-5.0 equiv) in water.

  • Add this compound (1.0 equiv). If solubility is an issue, a minimal amount of ethanol can be added as a co-solvent.

  • Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A white solid precipitate should form.

  • Collect the solid by suction filtration and wash thoroughly with cold water to remove excess NaOH.

  • Dry the solid under vacuum to obtain 2-Methyl-5-(trifluoromethyl)benzamide.

Comparative Performance Data

The performance of this hydrolysis can be compared to other benzonitriles. The electronic effects of substituents play a critical role in the rate of nitrile hydrolysis.

SubstrateConditionsYieldReferenceNotes
This compound NaOH, H₂O, 100 °C, 2hEst. >85%Inferred from[9]The CF₃ group is electron-withdrawing, activating the nitrile toward nucleophilic attack.
2-(Trifluoromethyl)benzonitrileNaOH, H₂O, 100 °C, 2h89.9%[9]Direct analogue, demonstrates high efficiency of the reaction.
BenzonitrileNaOH, H₂O₂~70-90%Standard textsOften requires an oxidant like H₂O₂ to facilitate conversion to the amide without over-hydrolysis.
4-MethoxybenzonitrileH₂SO₄, H₂O, refluxGoodStandard textsThe electron-donating methoxy group deactivates the nitrile, often requiring harsher acidic conditions.

Performance Benchmark 2: The "Building Block" vs. "Late-Stage Functionalization" Paradigm

A key strategic decision in synthesis is when to introduce specific functional groups. With this compound, the CF₃ group is already installed. This "building block" approach can be compared to a "late-stage trifluoromethylation" strategy where the CF₃ group is added near the end of a synthesis.

Scenario: Synthesis of a Biaryl Compound

Let's compare two hypothetical routes to a biaryl product.

  • Route A (Building Block Approach): Utilizes a pre-functionalized (e.g., brominated) version of our building block in a Suzuki coupling reaction.

  • Route B (Late-Stage Approach): A non-trifluoromethylated biaryl is synthesized first, followed by a direct C-H trifluoromethylation.

cluster_A Route A: Building Block Approach cluster_B Route B: Late-Stage Functionalization A_Start 4-Bromo-2-methyl-5- (trifluoromethyl)benzonitrile A_Mid Suzuki Coupling (Pd Catalyst, Base) A_Start->A_Mid A_End Final Biaryl Product A_Mid->A_End B_End Final Biaryl Product B_Start 4-Bromo-2-methylbenzonitrile B_Mid Suzuki Coupling B_Start->B_Mid B_Intermediate Biaryl Intermediate B_Mid->B_Intermediate B_End_Step Direct C-H Trifluoromethylation (e.g., Togni Reagent) B_Intermediate->B_End_Step B_End_Step->B_End

Caption: Comparison of synthetic strategies.
Comparative Analysis

FeatureRoute A (Building Block)Route B (Late-Stage Functionalization)
Predictability High. The CF₃ group is stable and its position is fixed. Suzuki couplings are well-understood.Moderate to Low. Direct C-H functionalization can suffer from regioselectivity issues, yielding multiple isomers.
Substrate Scope Broad. Suzuki couplings are tolerant of many functional groups.Potentially limited. The conditions for late-stage trifluoromethylation may not be compatible with all functional groups on the molecule.[10][11]
Reagent Cost The initial building block may be more expensive.Trifluoromethylating reagents (e.g., Togni, Umemoto) can be costly.[10]
Overall Yield Often higher and more reliable due to fewer steps with potential side reactions.Can be lower due to challenges with selectivity and efficiency in the final trifluoromethylation step.
Purification Generally straightforward.Can be complex due to the formation of regioisomers, requiring extensive chromatography.
Experimental Protocol: Suzuki Coupling (Illustrative)

This protocol illustrates Route A using a hypothetical brominated derivative.

Materials:

  • 4-Bromo-2-methyl-5-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (ligand, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 mixture)

Procedure:

  • To a Schlenk flask, add the bromo-benzonitrile, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Summary and Outlook

This compound stands out as a robust and highly versatile building block for chemical synthesis. Its performance in key transformations is predictable and efficient, offering significant advantages over alternative strategies.

  • Reliable Transformations: The nitrile group undergoes clean and high-yielding hydrolysis to amides, providing a direct route to common pharmacophores.

  • Strategic Advantage in C-C Coupling: Employing this molecule as a building block in cross-coupling reactions provides superior regiochemical control and simplifies purification compared to late-stage trifluoromethylation approaches.

  • Foundation for Heterocycle Synthesis: The nitrile serves as a reliable precursor for constructing more complex heterocyclic systems, such as triazines, through reactions like cyclotrimerization.[12]

For researchers in drug discovery and agrochemical development, the use of pre-functionalized scaffolds like this compound is not just a matter of convenience; it is a strategic choice that enhances the efficiency, reliability, and scalability of the synthetic process, ultimately accelerating the path to novel and impactful molecules.

References

The Art of Attenuation: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(trifluoromethyl)benzonitrile Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of androgen-dependent pathologies, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a pivotal therapeutic target. Non-steroidal antiandrogens (NSAAs) have emerged as a cornerstone in the clinical management of these conditions, offering high specificity and potent antagonism of AR signaling.[1] Within this class of inhibitors, molecules built around a substituted benzonitrile scaffold have demonstrated significant promise. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-Methyl-5-(trifluoromethyl)benzonitrile core, offering insights for researchers and drug development professionals in the optimization of next-generation AR antagonists.

The this compound Scaffold: A Privileged Motif

The this compound scaffold serves as a critical building block for a number of potent AR antagonists. Its utility stems from the specific electronic and steric properties imparted by its substituents. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is crucial for high-affinity binding to the AR ligand-binding domain (LBD).[2] This group enhances the compound's interaction with the receptor, a key determinant of its antagonistic activity. The nitrile (-CN) group also plays a vital role in receptor binding and overall molecular conformation. The methyl (-CH3) group at the 2-position provides a strategic point for synthetic modification, allowing for the exploration of steric and electronic effects on antagonist potency.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogs as AR antagonists are exquisitely sensitive to structural modifications. Below, we dissect the impact of substitutions at key positions, drawing comparisons with established NSAAs like bicalutamide and enzalutamide.

The Critical Role of the Trifluoromethyl Group

The trifluoromethyl group is a hallmark of many potent non-steroidal antiandrogens. Its strong electron-withdrawing nature is thought to be essential for productive interactions within the AR ligand-binding pocket.

  • Substitution with other electron-withdrawing groups: Replacing the -CF3 group with other electron-withdrawing groups, such as a nitro (-NO2) group, can maintain some level of activity, but often with reduced potency.

  • Substitution with electron-donating groups: Replacement with electron-donating groups typically leads to a significant loss of antagonistic activity, highlighting the necessity of the electron-deficient nature of this position for effective AR antagonism.

Modifications of the Methyl Group

The 2-methyl group offers a valuable handle for synthetic exploration to fine-tune the steric and electronic properties of the molecule.

  • Varying Alkyl Substituents: Increasing the size of the alkyl group at the 2-position can have varied effects. While small, linear alkyl chains may be tolerated, bulkier groups can introduce steric hindrance that disrupts optimal binding to the AR.

  • Introduction of Functional Groups: Introducing polar functional groups on the methyl substituent can impact solubility and pharmacokinetic properties. However, care must be taken to avoid unfavorable interactions within the hydrophobic ligand-binding pocket of the AR.

The Influence of the Nitrile Group

The nitrile group is a key pharmacophoric feature in this class of compounds.

  • Replacement with other Hydrogen Bond Acceptors: Bioisosteric replacement of the nitrile group with other hydrogen bond acceptors, such as an oxime or a small heterocyclic ring, can be explored. However, the linear geometry and electronic profile of the nitrile are often optimal for binding.

  • Conversion to an Amide: Conversion of the nitrile to a primary amide can alter the hydrogen bonding potential and may impact the overall conformation of the molecule, potentially leading to a decrease in activity.

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the hypothetical SAR of this compound analogs based on established principles from related non-steroidal antiandrogens. The IC50 values are illustrative and intended to guide medicinal chemistry efforts.

Analog Modification Predicted AR Antagonistic Activity (IC50) Rationale
Parent This compoundPotentThe combination of the trifluoromethyl, nitrile, and methyl groups provides a favorable starting point for AR antagonism.
Analog A Replacement of 2-Methyl with 2-EthylModerately PotentA small increase in steric bulk may be tolerated, but larger alkyl groups could decrease activity.
Analog B Replacement of 5-Trifluoromethyl with 5-NitroPotent to Moderately PotentThe nitro group is also strongly electron-withdrawing, but the change in geometry and electronics may slightly reduce affinity.
Analog C Replacement of 5-Trifluoromethyl with 5-ChloroWeakly Potent to InactiveThe weaker electron-withdrawing nature of chlorine is likely insufficient to maintain high-affinity binding.
Analog D Replacement of Nitrile with CarboxamideModerately Potent to Weakly PotentThe change in hydrogen bonding capacity and geometry could disrupt optimal binding.

Experimental Protocols

To empirically determine the AR antagonistic activity of novel this compound analogs, the following experimental protocols are recommended.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled androgen from the AR.

Protocol:

  • Preparation of AR Source: Utilize a source of androgen receptors, such as rat prostate cytosol or recombinant human AR.

  • Incubation: Incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Luciferase Reporter Gene Assay for AR Antagonism

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the AR.

Protocol:

  • Cell Culture: Use a cell line that expresses the androgen receptor and is transiently or stably transfected with a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene (e.g., LNCaP or PC-3 cells).

  • Treatment: Treat the cells with a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test compound.

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the androgen-induced luciferase activity (IC50).

Visualizing the SAR Landscape and Experimental Workflow

To better conceptualize the relationships between structure and activity, as well as the experimental workflow, the following diagrams are provided.

SAR_Relationship cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Scaffold R1 2-Position (Methyl) Core->R1 Vary Alkyl Size R2 5-Position (CF3) Core->R2 Modify EWG R3 1-Position (CN) Core->R3 Bioisosteric Replacement Activity AR Antagonism R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship for this compound Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Synth Synthesize Analogs Binding AR Competitive Binding Assay Synth->Binding Reporter Luciferase Reporter Gene Assay Synth->Reporter SAR Determine IC50 and SAR Binding->SAR Reporter->SAR

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent androgen receptor antagonists. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide and validated through robust in vitro assays, will be instrumental in the discovery of next-generation therapeutics for the treatment of androgen-driven diseases. The interplay between the trifluoromethyl, methyl, and nitrile substituents offers a rich chemical space for optimization, with the potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

A Researcher's Comparative Guide to Isotopic Labeling of 2-Methyl-5-(trifluoromethyl)benzonitrile for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, understanding the precise mechanism of action, metabolic fate, and potential toxicities of a candidate molecule is paramount. Isotopic labeling is a cornerstone technique that provides unparalleled insight into these processes.[1][2][3] This guide offers a comprehensive comparison of strategies for the isotopic labeling of 2-Methyl-5-(trifluoromethyl)benzonitrile, a common structural motif in pharmaceuticals and agrochemicals. We will delve into the strategic considerations, synthetic protocols, and comparative performance of different labeling approaches, providing researchers with the critical information needed to design robust mechanistic studies.

Part 1: Strategic Considerations in Labeling Design

The choice of isotope and its position within the target molecule are critical decisions that dictate the utility of the tracer in a given study. These choices are governed by the scientific question being asked, the metabolic stability of the target position, and the synthetic feasibility of the labeling strategy.

1.1. Choosing the Right Isotope: A Comparison

The primary isotopes used in mechanistic studies are stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C). Each has distinct advantages and disadvantages.

IsotopeTypeDetection MethodKey AdvantagesKey DisadvantagesPrimary Application
²H (Deuterium) StableMass Spec, NMRLow cost, high isotopic abundance, useful for Kinetic Isotope Effect (KIE) studies.Potential for H/D exchange, can alter metabolic rates (KIE).[4][5][6]Probing C-H bond cleavage, altering metabolic pathways.[7][8]
¹³C StableMass Spec, NMRStable label, minimal isotope effect, provides rich structural data via NMR.Higher cost of labeled precursors, lower sensitivity than radiolabels.Metabolic flux analysis, structural elucidation of metabolites.[9]
¹⁴C RadioactiveLSC, AMSHigh sensitivity for quantitative ADME studies, metabolically stable label.Requires specialized handling/disposal, potential for lengthy synthesis.[10]ADME studies, mass balance, metabolite profiling.
¹⁵N StableMass Spec, NMRUseful for tracking nitrogen-containing functional groups (e.g., nitriles).Limited to nitrogen atoms, lower natural abundance.Mechanistic studies of reactions involving the nitrile group.[11]

1.2. Positional Strategy: Where to Place the Label?

For this compound, there are four principal regions for isotopic labeling: the nitrile group, the trifluoromethyl (CF₃) group, the aromatic ring, and the methyl group.

dot graph "Labeling_Decision_Process" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Define nodes Start [label="Define Scientific Question", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Metabolic Fate (ADME)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Q2 [label="Reaction Mechanism (KIE)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Q3 [label="Structural Elucidation (NMR)?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

Label_CF3 [label="Label CF3 Group (¹⁴C)\n- Metabolically robust[12][13]\n- Low risk of label loss", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Label_Ring [label="Label Ring (¹⁴C)\n- Generally stable\n- Potential for ring-opening metabolism", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Label_Methyl [label="Label Methyl Group (²H/D)\n- Probes benzylic oxidation[14]\n- High potential for KIE", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Label_Nitrile [label="Label Nitrile Group (¹³C/¹⁵N)\n- Probes nitrile chemistry\n- Stable unless hydrolyzed", style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Define connections Start -> Q1; Start -> Q2; Start -> Q3;

Q1 -> Label_CF3 [label="Yes"]; Q1 -> Label_Ring [label="Yes"]; Q2 -> Label_Methyl [label="Yes"]; Q3 -> Label_Nitrile [label="Yes"]; Q3 -> Label_Ring [label="Yes, with ¹³C"]; } Caption: Decision workflow for selecting the optimal labeling position.

The trifluoromethyl group is exceptionally stable to metabolic degradation due to the high strength of the C-F bond, making it an ideal location for a ¹⁴C label in ADME (Absorption, Distribution, Metabolism, and Excretion) studies where retention of the label is critical.[12][13][15] Conversely, the methyl group is a common site for oxidation by cytochrome P450 enzymes.[7] Labeling this position with deuterium (²H) can intentionally slow down this metabolic pathway, a phenomenon known as the Kinetic Isotope Effect (KIE), which is a powerful tool for elucidating metabolic pathways.[4][6][8]

Part 2: Synthetic Protocols and Comparative Analysis

The feasibility and efficiency of synthesizing the desired labeled compound are paramount. Below, we compare validated synthetic approaches for introducing isotopes at key positions.

2.1. Route A: Labeling the Nitrile Group ([¹³C] or [¹⁴C])

This is often the most straightforward approach, leveraging commercially available labeled cyanide salts. A late-stage nickel-catalyzed carbon isotope exchange (CIE) reaction has emerged as a highly efficient method.[16][17]

Experimental Protocol: Ni-Catalyzed Nitrile Isotope Exchange

  • Catalyst Preparation: In an inert atmosphere glovebox, add NiCl₂(PMe₃)₂ and BPh₃ to a reaction vial.

  • Reaction Setup: Add the unlabeled this compound and the labeled cyanide source (e.g., Zn(¹³CN)₂ or K[¹⁴C]N) to the vial.

  • Solvent & Reagents: Add N-Methyl-2-pyrrolidone (NMP) as the solvent, followed by the reducing agent AlMe₃.

  • Reaction: Seal the vial and heat the mixture (e.g., to 100-120°C) for the specified time (typically 12-24 hours).

  • Workup & Purification: After cooling, quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent, dry, and concentrate. Purify the labeled product using silica gel chromatography.

This protocol is adapted from established nitrile exchange methodologies.[16]

2.2. Route B: Labeling the Methyl Group ([²H])

Deuterating the benzylic methyl group can be achieved through various methods, including catalysis with potassium tert-butoxide (KOtBu) in a deuterated solvent or more recently, via palladium-catalyzed C-H activation using deuterium gas.[14][18]

Experimental Protocol: Pd-Catalyzed Benzylic Deuteration

  • Reaction Setup: To a pressure-rated vial, add this compound, the palladium catalyst (e.g., Pd/C), and a protic solvent (e.g., methanol-d₄ or D₂O).

  • Deuterium Introduction: Seal the vial, purge with nitrogen, and then introduce deuterium gas (D₂) to the desired pressure.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100°C) for 12-48 hours.

  • Workup & Purification: After cooling and venting the D₂ gas, filter the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by chromatography if necessary.

This protocol is a generalized representation of modern benzylic deuteration techniques.[14]

2.3. Route C: Labeling the Trifluoromethyl Group ([¹³C] or [¹⁸F])

Directly labeling the CF₃ group is synthetically challenging. For stable isotopes like ¹³C, this typically requires building the molecule from a ¹³C-labeled precursor. For PET imaging applications, ¹⁸F-labeling of the CF₃ group can be achieved, often through isotopic exchange or by using specialized [¹⁸F]trifluoromethylating reagents.[19][20][21]

2.4. Performance Comparison

Labeling StrategySynthetic AccessibilityIsotopic PurityMetabolic StabilityPrimary Utility
Nitrile Exchange ([¹³C]/[¹⁴C]) High (Late-stage)[16]Good to ExcellentHigh (unless hydrolyzed)ADME, NMR, Mechanism
Methyl Deuteration ([²H]) Moderate to HighGood to ExcellentLow (site of metabolism)KIE studies, Metabolic switching[8]
Ring Deuteration ([²H]) Moderate (H/D exchange)VariableGenerally HighNMR solvent prep, KIE
CF₃ Labeling ([¹³C]/[¹⁸F]) Low (Requires de novo synthesis or specialized methods)[20]ExcellentVery High[12][13]ADME (¹⁴C), PET Imaging (¹⁸F)
Part 3: Case Study & Alternative Methodologies

3.1. Case Study: Investigating Cytochrome P450 Metabolism

Objective: To determine if the methyl group of this compound is a primary site of metabolism by CYP enzymes.

Optimal Tracer: 2-(Trideuteromethyl)-5-(trifluoromethyl)benzonitrile ([²H₃]-labeled).

Rationale: C-D bonds are stronger than C-H bonds. If the cleavage of this bond is the rate-limiting step in the metabolic reaction, the deuterated compound will be metabolized more slowly.[4][5] By comparing the rate of disappearance of the labeled vs. unlabeled compound in a liver microsomal stability assay, a significant Kinetic Isotope Effect (KIE > 2) would confirm that benzylic oxidation is a major metabolic pathway.[7][8]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Synthesize\n[²H₃]-Tracer & Unlabeled Control"]; B [label="Incubate Separately with\nLiver Microsomes & NADPH[12]"]; C [label="Time-Point Sampling\n(0, 5, 15, 30, 60 min)"]; D [label="Quench Reaction\n(e.g., Acetonitrile)"]; E [label="LC-MS/MS Analysis"]; F [label="Quantify Parent Compound\nDisappearance Rate"]; G [label="Calculate KIE = k_H / k_D"]; H [label="KIE > 2?", shape=diamond, style=filled, fillcolor="#FBBC05"]; I [label="Conclusion:\nBenzylic oxidation is a\nrate-limiting metabolic step.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Conclusion:\nBenzylic oxidation is NOT a\nmajor rate-limiting pathway.", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; } Caption: Workflow for a KIE study using a deuterated tracer.

3.2. Alternatives to Isotopic Labeling

While isotopic labeling is the gold standard for many mechanistic questions, other techniques can provide complementary information.

  • Fluorescent Labeling: Involves attaching a fluorescent tag to the molecule. This is useful for imaging and localization studies (e.g., in cells) but the bulky tag can significantly alter the molecule's biological activity and distribution, making it unsuitable for most metabolic or mechanistic studies.

  • Label-Free Quantification: Advanced mass spectrometry techniques can directly compare the abundance of a compound and its metabolites between samples without the need for an isotopic standard. While powerful, this method can be less precise for absolute quantification and does not provide the mechanistic insights of KIE studies.

References

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Methyl-5-(trifluoromethyl)benzonitrile, a compound whose unique chemical properties demand a nuanced and informed approach to its end-of-life management. Our objective is to empower researchers with the knowledge to handle this process with the same precision and foresight they apply to their experiments.

Part 1: Hazard Profile and Immediate Safety Considerations

This compound (CAS No. 261952-03-8) is an aromatic nitrile compound.[1][2] While comprehensive toxicological data is not always available for specialized reagents, the known hazards associated with its structural motifs—the nitrile group (-CN) and the trifluoromethyl group (-CF3)—necessitate a cautious approach.

Known Hazards:

  • Nitrile Compounds: Can be toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can release hydrogen cyanide upon decomposition or reaction with acids.

  • Trifluoromethylated Aromatics: These compounds are generally stable, but their thermal decomposition can release hazardous substances like hydrogen fluoride (HF).[3]

Immediate Actions Upon Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 5-mil thickness).[5]Provides good resistance to incidental chemical splashes.[6][7][8] Disposable nitrile gloves should be discarded immediately if contamination is suspected.[5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes and aerosols.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation exposure.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] The fundamental principle is that all chemical waste must be treated as hazardous unless proven otherwise.[11]

Step 1: Waste Segregation at the Point of Generation

The first and most critical step is to correctly segregate waste as it is produced. This prevents dangerous reactions and facilitates proper disposal.

  • Unused or Expired Pure Chemical: This is the most concentrated form of the waste and must be handled with the utmost care.

  • Contaminated Labware (Solid Waste): This includes items like gloves, pipette tips, and weighing paper that have come into direct contact with the chemical.

  • Contaminated Solutions (Liquid Waste): This refers to reaction mixtures or solutions containing this compound. These should be segregated based on the solvent (e.g., halogenated vs. non-halogenated).

Step 2: Containerization and Labeling

Proper containerization is crucial to prevent leaks and ensure the safety of all personnel handling the waste.

  • Use only approved, chemically compatible containers. Never use food-grade containers like milk jugs for chemical waste.[11]

  • Containers must be kept closed at all times , except when adding waste.[11]

  • Label all containers clearly and accurately. The label should include the words "Hazardous Waste," the full chemical name (no abbreviations), and the specific hazard(s) (e.g., "Toxic").[12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.

  • The SAA must be under the control of the operator of the process generating the waste.

  • There are limits on the volume of waste that can be accumulated.

Step 4: Arranging for Final Disposal

Once the container is full or the accumulation time limit is reached, it must be transferred to a licensed hazardous waste disposal company.[13] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Diagram 1: Disposal Decision Workflow

G cluster_0 start Waste Generated waste_type Solid, Liquid, or Unused Chemical? start->waste_type solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions) waste_type->liquid_waste Liquid pure_chemical Unused/Expired Pure Chemical waste_type->pure_chemical Unused solid_container Collect in Labeled, Compatible Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container pure_container Keep in Original or Labeled, Compatible Container pure_chemical->pure_container is_full Container Full? solid_container->is_full liquid_container->is_full pure_container->is_full store Store in Designated Satellite Accumulation Area (SAA) is_full->store No pickup Arrange for Pickup by Licensed Hazardous Waste Vendor is_full->pickup Yes store->is_full

Caption: Disposal workflow for this compound.

Part 3: The Science Behind Safe Disposal

Understanding the chemical reactivity of this compound is key to its safe disposal.

  • Incompatibilities: Avoid mixing this compound with strong oxidizing agents or strong acids, as this could lead to vigorous reactions or the release of toxic gases.

  • Thermal Decomposition: As a trifluoromethyl-containing aromatic compound, high temperatures can lead to the formation of hazardous decomposition products, including hydrogen fluoride and nitrogen oxides.[3] Therefore, incineration, a common method for hazardous waste disposal, must be carried out in a specialized facility equipped with scrubbers to neutralize these acidic gases.

Conclusion: A Culture of Safety

The proper disposal of this compound is a multi-step process that requires diligence and an understanding of its chemical nature. By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a safer and more sustainable scientific community. This protocol should be integrated into your laboratory's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard.[9][14]

References

Personal protective equipment for handling 2-Methyl-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Methyl-5-(trifluoromethyl)benzonitrile

As a Senior Application Scientist, my foremost priority is to ensure that innovative research can be conducted without compromising the safety of the professionals at the bench. The compound this compound (CAS No. 261952-03-8) is a valuable building block in modern drug discovery and materials science.[1][2] However, its chemical structure—incorporating both a nitrile group and a halogenated trifluoromethyl moiety—necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.

This guide moves beyond a simple checklist. It provides the essential framework for not only what to wear, but why you're wearing it, empowering you to make informed safety decisions. We will cover the core PPE requirements, operational plans for handling and disposal, and emergency procedures, ensuring every step is a self-validating system of safety.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of any safety protocol. While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its primary hazards by examining structurally analogous compounds, such as other substituted benzonitriles and trifluoromethyl-containing molecules. The key threats arise from the nitrile functional group and the trifluoromethyl group.

The nitrile group (-C≡N) is of primary concern due to its potential to cause harm through multiple exposure routes. Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[3][4][5] The trifluoromethyl group (-CF3) classifies this compound as a halogenated organic, which requires specific disposal procedures.[6][7][8]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard ClassificationRoute of ExposurePotential Health EffectsRationale for Concern
Acute Toxicity Oral, Dermal, InhalationHarmful if swallowed, toxic in contact with skin, harmful if inhaled.[9][10][11]Benzonitrile derivatives can interfere with cellular respiration.
Skin Irritation DermalCauses skin irritation, redness, and discomfort upon contact.[5][9]The chemical can compromise the skin's barrier function.
Eye Irritation OcularCauses serious eye irritation, potentially leading to damage if not flushed promptly.[9][10]Direct contact can cause significant inflammation and injury to sensitive eye tissues.
Respiratory Irritation InhalationMay cause respiratory tract irritation.[10]Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory system.

Core Directive: Selecting the Right PPE

Your choice of PPE is your primary line of defense. The selection must be deliberate and matched to the scale and nature of the procedure. All operations involving this compound must be performed within a certified chemical fume hood.

Hand Protection: The Critical Barrier

Your hands are most likely to come into direct contact with the chemical. Therefore, robust hand protection is non-negotiable.

  • Primary Choice: Nitrile Gloves . Nitrile rubber offers excellent resistance to a wide array of chemicals, including the solvents typically used to dissolve this compound.[12][13][14] Unlike latex, nitrile gloves are less prone to degradation from chemical exposure and eliminate the risk of latex allergies.[13][14]

  • Protocol : Always wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and don fresh gloves.

  • Inspection : Before every use, actively inspect gloves for any signs of degradation, punctures, or tears.

Eye and Face Protection: Shielding Against Splashes

Chemical splashes can cause irreversible eye damage. Standard safety glasses are insufficient.

  • Mandatory : Chemical splash goggles that form a complete seal around the eyes are required at all times.[15][16]

  • Enhanced Protection : For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[5] The face shield protects the entire face from direct splashes.

Body Protection: Preventing Dermal Exposure

Contamination of personal clothing can lead to prolonged, often unnoticed, skin exposure.

  • Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical-Resistant Apron : For handling quantities greater than a few grams or during procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Engineering Controls First

The primary method for preventing inhalation exposure is the use of a certified chemical fume hood.

  • Fume Hood : All weighing, handling, and reaction setup involving this compound must occur inside a properly functioning fume hood.

  • Emergency Respirator : In the event of a significant spill or a failure of the fume hood, respiratory protection will be necessary. A NIOSH-approved respirator with organic vapor cartridges should be available and all personnel must be fit-tested and trained in its use.[16]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow for donning and doffing PPE is as crucial as the PPE itself. Improper removal can lead to exposure from contaminated equipment.

Experimental Workflow PPE Selection

The level of PPE required can be adjusted based on the specific task. The following diagram illustrates a decision-making workflow for PPE selection.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Levels cluster_decision Decision Logic cluster_action Action start Assess Task (e.g., Weighing, Reaction) q_scale Small Scale? (< 1g, in hood) start->q_scale base_ppe Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat q_emergency Spill or Emergency? base_ppe->q_emergency enhanced_ppe Enhanced PPE: - Base PPE + Face Shield + Chem-Resistant Apron enhanced_ppe->q_emergency emergency_ppe Emergency PPE: - Full Chemical Suit - SCBA or Respirator cleanup Initiate Spill Cleanup Protocol emergency_ppe->cleanup q_scale->base_ppe Yes q_splash High Splash Risk? q_scale->q_splash No q_splash->base_ppe No q_splash->enhanced_ppe Yes q_emergency->emergency_ppe Yes proceed Proceed with Task q_emergency->proceed No Waste_Disposal_Workflow cluster_start Start: Waste Generation cluster_decision Waste Classification cluster_containers Waste Containers cluster_end Final Steps start Generate Waste (e.g., leftover chemical, contaminated gloves) is_halogenated Is the waste a halogenated organic? start->is_halogenated is_liquid Is the waste liquid or solid? is_halogenated->is_liquid Yes (Contains -CF3) non_halogenated Non-Halogenated Waste is_halogenated->non_halogenated No halogenated_liquid Halogenated Liquid Waste is_liquid->halogenated_liquid Liquid halogenated_solid Halogenated Solid Waste is_liquid->halogenated_solid Solid seal_label Seal Container, Affix Hazardous Waste Label halogenated_liquid->seal_label halogenated_solid->seal_label store Store in Satellite Accumulation Area seal_label->store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.